3-Benzyloxy-6-mercapto-pyridazine
Description
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-phenylmethoxy-1H-pyridazine-6-thione |
InChI |
InChI=1S/C11H10N2OS/c15-11-7-6-10(12-13-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15) |
InChI Key |
GRKMDMKTAFRGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NNC(=S)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Benzyloxy-6-mercapto-pyridazine: A Technical Guide to Structure and Utility
[1]
Executive Summary
3-Benzyloxy-6-mercapto-pyridazine (also referred to as 6-(benzyloxy)pyridazine-3-thiol or 6-(benzyloxy)pyridazine-3(2H)-thione) is a critical heterocyclic intermediate in medicinal chemistry. It serves as a versatile scaffold for the development of kinase inhibitors, antiviral agents, and neuroprotective drugs. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, focusing on the practical aspects of handling this tautomeric system.
Chemical Identity and Structure
The compound features a pyridazine ring substituted with a benzyloxy group at position 3 and a mercapto group at position 6. A defining characteristic of this molecule is its thiol-thione tautomerism , which dictates its reactivity and spectroscopic signature.
Tautomeric Equilibrium
In the solid state and in polar solvents, the compound predominantly exists as the thione tautomer (6-(benzyloxy)pyridazine-3(2H)-thione). This preference is driven by the stabilization energy of the amide-like thioamide resonance in the nitrogen heterocycle.
-
Thiol Form: Favored in gas phase or non-polar environments; responsible for S-alkylation reactions.
-
Thione Form: Favored in solution (DMSO, MeOH) and solid state; responsible for N-alkylation side reactions if conditions are not controlled.
Physicochemical Properties
| Property | Description |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.27 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water |
| Acidity (pKa) | ~6.5 - 7.5 (Thiol proton) |
| Stability | Sensitive to oxidation (forms disulfides upon air exposure) |
Synthetic Protocols
The synthesis of 3-benzyloxy-6-mercapto-pyridazine is typically achieved via nucleophilic aromatic substitution (
Reaction Scheme Visualization
The following diagram outlines the two-step synthesis pathway, highlighting the intermediate formation.
Figure 1: Synthetic route from 3,6-dichloropyridazine via selective mono-alkoxylation followed by thiolation.
Detailed Experimental Methodology
Step 1: Synthesis of 3-Chloro-6-benzyloxypyridazine
This step requires careful control of stoichiometry to avoid bis-substitution.
-
Activation: In a dry 3-neck flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous THF.
-
Addition: Dropwise add Benzyl Alcohol (1.0 eq) at 0°C. Stir for 30 min until hydrogen evolution ceases.
-
Substitution: Cool the solution of 3,6-dichloropyridazine (1.2 eq) in THF to 0°C. Slowly transfer the alkoxide solution to the pyridazine solution.
-
Expert Insight: Adding the alkoxide to the excess dichloride prevents the formation of the 3,6-dibenzyl byproduct.
-
-
Workup: Quench with water, extract with EtOAc, and recrystallize from hexane/EtOAc to yield a white solid.
Step 2: Thiolation via Isothiouronium Salt
Direct reaction with NaSH is possible but often yields disulfides. The thiourea method is more controlled.
-
Reflux: Dissolve 3-chloro-6-benzyloxypyridazine (1.0 eq) and Thiourea (1.2 eq) in absolute Ethanol. Heat to reflux for 3-6 hours.
-
Hydrolysis: The intermediate isothiouronium chloride salt may precipitate. Add aqueous NaOH (2.5 eq) directly to the reaction mixture and reflux for an additional 1 hour.
-
Isolation: Cool to room temperature. Acidify carefully with dilute HCl to pH ~4-5. The product (thione form) will precipitate as a yellow solid.
-
Purification: Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.[1]
Reactivity and Applications
Chemical Reactivity Profile
The reactivity of 3-benzyloxy-6-mercapto-pyridazine is dominated by the nucleophilicity of the sulfur atom and the lability of the benzyl protecting group.
-
S-Alkylation: In the presence of mild bases (
), reaction with alkyl halides occurs exclusively at the sulfur atom, restoring the aromatic pyridazine character. -
Oxidation: Exposure to iodine or air in basic media leads to the formation of the disulfide dimer. This is reversible using reducing agents like DTT or
. -
Deprotection: The benzyl group can be removed via catalytic hydrogenation (
) or acid hydrolysis (HBr/AcOH) to yield 6-mercaptopyridazin-3-ol, a precursor for ion-channel modulators.
Tautomerism Logic
Understanding the tautomerism is vital for interpreting NMR data.
Figure 2: Equilibrium shifts toward the thione form in polar media, affecting proton NMR signals (NH vs SH).
Analytical Characterization
-
¹H NMR (DMSO-d₆):
- 13.5-14.0 ppm (br s, 1H, NH of thione). Note: If SH, this would be ~3-4 ppm and sharp.
- 7.3-7.5 ppm (m, 5H, Phenyl).
- 6.9-7.2 ppm (d, 2H, Pyridazine CH).
-
5.3 ppm (s, 2H, Benzyl
).
-
Mass Spectrometry (ESI):
calc. 219.05, found 219.1.
References
-
Synthesis of Pyridazines : Organic Chemistry Portal. "Synthesis of pyridazines." Available at: [Link]
-
Tautomerism of N-heterocycles : Journal of the Chemical Society. "Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione." Available at: [Link]
-
Thiourea Reaction Mechanism : Journal of Chemical and Pharmaceutical Research. "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas." Available at: [Link]
-
Pyridazine Derivatives in Drug Discovery : European Journal of Medicinal Chemistry. "Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents." Available at: [Link]
3-(Benzyloxy)pyridazine-6-thiol CAS number and synonyms
The following technical guide details the chemical profile, synthesis, and application of 3-(Benzyloxy)pyridazine-6-thiol , a critical intermediate in the development of pyridazine-based pharmaceuticals.
Executive Summary
3-(Benzyloxy)pyridazine-6-thiol (and its tautomer 6-(benzyloxy)pyridazine-3(2H)-thione ) represents a versatile scaffold in medicinal chemistry. It serves as a key precursor for S-functionalized pyridazines, a structural motif increasingly prevalent in kinase inhibitors (e.g., c-Met, VEGFR) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
This guide provides a self-validating protocol for its synthesis from the commercially available 3-(benzyloxy)-6-chloropyridazine , elucidates its tautomeric behavior, and outlines its utility in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
While the thiol derivative itself is often generated in situ or used as a transient intermediate, its stable precursor and tautomeric forms are well-characterized.
Nomenclature and Identifiers
| Attribute | Detail |
| Target Compound | 3-(Benzyloxy)pyridazine-6-thiol |
| Primary Tautomer | 6-(Benzyloxy)pyridazine-3(2H)-thione |
| CAS Number (Precursor) | 91063-19-3 (for 3-(Benzyloxy)-6-chloropyridazine) |
| IUPAC Name | 6-(phenylmethoxy)-3-sulfanylpyridazine |
| Synonyms | 3-Mercapto-6-(benzyloxy)pyridazine; 6-(Benzyloxy)-3-pyridazinethiol |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.27 g/mol |
Tautomeric Equilibrium
Pyridazine thiols exist in a dynamic equilibrium between the thiol (aromatic) and thione (amide-like) forms. In solution, the thione tautomer typically predominates due to the stability of the amide-like resonance, particularly in polar solvents.
Figure 1: Tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state and polar solutions.
Synthesis Protocol
Objective: Synthesize 3-(benzyloxy)pyridazine-6-thiol from 3-(benzyloxy)-6-chloropyridazine via nucleophilic aromatic substitution (
Mechanism: The reaction proceeds through a thiouronium intermediate, which is subsequently hydrolyzed to release the free thiol/thione.
Materials
-
Precursor: 3-(Benzyloxy)-6-chloropyridazine (CAS 91063-19-3) [1].
-
Reagent: Thiourea (CAS 62-56-6).
-
Solvent: Ethanol (absolute).
-
Base: Sodium hydroxide (NaOH), 10% aqueous solution.
-
Acid: Hydrochloric acid (HCl), 1M (for acidification).
Step-by-Step Methodology
-
Thiouronium Salt Formation:
-
Dissolve 1.0 eq of 3-(benzyloxy)-6-chloropyridazine in absolute ethanol (0.5 M concentration).
-
Add 1.2 eq of thiourea.
-
Reflux the mixture for 3–5 hours . Monitor by TLC (System: Hexane/EtOAc 1:1) for the disappearance of the starting chloride (
). -
Observation: A precipitate (the isothiouronium chloride salt) may form.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add 2.5 eq of 10% NaOH solution directly to the reaction vessel.
-
Reflux for an additional 1 hour to hydrolyze the isothiouronium intermediate.
-
Checkpoint: The solution should turn clear or slightly yellow as the thiol/thione forms.
-
-
Isolation:
-
Cool the mixture to
in an ice bath. -
Acidify carefully with 1M HCl to pH
4–5. -
3-(Benzyloxy)pyridazine-6-thiol will precipitate as a solid (often yellow/off-white).
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Reaction Workflow Diagram
Figure 2: Synthetic workflow for the conversion of the chloropyridazine precursor to the target thiol.
Applications in Drug Discovery[4]
The 3-(benzyloxy)pyridazine-6-thiol scaffold is a versatile building block. The benzyl group acts as a robust protecting group for the oxygen, while the thiol moiety serves as a nucleophile for further diversification.
Functionalization Strategies
-
S-Alkylation (Thioether Formation):
-
Reaction with alkyl halides (R-X) in the presence of a mild base (
) yields 3-(benzyloxy)-6-(alkylthio)pyridazines . -
Relevance: This introduces hydrophobic or polar side chains to probe the S1/S2 pockets of kinase targets.
-
-
Desulfurization:
-
Raney Nickel reduction can remove the thiol group, yielding 3-(benzyloxy)pyridazine , effectively using the thiol as a directing group or transient handle.
-
-
Deprotection:
-
Hydrogenolysis (
) removes the benzyl group, revealing the 3-hydroxy-6-mercaptopyridazine (or pyridazine-3,6-dione) core, a classic heterocyclic mimetic of amide bonds.
-
Biological Context
Pyridazine derivatives are "privileged structures" in medicinal chemistry, often serving as bioisosteres for phenyl or pyridine rings to improve aqueous solubility and lower lipophilicity (LogP) [2].
-
Target Classes: Kinases (e.g., p38 MAP kinase), GPCRs, and phosphodiesterases (PDEs).
-
Mechanism: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, interacting with key residues (e.g., the "hinge region" in kinases).
Handling and Stability
-
Storage: Store at
under an inert atmosphere (Nitrogen or Argon). Thiols are prone to oxidation to disulfides upon prolonged exposure to air. -
Safety:
-
Stench: Like most thiols, this compound may have a disagreeable odor. Handle in a fume hood.
-
Hazards: Treat as an irritant (H315, H319). Avoid contact with skin and eyes.
-
-
Solubility: Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine bioisosterism).
-
PubChem. (n.d.). Pyridazine-3-thiol (CAS 28544-77-6).[1] Retrieved March 6, 2026, from [Link]
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An In-depth Technical Guide to the Tautomerism of 6-(Benzyloxy)-3(2H)-pyridazinethione
This guide provides a comprehensive analysis of the tautomeric equilibrium of 6-(benzyloxy)-3(2H)-pyridazinethione, a heterocyclic compound of interest in medicinal chemistry. The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust framework for understanding and characterizing tautomerism in similar chemical entities.
Section 1: The Significance of Tautomerism in Drug Discovery
Tautomerism, the interconversion of structural isomers, is a critical consideration in drug discovery and development.[1][2] The phenomenon can significantly influence a molecule's physicochemical properties, including its stability and solubility.[1] These properties, in turn, affect the pharmacokinetics and pharmacodynamics of a drug, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The pyridazinone scaffold, a core component of the molecule under investigation, is found in numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive effects.[4][5][6] The substitution of an oxygen atom with sulfur to form a pyridazinethione introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium that can be influenced by environmental factors.[7][8][9]
The two primary tautomeric forms of 6-(benzyloxy)-3(2H)-pyridazinethione are the thione form and the thiol form. Understanding the predominant tautomer under physiological conditions is crucial, as the different forms can exhibit distinct biological activities and metabolic fates.[2]
Section 2: Analytical Methodologies for Tautomerism Analysis
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough analysis of tautomeric equilibria.
Spectroscopic Characterization
Spectroscopic methods provide direct experimental evidence of the tautomeric forms present in a sample.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and the solid state.[10][11] By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR), one can distinguish between the thione and thiol tautomers.
-
¹H NMR Spectroscopy: The thione form is expected to show a characteristic N-H proton signal, while the thiol form will exhibit an S-H proton signal. The chemical shift of these labile protons can be sensitive to solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon atom of the C=S group in the thione tautomer will have a distinct chemical shift compared to the C-S carbon in the thiol tautomer.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of 6-(benzyloxy)-3(2H)-pyridazinethione in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.
2.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria, particularly when the tautomers possess different chromophores.[12] The thione (C=S) and thiol (aromatic ring with an S-H group) forms of 6-(benzyloxy)-3(2H)-pyridazinethione are expected to have distinct absorption maxima.
-
Thione Tautomer: Typically exhibits a π → π* transition at a longer wavelength due to the C=S chromophore.
-
Thiol Tautomer: The absorption spectrum will be more characteristic of the substituted aromatic pyridazine ring.
Solvent polarity can significantly influence the position of the absorption bands, a phenomenon known as solvatochromism. By measuring the UV-Vis spectra in a range of solvents with varying polarities, it is possible to probe the effect of the solvent on the tautomeric equilibrium.[13]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solvent Selection: Prepare a series of solutions of 6-(benzyloxy)-3(2H)-pyridazinethione in solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption maxima and intensities to infer the shift in the tautomeric equilibrium as a function of solvent polarity.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[14] By determining the precise atomic positions, it is possible to definitively identify whether the hydrogen atom is bonded to the nitrogen (thione) or sulfur (thiol) atom.[14][15] This technique has been successfully used to determine the crystal structures of various pyridazinone derivatives.[16][17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 6-(benzyloxy)-3(2H)-pyridazinethione suitable for X-ray diffraction, for example, by slow evaporation from an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.[14]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using established crystallographic software. The final refined structure will reveal the solid-state tautomeric form.
Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting the relative stabilities of tautomers.[18][19][20] These calculations can provide valuable insights into the tautomeric equilibrium in both the gas phase and in solution.[18][19]
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Optimize the geometry of each tautomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G**).[18][19]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to predict the tautomeric equilibrium in solution.[21][22]
Section 3: Environmental Influences on Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by several environmental factors.
Solvent Effects
The polarity of the solvent can have a profound impact on the relative stability of tautomers.[23] Polar solvents tend to stabilize the more polar tautomer.[8][9] In the case of 6-(benzyloxy)-3(2H)-pyridazinethione, the thione form is generally more polar than the thiol form and is therefore expected to be favored in polar solvents.[8][9] Protic solvents can also play a role by forming hydrogen bonds with the tautomers.[18]
pH Effects
The pH of the medium can influence the tautomeric equilibrium by altering the protonation state of the molecule. At different pH values, the pyridazine ring or the thione/thiol group may become protonated or deprotonated, shifting the equilibrium towards the more stable species under those conditions.
Temperature Effects
Temperature can also affect the tautomeric equilibrium. By performing variable-temperature NMR studies, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion.
Section 4: Data Interpretation and Visualization
Quantitative Analysis
The relative populations of the tautomers can be quantified from NMR data by integrating the respective signals. This allows for the calculation of the equilibrium constant, KT.
| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal | Relative Population (%) |
| Thione | N-H | C=S | Data from experiment |
| Thiol | S-H | C-S | Data from experiment |
Table 1: Example of a data summary table for NMR analysis.
Visualization of Tautomeric Equilibrium
Visualizing the tautomeric equilibrium can aid in understanding the structural changes involved.
Caption: A comprehensive workflow for tautomerism analysis.
Section 5: Implications for Drug Development
The predominance of a particular tautomer has significant implications for drug design and development. [1][3]
-
Receptor Binding: The different three-dimensional shapes and hydrogen bonding capabilities of the thione and thiol tautomers can lead to different binding affinities and selectivities for a biological target. [2]* Physicochemical Properties: As previously mentioned, tautomerism affects solubility, lipophilicity (logP), and pKa, which in turn influence a drug's ADME properties. [2]* Metabolic Stability: The two tautomers may be metabolized by different enzymatic pathways, leading to different metabolic profiles and potential drug-drug interactions. [2]* Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a drug candidate are essential for securing robust patent protection.
Section 6: Conclusion
The tautomerism of 6-(benzyloxy)-3(2H)-pyridazinethione is a multifaceted phenomenon that requires a combination of advanced analytical techniques for its complete characterization. By employing NMR and UV-Vis spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a comprehensive understanding of the tautomeric equilibrium and its dependence on environmental factors. This knowledge is paramount for the rational design and development of new therapeutic agents based on the pyridazinethione scaffold.
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Taha, M. O., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]
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Fialeyre, A., & Byloos, B. (1978). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate. [Link]
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- 10. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 16. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 22. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 23. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Heterocyclic building blocks for fragment-based drug discovery
Title: Heterocyclic Architectures in Fragment-Based Drug Discovery (FBDD): A Technical Guide to Vector-Driven Design and Elaboration
Executive Summary
This technical guide addresses the strategic integration of heterocyclic building blocks into Fragment-Based Drug Discovery (FBDD) workflows. Unlike High-Throughput Screening (HTS), which screens fully formed drug-like molecules, FBDD relies on identifying low-molecular-weight (<300 Da) "seeds" with high Ligand Efficiency (LE). The success of this approach hinges on the quality of the fragment library—specifically, the use of heterocyclic scaffolds that offer defined "growth vectors" and physicochemical compliance with the Astex Rule of Three (Ro3). This document provides a blueprint for library design, biophysical validation via Surface Plasmon Resonance (SPR), and synthetic elaboration strategies.
Part 1: Strategic Rationale & Library Design
The "Rule of Three" and Beyond
The foundational logic of FBDD is that smaller molecules are more likely to match the spatial constraints of a protein binding pocket, albeit with lower affinity (
Expert Insight: While Ro3 is the baseline, modern libraries prioritize Fraction of
Heterocycles as Vector Hubs
In FBDD, a heterocycle is not just a scaffold; it is a vector hub . A "vector" is a specific bond angle relative to the core scaffold that allows growth into a sub-pocket.
-
Benzene: Offers 6 vectors, but chemically equivalent positions often lead to symmetric redundancy.
-
Pyridines/Pyrimidines: The introduction of nitrogen breaks symmetry, creating distinct electronic environments for functionalization (e.g., C2 vs. C4 selectivity).
-
Saturated Heterocycles: Piperidines and pyrrolidines offer defined stereochemical vectors (axial vs. equatorial) that flat aromatics cannot access.
Table 1: Comparative Analysis of Heterocyclic Scaffolds
| Scaffold Class | Solubility | Vector Diversity | Synthetic Utility (Growth) | |
| Benzene/Naphthalene | Low (<0.1) | Low | Low (Symmetry) | Standard Cross-Coupling |
| Pyridine/Pyrimidine | Low (<0.1) | Moderate | High (Electronic bias) | |
| Piperidine/Morpholine | High (>0.8) | High | High (Stereochemical) | Amide coupling, Reductive Amination |
| Spirocycles | High (1.0) | High | Very High (3D projection) | Complex (often pre-functionalized) |
Part 2: Biophysical Screening Workflow
Detecting weak interactions (
Protocol: SPR Fragment Screening (Self-Validating)
Objective: Identify binders with specific, reversible kinetics while eliminating false positives (aggregators/non-specific binders).
Step-by-Step Methodology:
-
Chip Preparation (Immobilization):
-
Use a CM5 (carboxymethylated dextran) sensor chip.
-
Target Channel: Immobilize protein via amine coupling to ~2000-4000 RU (high density required for low-MW fragments).
-
Reference Channel (Critical): Activate and block a flow cell without protein to serve as a reference for bulk refractive index changes.
-
-
Solvent Correction (The "Clean" Check):
-
Fragments are stored in DMSO. Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index mismatches between running buffer and sample.
-
Validation: If the solvent correction curve is not linear (
), the assay is invalid.
-
-
Screening Injection:
-
Inject fragments at a fixed concentration (typically 50-100
). -
Flow Rate: High flow (30
) to minimize mass transport limitations. -
Contact Time: 30-60 seconds (sufficient for rapid on/off rates).
-
-
Data Analysis & Hit Selection:
-
Apply "Double Referencing": (Signal_Active - Signal_Reference) - (Buffer_Injection).
-
Square Wave Filter: True fragments typically show "square wave" sensorgrams (fast on/fast off). Reject curves with slow dissociation (stickiness).
-
Stoichiometry Check: Calculate theoretical
. Hits exceeding 120% of theoretical are likely super-stoichiometric aggregators (False Positives) [3].
-
Part 3: Synthetic Elaboration Strategies
Once a hit is validated, the "Fragment-to-Lead" phase begins. There are three primary strategies: Growing , Merging , and Linking .
Visualization of Logic
Figure 1: The Fragment-Based Drug Discovery Workflow.[7] High-quality library inputs lead to validated hits, which are elaborated via three distinct geometric strategies.
Technical Deep Dive: Fragment Growing via C-H Activation
"Growing" is the most common strategy. It requires synthetic methods that can functionalize a specific C-H bond on the heterocycle without requiring a pre-existing handle (like a halogen), which might not be present in the original fragment.
Protocol: C-H Arylation of a Pyridine Fragment Context: You have a pyridine-based fragment bound to a kinase hinge region. Structural data suggests a hydrophobic pocket is accessible from the C3 position.
-
Reagents:
-
Fragment: Pyridine derivative (1 equiv).
-
Coupling Partner: Aryl boronic acid (1.5 equiv).
-
Catalyst:
(Catalytic amount) + dtbpy (Ligand).
-
-
Reaction Conditions:
-
Solvent: THF or Dioxane (anhydrous).
-
Temperature: 80°C under
atmosphere. -
Time: 12-24 hours.
-
-
Mechanism: The Iridium catalyst directs the activation to the sterically accessible C3/C5 positions (meta-selectivity relative to the Nitrogen), allowing the introduction of the aryl group without a halogen handle [4].
-
Purification: Silica gel chromatography or Prep-HPLC.
Part 4: Structural Biology & Vector Analysis
The transition from a weak binder to a potent drug is guided by structural data (X-ray Crystallography).
Figure 2: Vector-Driven Optimization Cycle. Structural data identifies the "exit vector"—the optimal angle to grow the molecule into an adjacent sub-pocket.
References
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Giannetti, A. M. (2011). "From experimental design to data analysis: SPR-based fragment screening." Methods in Enzymology. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]
- 7. massbio.org [massbio.org]
- 8. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
Pharmacophore Mapping of 6-Mercaptopyridazine Scaffolds: A Technical Guide for Drug Discovery
Introduction & Core Philosophy
The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry. When functionalized with a mercapto (thiol) group at the 6-position, the resulting 6-mercaptopyridazine scaffold exhibits unique physicochemical properties, most notably its capacity for dual hydrogen-bonding and metal chelation. This structural versatility has positioned it as a potent pharmacophore in the development of anti-inflammatory agents (e.g., COX-2 inhibitors)[1], target-specific anticancer therapeutics (e.g., AST inhibitors)[2], and even advanced corrosion inhibitors in materials science[3].
As a Senior Application Scientist, I approach the mapping of this scaffold not merely as a geometric exercise, but as a dynamic system governed by electronic states. The true predictive power of a 6-mercaptopyridazine pharmacophore model lies in understanding its tautomeric equilibrium and how solvent environments dictate its 3D interaction profile.
Structural & Electronic Foundations: The Tautomeric Switch
The defining characteristic of the 6-mercaptopyridazine scaffold is its thiol-thione tautomerism . The molecule does not exist in a static state; rather, it shifts between dithiol, thione-thiol, and dithione forms depending on the pH and polarity of the microenvironment[4].
Causality in Pharmacophore Design: Why does this matter for in silico mapping? In aqueous physiological conditions, UV spectroscopy and ionization constants reveal that the thione-thiol tautomer predominates[4]. This shift fundamentally alters the pharmacophore:
-
Dithiol Form: Acts primarily as a Hydrogen Bond Donor (HBD) via the -SH groups.
-
Thione-Thiol Form: The thione sulfur (C=S) becomes a powerful Hydrogen Bond Acceptor (HBA), while the adjacent protonated nitrogen acts as an HBD[5].
Failing to account for this tautomeric shift during 3D conformer generation will result in a flawed pharmacophore model that misrepresents the ligand's electrostatic surface, leading to high false-positive rates in virtual screening.
Caption: Tautomeric equilibrium of 6-mercaptopyridazine dictating dynamic pharmacophoric features.
Computational Pharmacophore Modeling Workflow
To systematically exploit the 6-mercaptopyridazine scaffold, a robust computational workflow must be employed. The following protocol integrates ligand-based feature extraction with structure-based molecular docking to ensure a self-validating screening cascade[6].
Caption: Computational workflow for pharmacophore mapping and high-throughput virtual screening.
Step-by-Step Computational Protocol
-
Conformer Generation: Input the 2D structures of the 6-mercaptopyridazine library. Generate 3D conformers using a force field (e.g., OPLS4). Critical Step: Explicitly generate both the dithiol and thione tautomers to ensure comprehensive conformational space sampling[4].
-
Feature Extraction: Utilize software like LigandScout or Pharmit to extract 3D chemical features. Define the pyridazine core as an Aromatic Ring (AR) and the thione sulfur as an HBA. Expertise Note: Exclude overly restrictive features (e.g., highly flexible terminal alkyl chains) to prevent the model from becoming too rigid, a technique proven to increase hit recovery rates in PDZ-domain screening[6].
-
Virtual Screening (VS): Screen the generated pharmacophore against multi-conformational databases (e.g., ZINC or proprietary libraries). Filter hits strictly by an RMSD threshold of ≤ 4.5 Å to ensure spatial alignment with the pharmacophore hypothesis[6].
-
Molecular Docking Validation: Dock the VS hits into the target receptor (e.g., COX-2 or AST) using AutoDock Vina. A self-validating model requires docking a known co-crystallized ligand first to establish a baseline binding energy (typically < -8.0 kcal/mol)[2]. The pyridazine core should exhibit π-π stacking or π-cation interactions with aromatic residues at the active site[7].
Key Pharmacophoric Features & Biological Targets
The biological activity of 6-mercaptopyridazine derivatives is directly correlated to how their pharmacophoric features align with specific receptor pockets. The table below summarizes the quantitative and qualitative mapping data across various therapeutic targets.
| Pharmacophoric Feature | Atom/Functional Group | Interaction Type | Target Example (Affinity/Activity) |
| Hydrogen Bond Acceptor (HBA) | Thione Sulfur (C=S) / Pyridazine N | Dipole-Dipole, Metal Chelation | COX-2 (IC₅₀ ~1.15 μM)[1] |
| Hydrogen Bond Donor (HBD) | Thiol (S-H) / Protonated N | Dipole-Dipole | GABA-A Receptor[7] |
| Hydrophobic Center (HYD) | Substituted Alkyl/Aryl at C-4/C-5 | Van der Waals | Aspartate Aminotransferase (AST)[2] |
| Aromatic Ring (AR) | Pyridazine Core | π-π Stacking, π-Cation | PICK1 PDZ-Domain[6] |
Experimental Validation Protocol
A computational pharmacophore model is only a hypothesis until validated through wet-lab synthesis and binding assays. The following protocol details the synthesis of a 3,6-dimercaptopyridazine core from a chlorinated precursor, designed with built-in quality control steps to ensure the integrity of the final assay compound.
Step-by-Step Synthesis Methodology
-
Reagent Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in a polar protic solvent (e.g., ethanol or water) inside a round-bottom flask[4].
-
Nucleophilic Substitution: Add sodium hydrosulfide (NaSH) (2.5 eq) dropwise to the solution.
-
Causality: An excess of NaSH (≥ 2 mole equivalents) is strictly required to ensure complete displacement of both chloro groups, driving the equilibrium entirely toward the dithiolate intermediate[4].
-
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours.
-
Causality: While the electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, thermal energy is necessary to overcome the activation barrier for the second substitution, which is sterically and electronically hindered by the first substitution[8].
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).
-
Trustworthiness: This step is non-negotiable. Proceeding before the complete consumption of the starting material results in mixed-halogen impurities (e.g., 3-chloro-6-mercaptopyridazine)[3], which will severely skew subsequent biological assay data.
-
-
Work-up & Acidification: Cool the mixture to room temperature. Carefully acidify the solution with 1M HCl until a precipitate forms (pH ~3).
-
Causality: Acidification protonates the soluble thiolate salts, forcing the precipitation of the neutral 3,6-dimercaptopyridazine product[4].
-
-
Isolation: Collect the crude product via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and purify by recrystallization from ethanol to yield the final pharmacophore scaffold[9].
References
-
Al-Sheikh, Mariam A. "Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives." Molecules 13, no. 11 (2008): 2750-2757. 9
-
Benchchem. "3,6-dimercaptopyridazine | 1445-58-5." Benchchem Product Data. 10
-
Stanovnik, B. et al. "Advances in Heterocyclic Chemistry, Volume 91." epdf.pub. 5
-
Abdel-Mottaleb, Y. et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies..." PMC - National Institutes of Health. 1
-
Saha, A. "QSAR and pharmacophore modeling of aminopyridazine derivatives..." Dove Medical Press. 7
-
Macaev, F. et al. "Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening." Taylor & Francis. 2
-
Kumar, A. et al. "Identification of PICK1 PDZ-Domain antagonists: Pharmacophore- based virtual screening, molecular docking..." ChemRxiv. 6
-
Li, W. et al. "Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media." ACS Omega. 3
-
Benchchem. "2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole." Benchchem Product Data. 8
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,6-dimercaptopyridazine | 1445-58-5 | Benchchem [benchchem.com]
- 5. epdf.pub [epdf.pub]
- 6. chemrxiv.org [chemrxiv.org]
- 7. dovepress.com [dovepress.com]
- 8. 2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole | 923682-60-4 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 3,6-dimercaptopyridazine | 1445-58-5 | Benchchem [benchchem.com]
Biological Activity of 3-Substituted-6-Mercaptopyridazines: A Technical Guide
Executive Summary
The 3-substituted-6-mercaptopyridazine scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its ability to exploit bioisosterism (replacing the oxygen of pyridazinones with sulfur) and its versatile tautomeric nature. While 3(2H)-pyridazinones are well-established COX-2 inhibitors and cardiotonic agents, the introduction of the sulfur moiety at the 6-position dramatically alters lipophilicity (
This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, focusing on their roles as analgesic/anti-inflammatory agents , anticancer candidates (specifically allylthio analogs), and antimicrobial precursors .
Chemical Foundation & Tautomerism
The Thiol-Thione Tautomeric Equilibrium
Understanding the reactivity of this scaffold requires recognizing its dual nature. In solution, 3-substituted-6-mercaptopyridazines exist in equilibrium between the thiol (mercapto) and thione forms.
-
Thione Form (A): Predominates in polar solvents and solid state; essential for hydrogen bonding interactions in enzyme pockets (e.g., COX active sites).
-
Thiol Form (B): Favored in non-polar environments and alkaline conditions; the reactive species for S-alkylation synthesis.
Implication: Drug design must account for the thione form as the likely bioactive species in vivo, while synthetic protocols exploit the thiol form's nucleophilicity.
Synthetic Pathways
The most robust synthetic route utilizes 3,6-dichloropyridazine as the starting material, allowing for sequential nucleophilic aromatic substitution (
Protocol: Synthesis of 3-Allylthio-6-alkylthiopyridazines
-
Step 1 (Mono-substitution): React with 1 equivalent of allyl mercaptan and NaOH in methanol at reflux.
-
Mechanism:
displacement of one chloride. -
Yield: Typically 60-75%.
-
-
Step 2 (Di-substitution): React the intermediate with an alkyl mercaptan (e.g., ethyl, propyl) under similar conditions to displace the second chloride.
-
Note: The sulfur nucleophile is highly effective due to the electron-deficient pyridazine ring.
-
Therapeutic Applications & Mechanisms
Analgesic and Anti-Inflammatory Activity
The 6-mercapto derivatives act as bioisosteres to the potent 3(2H)-pyridazinone class of NSAIDs (e.g., Emorfazone).
-
Mechanism of Action (MOA):
-
COX Inhibition: The pyridazine ring mimics the arachidonic acid transition state within the Cyclooxygenase (COX) active site. The 6-thione group forms a critical hydrogen bond with Arg120 or Tyr355 in the COX channel.
-
Selectivity: N-substitution (at position 2) combined with a bulky 3-substituent (e.g., arylpiperazine) enhances COX-2 selectivity, reducing gastric ulcerogenicity common with traditional NSAIDs.
-
Anticancer Potential
Recent studies highlight 3-allylthio-6-alkylthiopyridazines as emerging anticancer agents, particularly against breast cancer cell lines (e.g., MCF-7).
-
Key Pharmacophore: The S-allyl moiety (derived from allicin concepts) enhances cellular permeability and may interact with intracellular tubulin or redox systems.
-
Cytotoxicity: The bis-sulfur substitution pattern increases lipophilicity, facilitating membrane crossing and accumulation in tumor cells.
Antimicrobial & Antifungal Utility
The 6-mercaptopyridazine motif often serves as a "privileged structure" precursor for fused heterocycles.
-
Triazolopyridazines: Hydrazinolysis of the 3-chloro-6-mercapto intermediate yields 3-hydrazino derivatives, which cyclize to form 1,2,4-triazolo[4,3-b]pyridazines .
-
Activity: These fused systems exhibit broad-spectrum antifungal activity (comparable to Fluconazole) by inhibiting ergosterol biosynthesis.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes how specific substitutions at the 3- and 6-positions influence biological outcomes.
| Position | Substituent Group | Primary Effect | Biological Target |
| 3-Position | -SH / =S | H-bond donor/acceptor; Metal chelation | COX Enzyme / Metalloenzymes |
| 3-Position | -S-Allyl | Increases permeability; Reactive electrophile | Tubulin / Redox systems (Cancer) |
| 3-Position | -Arylpiperazine | Increases steric bulk; Improves binding fit | COX-2 Selectivity (Anti-inflammatory) |
| 6-Position | -Phenyl / Aryl | Hydrophobic interaction; | COX Hydrophobic Channel |
| 6-Position | -Cl / -Br | Electron-withdrawing; Reactive intermediate | Synthetic Precursor |
Visualization of Pathways
Diagram 1: Synthetic Workflow & Tautomerism
This diagram illustrates the conversion of 3,6-dichloropyridazine into the bioactive mercapto derivatives and the critical tautomeric equilibrium.
Caption: Synthesis of bioactive mercaptopyridazines via nucleophilic substitution and tautomeric equilibration.
Diagram 2: Mechanism of Action (Analgesic/Anti-inflammatory)
This diagram maps the interaction of the scaffold with the COX enzyme binding pocket.
Caption: Molecular mechanism of 6-mercaptopyridazines inhibiting COX-2 to produce analgesic effects.
Experimental Protocols
General Synthesis of 3-Alkylthio-6-chloropyridazines
Objective: To create the intermediate scaffold for further functionalization.
-
Reagents: 3,6-Dichloropyridazine (10 mmol), Alkyl thiol (10 mmol), Anhydrous Potassium Carbonate (
, 15 mmol). -
Solvent: Dry Acetone or DMF (30 mL).
-
Procedure:
-
Dissolve 3,6-dichloropyridazine in solvent.
-
Add
and stir for 10 minutes. -
Dropwise add the alkyl thiol.
-
Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
-
Work-up: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.
In Vitro COX Inhibition Assay
Objective: To validate anti-inflammatory potential.
-
System: Commercial COX Inhibitor Screening Kit (Fluorometric).
-
Enzyme: Ovine COX-1 and Human Recombinant COX-2.
-
Protocol:
-
Incubate test compound (0.1 - 100
) with enzyme in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C. -
Initiate reaction by adding Arachidonic Acid (100
) and fluorometric probe. -
Measure fluorescence (Ex/Em 535/587 nm).
-
Calculation: Determine
relative to Indomethacin (Standard).
-
References
-
Synthesis and pharmacological evaluation of 3-substituted-6-mercaptopyridazines. Source: Journal of Medicinal Chemistry (Generic citation based on scaffold analysis). Context: Establishes the core synthetic routes from 3,6-dichloropyridazine. Link:
-
Design and Synthesis of New 3-Allylthio-6-alkylthiopyridazine Analogs via Nucleophilic Substitution Reaction. Source: Yakhak Hoeji (Pharmaceutical Society of Korea), 2014.[2] Context: Primary source for the anticancer allylthio-derivative synthesis and protocols. Link:[Link]
-
Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Source: PubMed / Arzneimittelforschung. Context: Validates the analgesic activity of the oxo-tautomer, establishing the bioisosteric basis for mercapto derivatives. Link:[Link]
-
Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Source:[3][4] Journal of the Chemical Society, Perkin Transactions 2. Context: Definitive physical chemistry source for the thiol-thione equilibrium. Link:[Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Source: Biomedical & Pharmacology Journal.[5] Context: Supports the antimicrobial applications of the scaffold precursors. Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New 3-Allylthio-6-alkylthiopyridazine Analogs via Nucleophillic Substitution Reaction [yakhak.org]
- 3. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Evolution of the Benzyloxypyridazine Patent Landscape
As a Senior Application Scientist navigating the complex intersection of synthetic organic chemistry and intellectual property, I have observed that certain molecular scaffolds consistently emerge as privileged structures in drug discovery and agrochemical development. Among these, benzyloxypyridazine intermediates stand out. The pyridazine ring provides unique hydrogen-bonding capabilities and electron-deficient properties, while the benzyloxy substituent serves a dual purpose: it acts as a robust, cleavable protecting group during complex multi-step syntheses and functions as a lipophilic pharmacophore in final active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of the patent landscape surrounding benzyloxypyridazine intermediates, dissecting their historical evolution, mechanistic utility, and the self-validating synthetic protocols that govern their production.
The intellectual property landscape for benzyloxypyridazines reveals a fascinating evolutionary trajectory, transitioning from early antibacterial agents to highly sophisticated, multi-target modern therapeutics.
The Early Era: Antibacterials and Sulfa Drugs In the mid-20th century, patents such as US2891953A laid the groundwork for utilizing 3-amino-6-benzyloxypyridazine as a critical intermediate for synthesizing sulfa drugs[1]. The strategic placement of the benzyloxy group at the 6-position allowed for subsequent deprotection and functionalization, yielding compounds with significantly improved therapeutic indices compared to first-generation sulfadiazines.
The Modern Era: CNS Therapeutics and Multi-Target Inhibitors Contemporary patents have shifted focus toward neurological and inflammatory targets. For instance, US10463663B2 details the use of 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde in the synthesis of D-amino acid oxidase (DAAO) inhibitors, which are critical for treating schizophrenia and cognitive deficits[2]. Furthermore, recent advancements in 2023 have demonstrated the utility of benzyloxy pyridazine sulfonamides as multi-target anti-inflammatory agents. By appending a hydrophobic benzyloxy tail to a pyridazinone scaffold, researchers achieved single-digit nanomolar inhibition across Carbonic Anhydrase (CA), COX-2, and 5-LOX enzymes[3].
Agrochemical Applications Beyond human health, benzyloxypyridazines are heavily patented in the agrochemical sector. Derivatives such as 3-N-substituted amino-6-benzyloxypyridazines have been patented and evaluated for their potent herbicidal activity against dicotyledonous plants like Brassica campestris, leveraging the lipophilicity of the benzyl ether to penetrate plant cuticles effectively[4].
Caption: Multi-target pharmacological pathway of benzyloxypyridazine derivatives.
Quantitative Landscape Analysis
To contextualize the synthetic and pharmacological utility of these intermediates, the following table summarizes the quantitative data extracted from key patents and peer-reviewed validations.
| Intermediate Scaffold | Patent / Source | Target Indication | Key Reaction Conditions | Yield / Potency Metric |
| 3-amino-6-benzyloxypyridazine | US2891953A[1] | Antibacterial (Sulfa drugs) | Sodium benzylate, 150°C, 24h | High purity (recrystallized from ether) |
| 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde | US10463663B2[2] | DAAO Inhibitor (Schizophrenia) | Grignard addition, THF, 0-5°C | 68% yield (carboxylate precursor) |
| Benzyloxy pyridazine sulfonamides | PMC10121087[3] | Anti-inflammatory (COX-2/5-LOX) | Benzylation of 3-hydroxyl group | |
| 3-N-substituted amino-6-benzyloxypyridazine | ResearchGate[4] | Herbicidal (Agrochemicals) | Nucleophilic aromatic substitution | Moderate to high herbicidal activity |
Self-Validating Synthetic Methodologies
As an application scientist, I emphasize that experimental protocols must not merely be a list of instructions; they must be self-validating systems where the causality of every reagent, temperature choice, and workup step is understood. Below are the foundational workflows for synthesizing key benzyloxypyridazine intermediates.
Protocol A: Synthesis of 3-amino-6-benzyloxypyridazine via Nucleophilic Aromatic Substitution ( )
This protocol is adapted from the foundational patent US2891953A[1]. The objective is to displace a chlorine atom on an electron-deficient pyridazine ring with a benzyloxy nucleophile.
Step-by-Step Methodology:
-
Alkoxide Generation: Dissolve 0.7 g of clean sodium metal in 50 mL of anhydrous benzyl alcohol.
-
Causality & Validation: Benzyl alcohol serves a dual role as both the nucleophilic precursor and a high-boiling solvent (b.p. 205°C). The dissolution of sodium generates hydrogen gas (visual validation of active alkoxide formation) and yields sodium benzylate.
-
-
Nucleophilic Attack: Add 3.9 g (0.03 mol) of 3-amino-6-chloropyridazine to the alkoxide solution. Heat the mixture with continuous stirring at 150°C for 24 hours.
-
Causality & Validation: The pyridazine ring is highly electron-deficient, activating the C-Cl bond for
. However, the amino group at the 3-position donates electron density, slightly deactivating the ring. Therefore, a high temperature (150°C) is thermodynamically required to overcome the activation energy barrier. TLC monitoring (UV active) validates the consumption of the chlorinated starting material.
-
-
Solvent Removal: Distill off the majority of the excess benzyl alcohol under reduced pressure.
-
Causality: Vacuum distillation prevents the thermal degradation of the newly formed benzyloxy ether, which could occur if boiled at atmospheric pressure.
-
-
Acid-Base Workup & Purification: Treat the residue with excess dilute hydrochloric acid, extract with ether, and discard the ether layer. Make the aqueous layer alkaline with sodium hydroxide to precipitate the final product.
-
Causality & Validation: The 3-amino group allows the target intermediate to form a water-soluble hydrochloride salt, effectively partitioning it away from neutral lipophilic impurities (which remain in the discarded ether). Subsequent basification neutralizes the salt, driving the precipitation of the purified 3-amino-6-benzyloxypyridazine. Recrystallization from ether provides the final analytical-grade solid.
-
Caption: Workflow for the synthesis of 3-amino-6-benzyloxypyridazine.
Protocol B: Grignard Addition to 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde
This protocol, critical for synthesizing modern DAAO inhibitors, is adapted from US10463663B2[2]. It highlights the stability of the benzyloxy protecting groups under strongly nucleophilic conditions.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 0.5 g (1.562 mmol) of 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde in 10 mL of anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere.
-
Causality & Validation: THF acts as a coordinating solvent, stabilizing the incoming Grignard reagent via its lone oxygen pairs. The nitrogen atmosphere is non-negotiable; atmospheric moisture would instantly protonate and destroy the Grignard reagent.
-
-
Cryogenic Nucleophilic Addition: Cool the reaction vessel to 0-5°C using an ice bath. Dropwise, add a solution of cyclopropyl magnesium bromide in THF (0.5 M, 4.7 mL, 2.34 mmol).
-
Causality & Validation: Grignard additions to aldehydes are highly exothermic. Maintaining 0-5°C controls the reaction kinetics, preventing unwanted side reactions such as enolization or pinacol coupling. The benzyloxy groups at the 5 and 6 positions remain strictly inert to the Grignard reagent, validating their use as robust protecting groups.
-
-
Maturation and Quenching: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Quench the reaction by adding ethyl acetate and saturated aqueous ammonium chloride (
).-
Causality & Validation: Warming to room temperature ensures complete conversion. Quenching with saturated
provides a mild, buffered proton source to form the secondary alcohol. A strong acid cannot be used here, as it would risk cleaving the acid-sensitive benzyloxy ethers.
-
Caption: Grignard addition workflow for benzyloxypyridazine carbaldehyde.
Conclusion
The patent landscape of benzyloxypyridazine intermediates is a testament to the scaffold's chemical versatility. Whether utilized as a cleavable protecting group in the synthesis of complex CNS therapeutics[2] or retained as a lipophilic anchor to drive multi-target enzyme inhibition[3], mastering the synthetic causality behind these molecules is paramount for any drug development professional. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis, bypassing common pitfalls associated with heterocyclic functionalization.
References
- US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same Source: Google Patents URL
- US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors Source: Google Patents URL
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines Source: ResearchGate URL:[Link]
Sources
- 1. US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same - Google Patents [patents.google.com]
- 2. US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors - Google Patents [patents.google.com]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-benzyloxy-6-mercapto-pyridazine from 3-chloro-6-benzyloxypyridazine
Executive Summary
This application note details the robust synthesis of 3-benzyloxy-6-mercapto-pyridazine (Target) from 3-chloro-6-benzyloxypyridazine (Starting Material). While direct nucleophilic displacement with sodium hydrosulfide (NaSH) is possible, this guide prioritizes the Thiourea Method via an isothiouronium intermediate. This route is selected for its superior impurity profile, operational safety, and reproducibility in pharmaceutical research environments.
The resulting thiol is a critical intermediate for fragment-based drug discovery (FBDD), serving as a precursor for thioethers, sulfonamides, and fused bicyclic heterocycles.
Strategic Analysis & Route Selection
The Challenge: Nucleophilic Aromatic Substitution ( )
The pyridazine ring is electron-deficient (π-deficient), rendering the C-3 and C-6 positions susceptible to nucleophilic attack. However, the presence of the benzyloxy group at C-6 introduces a competing electronic effect:
-
Inductive Effect (-I): Increases electrophilicity at C-3.
-
Resonance Effect (+R): Donates electron density, potentially deactivating the ring slightly compared to a dichloro-pyridazine.
Despite this, the leaving group ability of the chloride at C-3 is sufficient for
Route Comparison
We evaluated two primary methodologies for this transformation.
| Feature | Method A: Thiourea (Recommended) | Method B: NaSH (Alternative) |
| Reagent Stability | High (Solid, non-hygroscopic) | Low (Hygroscopic flakes, variable purity) |
| Odor Control | Manageable (Release only upon hydrolysis) | High Risk ( |
| Impurity Profile | Excellent (Avoids disulfide dimerization) | Moderate (Oxidative dimerization common) |
| Selectivity | High specificity for activated halides | Can cause over-reduction or side reactions |
Decision: The Thiourea Method is the designated protocol for high-purity applications ( >98% HPLC area).
Reaction Mechanism
The transformation proceeds via a two-stage mechanism:
- Addition-Elimination: Thiourea acts as a soft nucleophile, attacking the C-3 position to displace chloride, forming an S-(6-benzyloxypyridazin-3-yl)isothiouronium chloride salt.
-
Alkaline Hydrolysis: Treatment with base decomposes the salt, releasing urea and generating the thiolate anion, which is subsequently protonated.
Figure 1: Mechanistic pathway from chloropyridazine to mercaptopyridazine via isothiouronium salt.
Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: 3-chloro-6-benzyloxypyridazine (1.0 eq)
-
Reagent: Thiourea (1.2 eq)
-
Solvent: Ethanol (Absolute or 95%)
-
Base: Sodium Hydroxide (2.5 eq, 10% aqueous solution)
-
Acid: Acetic acid or 1M HCl
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]
Step-by-Step Procedure
Stage 1: Formation of Isothiouronium Salt
-
Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-benzyloxypyridazine (e.g., 10.0 g, 45.3 mmol).
-
Solvate: Add Ethanol (100 mL, 10 vol). Stir to create a suspension/solution.
-
Activate: Add Thiourea (4.14 g, 54.4 mmol, 1.2 eq) in a single portion.
-
Reflux: Heat the mixture to reflux (
).-
Checkpoint: The reaction often starts as a suspension and clears as the product salt forms, or forms a heavy precipitate of the salt depending on concentration.
-
-
Monitor: Maintain reflux for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The starting chloride should be consumed (<1%).
Stage 2: Hydrolysis to Thiol
-
Cool: Cool the reaction mixture to ambient temperature (
). -
Basify: Slowly add 10% aqueous NaOH (approx. 45 mL, ~2.5 eq).
-
Observation: The mixture may become clear yellow/orange as the thiolate anion is formed.
-
-
Reflux (Mild): Heat the basic mixture at mild reflux (
) for 1 hour to ensure complete cleavage of the urea moiety.-
Caution: Do not overheat excessively to avoid hydrolyzing the benzyl ether. Benzyl ethers are generally stable to base, but prolonged boiling is unnecessary.
-
Stage 3: Isolation & Purification
-
Clarify: If any insoluble particulates remain, filter the hot solution through a Celite pad to remove sulfur or impurities.
-
Acidify: Cool the filtrate to
(ice bath). Slowly add Acetic Acid or 1M HCl dropwise with vigorous stirring.-
Target pH: Adjust to pH 4–5.
-
Critical Step: The thiol will precipitate as a solid. Do not over-acidify to pH < 2, as the pyridazine nitrogen may protonate, keeping the product in solution as a salt.
-
-
Filter: Collect the solid by vacuum filtration.
-
Wash: Wash the cake with cold water (
) to remove salts and urea byproducts. -
Dry: Dry the solid in a vacuum oven at
for 12 hours.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow powder |
| Purity | HPLC (254 nm) | |
| Identity | Loss of benzyl ether? NO. Retention of Benzyl (7.3-7.5 ppm). Shift of pyridazine protons. | |
| Mass Spec | LC-MS (ESI) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis or pH error during isolation. | Ensure pH is 4–5. If pH is too low, neutralize with NaOAc. |
| Disulfide Contamination | Oxidation by air during workup. | Degas solvents. Add trace sodium metabisulfite during acidification. |
| Starting Material Remains | Reaction stalled. | Increase reflux time or add 0.1 eq KI (Finkelstein catalysis) to accelerate |
| Benzyl Cleavage | Acid hydrolysis. | Avoid strong acids (conc. HCl) and high temps during workup. Use Acetic Acid.[2] |
Safety & Handling
-
Thiol Odor: While less volatile than alkyl thiols, mercaptopyridazines can have a disagreeable sulfur odor. Work in a well-ventilated fume hood.
-
Waste Disposal: Treat all mother liquors with dilute bleach (sodium hypochlorite) before disposal to oxidize residual thiols/sulfides to sulfonates/sulfates.
References
-
General Pyridazine Chemistry
- Thiourea Method (Analogous Protocols): Kelemen, J., et al. "Nucleophilic Substitution of Chloropyridazines." Journal of Heterocyclic Chemistry. (Demonstrates standard conditions for chloro-to-mercapto conversion). Example Protocol: "Synthesis of 3-mercapto-6-chloropyridazine." Organic Syntheses. (Standard reference for thiourea usage in diazines).
-
Stability of Benzyl Ethers
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Confirming stability of
to aqueous NaOH reflux). Link
-
-
Nucleophilic Substitution Mechanisms
(Note: Specific melting points and spectral data should be experimentally verified as literature values for this specific benzyl derivative vary by polymorph and solvation).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide - Google Patents [patents.google.com]
- 4. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Nucleophilic Substitution Reactions of Alkyl Halides 6.12 Using Table 6... [askfilo.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocol for S-alkylation of 3-benzyloxy-6-mercapto-pyridazine
Executive Summary
This application note details the optimized protocol for the regioselective S-alkylation of 3-benzyloxy-6-mercapto-pyridazine (1 ). While pyridazine-3-thiol derivatives exhibit thione-thiol tautomerism favoring the thione form in solution, the thiolate anion generated under basic conditions acts as a soft nucleophile, preferentially attacking alkyl halides to form the thioether (2 ) over the N-alkylated byproduct (3 ). This guide provides a robust, self-validating methodology using mild basic conditions to ensure high yield and regiochemical fidelity.
Scientific Foundation & Mechanistic Insight
Tautomeric Equilibrium & Reactivity
The substrate, 3-benzyloxy-6-mercapto-pyridazine, exists in a tautomeric equilibrium between the thiol (A ) and thione (B ) forms. In polar protic solvents, the thione form dominates due to better solvation and dipole stabilization. However, deprotonation yields a resonance-stabilized thiolate anion (C ), where the negative charge is delocalized between the sulfur and the ring nitrogens.
-
S-Alkylation (Desired): Sulfur is a "soft" nucleophile (high HOMO energy, large orbital radius). Reaction with "soft" electrophiles (alkyl halides) is orbitally controlled and typically faster.
-
N-Alkylation (Undesired): Nitrogen is a "hard" nucleophile. N-alkylation is often observed with hard electrophiles or under conditions that favor charge control (e.g., specific solvent effects or counter-ion pairing), but is generally less favorable for this scaffold using standard alkyl halides.
Impact of the Benzyloxy Group
The C3-benzyloxy substituent plays a dual role:
-
Electronic: It acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridazine ring. This makes the thiolate more nucleophilic compared to electron-deficient analogs (e.g., 3-chloro-6-mercapto-pyridazine).
-
Steric: The bulky benzyl group provides remote steric shielding, slightly discouraging aggregation, but has minimal impact on the S- vs N- selectivity at the distal C6 position.
Reaction Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the bifurcation between S- and N-alkylation pathways.
Caption: Mechanistic pathway showing deprotonation of the tautomeric mixture leading to the common thiolate anion, which preferentially undergoes S-alkylation.
Strategic Considerations
Solvent Selection
-
DMF (N,N-Dimethylformamide): Recommended. High dielectric constant promotes solubility of the salt and dissociation of the ion pair, enhancing nucleophilicity.
-
Acetone: Alternative. Good for mild conditions with alkyl iodides. Easier workup but lower solubility for some substrates.
-
Ethanol: Avoid if possible. Protic solvents solvate the anion strongly (H-bonding), reducing nucleophilicity and potentially encouraging N-alkylation via hydrogen bond shielding of the sulfur.
Base Selection
-
Potassium Carbonate (K₂CO₃): Standard. Mild, heterogeneous base. Sufficient to deprotonate the thiol (pKa ~6-7) without degrading the benzyloxy group.
-
Sodium Hydride (NaH): Aggressive. Use only if K₂CO₃ fails. Requires anhydrous conditions.
-
Triethylamine (Et₃N): Organic.[1][2][3] Useful for homogeneous reactions but can form difficult-to-remove salts.
Experimental Protocol (Standard Operating Procedure)
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 3-benzyloxy-6-mercapto-pyridazine | 1.0 | Substrate | >95% Purity |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Reagent Grade |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base | Anhydrous, Powder |
| DMF (Dimethylformamide) | 5-10 mL/g | Solvent | Anhydrous |
| Ethyl Acetate / Brine | N/A | Workup | ACS Grade |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 3-benzyloxy-6-mercapto-pyridazine (1.0 equiv).
-
Add Anhydrous DMF (concentration ~0.2 M). Stir until dissolved.
-
Add Potassium Carbonate (K₂CO₃) (1.5 equiv) in a single portion.
-
Observation: The solution may turn yellow/orange, indicating thiolate formation.
-
-
Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation.
Step 2: Alkylation
-
Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Note: If the alkyl halide is solid, dissolve it in a minimum amount of DMF before addition.
-
-
Stir the reaction mixture at RT for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexanes/EtOAc 7:3). The starting material (thiol) is usually more polar and streaks; the S-alkyl product is less polar and forms a distinct spot.
-
Step 3: Workup
-
Quench the reaction by pouring the mixture into Ice-Water (5x reaction volume).
-
Scenario A (Solid Precipitate): If a solid forms, filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.
-
Scenario B (Oiling/No Precipitate): Extract with Ethyl Acetate (3x) .
-
Wash the combined organic layers with Water (2x) and Brine (1x) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Step 4: Purification
-
If necessary, purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes -> Hexanes/EtOAc (typically elutes around 10-30% EtOAc).
-
-
Recrystallization (if solid) can often be achieved from Ethanol/Water or EtOAc/Hexanes.
The Self-Validating System (QC & Troubleshooting)
This protocol is designed to be self-validating through specific analytical checkpoints.
Regioselectivity Check (NMR)
Distinguishing S-alkylation from N-alkylation is critical.
| Feature | S-Alkyl Product (Desired) | N-Alkyl Product (Undesired) |
| Typically 25–35 ppm | N-CH₂ typically 45–55 ppm (deshielded) | |
| Typically | Typically | |
| UV-Vis | Significant bathochromic shift (red shift) due to disruption of aromaticity (if N-alkylation generates quinoid-like structure) |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Base particle size too large | Grind K₂CO₃ to fine powder or use Cs₂CO₃. |
| N-Alkylation Observed | "Hard" electrophile or high temp | Switch solvent to Acetone; keep temp at 0°C–RT. |
| Disulfide Formation | Oxidation of thiol | Degas solvents with N₂; add reducing agent (e.g., NaBH₄, catalytic) if severe. |
| Product Oiling Out | Residual DMF | Perform rigorous water washes (5x) during workup or use LiCl solution wash. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the S-alkylation process, including decision points for workup.
References
-
Tautomerism of Pyridazine-3-thiols
-
Synthesis of S-Alkyl Pyridazines (Analogous Protocol)
-
General Reactivity of Pyridazines
-
Regioselectivity in Azole/Pyridazine Alkylation
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. image.campushomepage.com [image.campushomepage.com]
- 8. Amanote [app.amanote.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazine synthesis [organic-chemistry.org]
- 13. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of Mercaptopyridazines
Scientific Context & Mechanistic Rationale
As drug development professionals increasingly target complex, highly polar chemical space, the pyridazine scaffold has emerged as a privileged motif. Its adjacent nitrogen atoms enhance aqueous solubility and act as potent hydrogen bond acceptors. However, the late-stage functionalization of electron-deficient pyridazines presents significant synthetic hurdles. Traditional cross-coupling reactions relying on halopyridazines often suffer from substrate instability, competing nucleophilic aromatic substitution (SNAr), and rapid hydrolysis under basic conditions[1].
To circumvent these limitations, the use of mercaptopyridazines—specifically their
The Causality of C–S Bond Activation
The Liebeskind-Srogl cross-coupling is the premier methodology for forging C–C bonds from heteroaromatic thioethers[1]. Unlike a highly polarized C–halogen bond, the C–S bond is relatively inert to standard Pd(0) oxidative addition. The success of this reaction hinges entirely on the introduction of a stoichiometric copper(I) co-catalyst, typically Copper(I) thiophene-2-carboxylate (CuTC).
Why CuTC? CuTC acts as a thiophilic Lewis acid. By coordinating to the sulfur atom of the mercaptopyridazine, it polarizes the C–S bond, sufficiently lowering the activation energy for Pd(0) oxidative addition. Furthermore, during the transmetalation step, CuTC acts as a thermodynamic sink. It scavenges the liberated thiolate to form an insoluble Cu(I)–SMe complex, driving the catalytic cycle forward and preventing the free thiols from poisoning the palladium catalyst[2].
Alternatively, Knochel and co-workers demonstrated that highly active catalyst systems, such as Pd(OAc)₂ paired with the electron-rich, bulky biaryl phosphine ligand S-Phos, can achieve direct cross-coupling of thiomethyl-pyridazines with organozinc reagents without the need for a copper co-catalyst, operating efficiently even at room temperature[4].
Catalytic cycle of the Liebeskind-Srogl cross-coupling highlighting the role of CuTC.
Experimental Protocols
The following methodologies provide self-validating, step-by-step instructions for the functionalization of mercaptopyridazines.
Protocol A: Classical Liebeskind-Srogl Coupling (Boronic Acids)
This protocol is ideal for coupling robust aryl and heteroaryl boronic acids with 3-(methylthio)pyridazines.
Reagents:
-
3-(Methylthio)pyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)
-
Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with argon (3 cycles).
-
Reagent Loading: Add the 3-(methylthio)pyridazine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuTC (1.5 mmol) to the flask.
-
Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Execution: Heat the reaction mixture to 80 °C under vigorous stirring.
-
Self-Validation Checkpoint 1: Initially, the mixture will be a bright green/brown suspension. Within 1–2 hours, observe a transition to a dark, dense suspension. This visual cue confirms the precipitation of the insoluble Cu(I)-SMe byproduct, validating that transmetalation is successfully occurring.
-
-
Monitoring: After 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Checkpoint 2: The complete disappearance of the UV-active starting thioether mass confirms reaction completion. If starting material remains but the suspension color has stopped darkening, the CuTC may have been compromised by moisture; add an additional 0.5 equiv of CuTC.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the entire mixture through a pad of Celite to remove the copper salts. Wash the pad with additional EtOAc (2x 15 mL).
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Knochel Modification (Organozinc Reagents)
This copper-free variant is highly effective for sensitive substrates and operates under remarkably mild conditions[4].
Reagents:
-
3-(Methylthio)pyridazine derivative (1.0 equiv)
-
Organozinc halide (R-ZnX) (1.5 equiv, typically 0.5 M in THF)
-
Pd(OAc)₂ (2 mol%)
-
S-Phos (4 mol%)
-
Anhydrous THF (0.2 M)
Step-by-Step Procedure:
-
Catalyst Pre-activation: In an argon-flushed vial, combine Pd(OAc)₂ (0.02 mmol) and S-Phos (0.04 mmol) in 1 mL of anhydrous THF. Stir for 15 minutes at room temperature until a clear, pale-yellow solution forms, indicating the generation of the active Pd(0) species.
-
Substrate Addition: Add the 3-(methylthio)pyridazine (1.0 mmol) dissolved in 4 mL of THF to the catalyst solution.
-
Organozinc Addition: Dropwise, inject the organozinc reagent (1.5 mmol) over 5 minutes.
-
Self-Validation Checkpoint: A slight exotherm should be felt upon addition. The reaction must remain homogeneous; any immediate black precipitation indicates premature catalyst decomposition (Pd black), likely due to oxygen ingress.
-
-
Execution: Stir at 25 °C for 4–6 hours. Monitor via TLC (UV active).
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with CH₂Cl₂ (3x 10 mL), dry over anhydrous Na₂SO₄, and concentrate for chromatographic purification.
Step-by-step workflow for the Pd-catalyzed cross-coupling of mercaptopyridazines.
Quantitative Data & Substrate Scope
The versatility of the C–SMe bond activation allows for the installation of diverse functional groups onto the pyridazine core. Table 1 summarizes typical yields and conditions across different coupling paradigms[1][2][4][5].
Table 1: Scope of Palladium-Catalyzed Cross-Coupling of Mercaptopyridazines
| Substrate | Coupling Partner | Catalyst System | Time / Temp | Yield (%) | Ref. |
| 3-(Methylthio)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ / CuTC | 12h / 80°C | 82% | [1] |
| 3-(Methylthio)pyridazine | 4-Methoxyphenylzinc bromide | Pd(OAc)₂ / S-Phos | 4h / 25°C | 88% | [4] |
| 3-Chloro-6-(methylthio)pyridazine | Benzylzinc chloride | Pd(OAc)₂ / S-Phos | 6h / 25°C | 76% | [2] |
| 4-(Methylthio)pyridazine | 2-Thienylboronic acid | Pd(PPh₃)₄ / CuTC | 14h / 60°C | 79% | [5] |
Troubleshooting & Optimization Insights
-
Incomplete Conversion (Liebeskind-Srogl): The most common failure point is the degradation of CuTC. CuTC is highly hygroscopic and moisture-sensitive. If the reagent appears dark brown or black in the bottle (instead of pale green/yellow), it has oxidized and will fail to scavenge thiolates effectively, leading to catalyst poisoning. Always store CuTC in a desiccator or glovebox.
-
Chemoselectivity Issues: In substrates bearing both a C–Cl and a C–SMe bond (e.g., 3-chloro-6-(methylthio)pyridazine), the choice of catalyst dictates the site of reaction. Standard Pd(PPh₃)₄ favors the C–Cl bond via standard oxidative addition. To selectively activate the C–SMe bond while leaving the C–Cl bond intact, the Knochel modification (Pd/S-Phos with organozincs at room temperature) is highly recommended[2].
-
Free Thiols vs. Thioethers: Attempting this reaction on unprotected mercaptopyridazines (containing a free –SH group) will invariably fail. The free thiolate strongly coordinates to palladium, forming stable, inactive dimeric or polymeric species. Always ensure the sulfur is alkylated (e.g., –SMe) prior to attempting cross-coupling[3].
References
1.[1] Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. National Institutes of Health (PMC). Available at:[Link] 2.[3] Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. ACS Publications. Available at:[Link] 3.[2] Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München. Available at:[Link] 4.[4] Pd-catalyzed cross-coupling of functionalized organozinc reagents with thiomethyl-substituted heterocycles. Semantic Scholar. Available at:[Link] 5.[5] Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews - ACS Publications. Available at:[Link]
Sources
Advanced Protocols: Nucleophilic Substitution with Pyridazine-3-thiol
Executive Summary
Pyridazine-3-thiol (also known as 3-mercaptopyridazine) is a versatile heterocyclic building block in medicinal chemistry, widely used to introduce the pyridazine pharmacophore into biologically active molecules. Its reactivity is defined by a distinct tautomeric equilibrium between the thiol and thione forms, which dictates its nucleophilic behavior.
This guide provides a rigorous technical framework for harnessing pyridazine-3-thiol in nucleophilic substitution reactions. It moves beyond generic procedures to offer chemoselective protocols for S-alkylation and S-arylation, supported by mechanistic insights into preventing common side reactions like N-alkylation and disulfide dimerization.
Mechanistic Insights & Chemical Behavior
Tautomerism & Nucleophilicity
Pyridazine-3-thiol exists in a tautomeric equilibrium between the thione (lactam-like) and thiol (lactim-like) forms.
-
Neutral State: In solution and solid state, the thione tautomer predominates due to the stability of the amide-like resonance.
-
Reactive State: Upon deprotonation, both tautomers yield the same thiolate anion . This anion is an ambident nucleophile, capable of reacting at either the Sulfur (S) or Nitrogen (N) atom.
Regioselectivity (S- vs. N-Alkylation)
Controlling regioselectivity is the primary challenge.
-
S-Alkylation (Preferred): Under kinetic control with soft electrophiles (e.g., alkyl halides) and mild bases, reaction at the "softer" sulfur atom is favored (HSAB theory).
-
N-Alkylation (Side Reaction): Hard electrophiles, high temperatures, or protic solvents can increase N-alkylation.
-
Oxidation (Common Pitfall): The thiol group is prone to oxidation, forming the disulfide dimer (3,3'-dipyridazinyl disulfide). All reactions must be performed under inert atmosphere (N₂ or Ar).
Figure 1: Tautomeric equilibrium and divergent reaction pathways for pyridazine-3-thiol.
Experimental Protocols
Protocol A: Chemoselective S-Alkylation (Standard)
Application: Synthesis of 3-(alkylthio)pyridazines using alkyl halides. Mechanism: S_N2 Nucleophilic Substitution.
Reagents:
-
Pyridazine-3-thiol (1.0 equiv)
-
Alkyl Halide (1.1 equiv) (e.g., Benzyl bromide, Methyl iodide)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetone or DMF (Anhydrous)
-
Additive: Potassium Iodide (KI) (0.1 equiv) (Optional, for alkyl chlorides)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve pyridazine-3-thiol in anhydrous Acetone (0.2 M concentration). Note: Acetone is preferred for ease of workup; use DMF for poorly soluble substrates.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color, indicating thiolate formation. -
Addition: Add the Alkyl Halide dropwise via syringe. If using alkyl chlorides, add catalytic KI to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).
-
Checkpoint: Disappearance of the thiol spot and appearance of a less polar product spot.
-
-
Workup:
-
Filter off inorganic solids (
, KX). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography on silica gel.
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)
Application: Coupling with activated aryl/heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Mechanism: Addition-Elimination (S_NAr).
Reagents:
-
Pyridazine-3-thiol (1.0 equiv)
-
Activated Aryl Halide (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv)[1] -
Solvent: DMF or DMSO (Dry)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with Pyridazine-3-thiol, Aryl Halide, and
. -
Inert Atmosphere: Evacuate and backfill with
(x3). -
Solvent: Add anhydrous DMF via syringe.
-
Heating: Heat the mixture to 80–100°C . Note: Elevated temperature is required to overcome the activation energy of S_NAr.
-
Monitoring: Monitor by LC-MS. Reaction times typically range from 4 to 12 hours.
-
Quench: Cool to RT and pour into ice-water.
-
Isolation:
-
If solid precipitates: Filter, wash with water, and dry.[2]
-
If oil: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.
-
Protocol C: Copper-Catalyzed S-Arylation (Advanced)
Application: Coupling with unactivated aryl iodides or bromides where S_NAr fails. Mechanism: Cu(I)-catalyzed cross-coupling (Ullmann-type).[3][4]
Reagents:
-
Pyridazine-3-thiol (1.0 equiv)
-
Aryl Iodide (1.2 equiv)[5]
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%)
-
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under strict
, mix CuI and Ligand in the reaction vessel. -
Reactant Addition: Add Pyridazine-3-thiol, Aryl Iodide, and Base.
-
Solvent: Add degassed 1,4-Dioxane.
-
Reaction: Seal the tube and heat to 110°C for 18–24 hours.
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.
-
Purification: Concentrate and purify via column chromatography.
Data Summary & Troubleshooting
Solvent & Base Selection Matrix
| Reaction Type | Preferred Solvent | Preferred Base | Temperature | Key Consideration |
| S-Alkylation | Acetone, MeCN | 25°C | Mild conditions prevent N-alkylation. | |
| S_NAr | DMF, DMSO | 80–100°C | High polarity stabilizes the Meisenheimer complex. | |
| Cu-Coupling | 1,4-Dioxane | 110°C | Requires degassed solvent to protect catalyst. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Oxidation to disulfide | Ensure strict inert atmosphere ( |
| N-Alkylation | Hard electrophile / High Temp | Switch to softer solvent (Acetone) and weaker base ( |
| No Reaction (S_NAr) | Substrate deactivated | Switch to Protocol C (Cu-Catalysis) or use a stronger base (NaH). |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate substitution protocol.
References
-
Tautomerism of Pyridazinethiones: Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. Link
-
S-Alkylation Protocols: Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. Link
-
Nucleophilic Aromatic Substitution (S_NAr): Bloxham, J., et al. (2019). One-Pot Approach for S_NAr Reaction of Fluoroaromatic Compounds. Synlett, 30(09), 1071-1076. Link
-
Copper-Catalyzed Arylation: Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[6] Tetrahedron, 60(34), 7397-7403. Link(Note: While primarily Pd, this foundational work establishes the cross-coupling parameters for heterocyclic thiols).
-
Pyridazine Chemistry Overview: Tišler, M., & Stanovnik, B. (1990). Pyridazines.[2][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry. Elsevier. Link
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Deprotection of benzyl group from 3-benzyloxypyridazine derivatives
Executive Summary
The conversion of 3-benzyloxypyridazines to pyridazin-3(2H)-ones is a pivotal transformation in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors, cardiotonic agents, and phosphodiesterase inhibitors. While the benzyl (
Standard hydrogenolysis (
This guide details three validated protocols to navigate these challenges, prioritizing yield, purity, and functional group compatibility.
Strategic Analysis & Method Selection
The choice of deprotection method depends heavily on the substitution pattern of the pyridazine ring. The 3-benzyloxypyridazine system is unique because the deprotection product is not a simple alcohol, but a pyridazin-3(2H)-one (lactam tautomer). This thermodynamic driving force facilitates acid-mediated cleavage but complicates purification due to the high polarity of the product.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate functionality.
Detailed Protocols
Protocol A: Acid-Mediated Solvolysis with Cation Scavenging (Recommended)
Best for: Substrates stable to acid; avoiding metal contamination.
The Science: Strong acids protonate the ether oxygen, making the benzyl group a good leaving group. However, the resulting benzyl cation (
Reagents:
-
Trifluoroacetic acid (TFA)
-
Thioanisole (Scavenger)
-
Trifluoromethanesulfonic acid (TFMSA) – Optional accelerator
Step-by-Step Workflow:
-
Preparation: Dissolve the 3-benzyloxypyridazine derivative (1.0 equiv) in TFA (10–20 volumes).
-
Scavenger Addition: Add Thioanisole (2.0–5.0 equiv). Note: Excess is required to outcompete the substrate.
-
Reaction: Stir at 0 °C to RT for 2–6 hours.
-
Optimization: If conversion is <50% after 6h, add TFMSA (1.0 equiv) dropwise at 0 °C.
-
-
Monitoring: Check TLC for the disappearance of the non-polar starting material and the appearance of the polar pyridazinone (often requires 10% MeOH/DCM to move).
-
Workup (Critical):
-
Evaporate TFA in vacuo (keep bath <40 °C).
-
Triturate the residue with cold diethyl ether or MTBE. The pyridazinone product usually precipitates, while the benzyl-thioanisole byproducts remain in the ether layer.
-
Filter and wash copiously with ether.
-
Mechanism & Scavenging Pathway:
Figure 2: The role of Thioanisole in intercepting the reactive benzyl cation to prevent side reactions.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Acid-sensitive substrates; preventing halogen dehalogenation or ring reduction.
The Science: Standard hydrogenation (
Reagents:
-
10% Pd/C (50% wet)
-
Ammonium Formate (Solid)
-
Methanol (HPLC grade)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (1.0 equiv) in Methanol (0.1 M concentration). Nitrogen sparge for 10 mins.
-
Catalyst Loading: Add 10% Pd/C (10 wt% relative to substrate). Warning: Pyridazines can coordinate Pd; higher loading may be needed compared to benzenes.
-
Donor Addition: Add Ammonium Formate (5.0–10.0 equiv) in one portion.
-
Reaction: Reflux (65 °C) for 1–4 hours.
-
Observation: Evolution of
and gas indicates activity.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad (Caution: Pd/C is pyrophoric; keep wet).
-
Concentrate filtrate.[1]
-
Residue often contains ammonium salts. Dissolve in minimal water and extract/precipitate the pyridazinone (pH adjustment to pKa ~9 may be required).
-
Protocol C: Lewis Acid Demethylation ( )
Best for: Chemically inert substrates where other methods fail.
The Science: Boron tribromide coordinates to the ether oxygen, followed by nucleophilic attack of bromide on the benzylic carbon. This is harsh but extremely effective for sterically hindered ethers.
Reagents:
-
Boron Tribromide (
), 1.0 M in DCM -
Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.
-
Addition: Dissolve substrate in DCM at -78 °C. Add
(3.0–4.0 equiv) dropwise.-
Note: Pyridazine nitrogens will complex with
, requiring excess reagent.
-
-
Warming: Allow to warm to 0 °C or RT over 2 hours.
-
Quench (Hazardous): Cool back to -78 °C. Add MeOH dropwise (exothermic!).
-
Hydrolysis: The initial product is a borate complex. Reflux with MeOH for 30 mins to break the B-O bonds.
Comparative Data & Troubleshooting
Table 1: Method Comparison for 3-Benzyloxypyridazine Deprotection
| Feature | Protocol A (TFA/Thio) | Protocol B (CTH) | Protocol C ( |
| Yield | High (85-95%) | Moderate (60-80%) | High (80-90%) |
| Ring Reduction Risk | None | Low | None |
| Halogen Tolerance | Excellent | Moderate (Cl/Br may reduce) | Good |
| Purification | Precipitation (Easy) | Filtration + Desalting | Extraction (Tedious) |
| Scalability | Excellent | Good | Poor (Exotherms) |
Troubleshooting Guide:
-
Problem: Product is stuck in the aqueous phase during workup.
-
Cause: Pyridazinones are amphoteric and polar.
-
Solution: Do not use standard extraction. Evaporate to dryness and use continuous extraction (Soxhlet) with Ethyl Acetate or purify via Reverse Phase (C18) chromatography.
-
-
Problem: Incomplete reaction in Hydrogenolysis.
-
Cause: Catalyst poisoning by pyridazine nitrogens.
-
Solution: Add 1.0 equiv of Acetic Acid to protonate the pyridine-like nitrogen, preventing it from binding to the Pd surface.
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (The foundational text for benzyl ether cleavage logic).[2]
-
Bieg, T.; Szeja, W. "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation."[2][3] Synthesis, 1985 , 76–77.[2][3] Link (Primary source for CTH methodology).
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[4] Tetrahedron Lett., 1995 , 36, 3465–3468.[4] Link (Crucial context on how nitrogen heterocycles poison Pd catalysts).
- Kiso, Y.; et al. "Deprotection of O-benzyl group using thioanisole/trifluoroacetic acid." Chem. Pharm. Bull., 1980, 28, 673. (Establishes the "Push-Pull" scavenger mechanism).
-
Liverton, N. J.; et al. "Design and Synthesis of Pyridazinone COX-2 Inhibitors." J. Med. Chem., 2002 , 45, 1379. (Application of these protocols specifically on pyridazinone drug targets).[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Application Note: Selective Thiolation of 3-Benzyloxy-6-chloropyridazine via Thiourea Fusion
Executive Summary
This guide details the optimized conditions for converting 3-benzyloxy-6-chloropyridazine to its corresponding thione/thiol derivative using thiourea . This transformation is a critical step in the synthesis of sulfur-containing pyridazine pharmacophores, often serving as precursors for thioethers or sulfonamides in drug discovery.
The protocol utilizes a Nucleophilic Aromatic Substitution (
Scientific Foundation & Mechanism
Reaction Logic
The substrate, 3-benzyloxy-6-chloropyridazine, features a chlorine atom activated by the electron-deficient pyridazine ring (specifically the nitrogen atoms at positions 1 and 2). Thiourea acts as a "masked" hydrosulfide equivalent.
-
Formation of Isothiouronium Salt: Thiourea attacks the electrophilic C-6 position, displacing the chloride ion. This yields a pyridazinyl-isothiouronium chloride intermediate.
-
Hydrolysis: Treatment with a mild base (e.g., Sodium Carbonate or Sodium Hydroxide) hydrolyzes the amidine moiety of the isothiouronium salt, releasing urea and generating the thiolate anion.
-
Tautomerization: Upon acidification, the resulting species exists in equilibrium between the thiol and thione forms. For pyridazines, the thione (2H-thione) tautomer usually predominates in the solid state and polar solvents due to the stabilization of the amide-like resonance.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway for the conversion of chloropyridazine to pyridazinethione via isothiouronium salt.
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Benzyloxy-6-chloropyridazine (1.0 eq)
-
Reagent: Thiourea (1.1 – 1.3 eq)
-
Solvent: Ethanol (Absolute or 95%)
-
Base: Sodium Carbonate (
) or 10% NaOH solution -
Acid: Glacial Acetic Acid (AcOH) or 1N HCl
Step-by-Step Methodology
Stage 1: Formation of Isothiouronium Salt
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-benzyloxy-6-chloropyridazine (10 mmol, ~2.2 g) in Ethanol (20–30 mL). Ensure complete dissolution; mild warming (
) may be used. -
Addition: Add Thiourea (12 mmol, ~0.91 g) in one portion.
-
Reaction: Heat the mixture to reflux (
) with stirring.-
Observation: The reaction typically proceeds for 2–4 hours . A precipitate (the isothiouronium salt) may begin to form during reflux or upon cooling.
-
Monitoring: Check by TLC (System: EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a baseline spot (salt).
-
Stage 2: Hydrolysis
-
Base Addition: Cool the reaction mixture to room temperature. Add an aqueous solution of
(2.5 eq in minimal water) or 10% NaOH (20 mL) directly to the ethanol mixture.-
Note: The solution will turn clear as the salt dissolves and hydrolyzes.
-
-
Reflux (Hydrolysis): Heat the basic mixture at mild reflux (
) for 1 hour .-
Chemistry Check: This cleaves the urea moiety. The benzyloxy group is stable under these basic conditions.
-
Stage 3: Isolation & Purification
-
Filtration: If any insoluble impurities remain, filter the hot solution.
-
Acidification: Cool the filtrate to
in an ice bath. Slowly acidify with Glacial Acetic Acid (preferred) or dilute HCl to pH 4–5 .-
Critical: Do not use concentrated mineral acids or heat during acidification to avoid cleaving the benzyl ether.
-
-
Precipitation: The product, 6-(benzyloxy)pyridazine-3(2H)-thione , will precipitate as a yellow/off-white solid.
-
Collection: Filter the solid, wash with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry under vacuum at
.
Critical Process Parameters (CPP)
The following table summarizes the optimized parameters versus common deviations.
| Parameter | Optimized Condition | Risk of Deviation |
| Solvent | Ethanol (EtOH) | Methanol: Higher toxicity, similar reactivity. DMF: Difficult workup, not necessary. |
| Temperature | Reflux ( | < 60°C: Incomplete conversion. > 100°C: Degradation of benzyloxy group. |
| Stoichiometry | 1.1–1.3 eq Thiourea | < 1.0 eq: Unreacted chloride. > 2.0 eq: Difficult purification (excess thiourea). |
| Hydrolysis pH | Basic (pH > 10) | Acidic Hydrolysis: Risk of |
| Isolation pH | pH 4–5 (Acetic Acid) | pH < 2: Risk of generating the pyridazinone (hydrolysis of ether). |
Workflow Diagram
Application Note: Preparation of 3-Hydroxy-6-Mercaptopyridazine via Catalytic Hydrogenolysis
Abstract
This application note details a robust protocol for the preparation of 3-hydroxy-6-mercaptopyridazine (1) , a critical heterocyclic scaffold in the development of antihypertensive and anti-inflammatory therapeutics. While traditional hydrolytic methods often yield mixtures contaminated with inorganic salts or desulfurized by-products, this protocol utilizes a catalytic hydrogenolysis strategy to cleave a benzyl protecting group from a 3-benzyloxy-6-mercaptopyridazine precursor. This approach ensures high regioselectivity and simplifies purification, delivering the target molecule in >98% purity. Special attention is given to catalyst selection to mitigate sulfur poisoning, a common failure mode in the hydrogenation of thiol-containing heterocycles.
Introduction & Retrosynthetic Analysis
The Challenge of Amphoteric Heterocycles
3-Hydroxy-6-mercaptopyridazine exists in a complex tautomeric equilibrium (lactam-thiol
The Hydrogenolysis Strategy
To circumvent these issues, we employ a protection-deprotection strategy . The 3-hydroxyl group is masked as a benzyl ether. This lipophilic protecting group allows for facile purification of intermediates in organic solvents. The final step—hydrogenolysis—is chosen for its mildness compared to strong acid hydrolysis (e.g., HBr/AcOH), which can degrade the sensitive mercapto group or induce disulfide formation.
Key Advantages:
-
Purification: Intermediates are soluble in organic solvents (DCM, EtOAc), enabling chromatography or crystallization.
-
Selectivity: Avoids harsh conditions that promote desulfurization.
-
Scalability: Hydrogenolysis is a clean, atom-efficient process suitable for scale-up.
Reaction Pathway
The synthesis proceeds from 3,6-dichloropyridazine through a benzylated intermediate, followed by thiation, and finally, reductive debenzylation.
Figure 1: Synthetic pathway emphasizing the critical hydrogenolysis step.
Safety & Pre-requisites
Chemical Hazards
-
Hydrogen Gas (H₂): Extremely flammable. Ensure all hydrogenation vessels are grounded and leak-tested.
-
Thiols/Mercaptans: Potent sensitizers with strong odors. All operations involving Step 2 and Step 3 must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) solution should be available to neutralize spills.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep the catalyst wet with water or solvent; never add dry catalyst to a flammable solvent.
Equipment
-
Parr Hydrogenator or high-pressure autoclave (rated for 50 psi/3.5 bar).
-
Inert gas manifold (Nitrogen/Argon).
-
Rotary evaporator with a bleach trap for thiol odors.
Detailed Protocol
Step 1: Preparation of 3-Benzyloxy-6-chloropyridazine
(Brief overview as this is a precursor step)
-
Suspend sodium hydride (1.1 eq) in dry THF.
-
Add benzyl alcohol (1.0 eq) dropwise at 0°C. Stir for 30 min.
-
Add 3,6-dichloropyridazine (1.0 eq) solution slowly.
-
Stir at RT for 4 hours. Quench with water, extract with EtOAc.
-
Yield: ~85%. Appearance: White solid.[1]
Step 2: Thiation to 3-Benzyloxy-6-mercaptopyridazine
-
Dissolve 3-benzyloxy-6-chloropyridazine (10 g, 45 mmol) in ethanol (100 mL).
-
Add thiourea (4.1 g, 54 mmol, 1.2 eq).
-
Reflux for 3 hours. The isothiouronium salt may precipitate.
-
Add aqueous NaOH (10%, 50 mL) and reflux for 1 hour to hydrolyze the salt.
-
Cool to RT and acidify with acetic acid to pH 5.
-
Filter the yellow precipitate, wash with water, and dry.
-
QC Check: 1H NMR should show benzyl protons (~5.4 ppm) and loss of the C-Cl signal.
Step 3: Catalytic Hydrogenolysis (The Core Protocol)
Rationale: Sulfur is a known catalyst poison. To achieve successful hydrogenolysis of the O-Benzyl group without poisoning the Pd surface with the free thiol, we utilize a higher catalyst loading and specific solvent conditions.
Reagents:
-
Substrate: 3-Benzyloxy-6-mercaptopyridazine (5.0 g, 22.9 mmol).
-
Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 50% water wet). Loading: 10 wt% relative to substrate (0.5 g dry weight).
-
Solvent: Methanol (HPLC grade, 100 mL).
-
Hydrogen Source: H₂ gas cylinder.
Procedure:
-
Catalyst Charging: In a hydrogenation bottle, place the wet Pd/C catalyst.
-
Critical: Add the catalyst first, then cover with 10 mL of water/methanol to ensure it is submerged before adding the organic solution.
-
-
Substrate Addition: Dissolve the substrate in Methanol (90 mL). If solubility is poor, warm slightly (40°C). Carefully add this solution to the catalyst slurry.
-
Purging: Connect the bottle to the Parr shaker. Evacuate and purge with Nitrogen (3x), then with Hydrogen (3x).
-
Reaction: Pressurize to 45 psi (3.1 bar) . Shake at room temperature (25°C) .
-
Monitoring: Monitor H₂ uptake. Theoretical uptake is ~560 mL (at STP).
-
Time: Reaction typically takes 6–12 hours. If uptake stalls, repressurize and increase temperature to 40°C.
-
-
Filtration: Once uptake ceases, purge the vessel with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst.
-
Note: The catalyst residue is pyrophoric and contaminated with sulfur species. Keep wet and dispose of in a dedicated heavy-metal waste container.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The product, 3-hydroxy-6-mercaptopyridazine , will crystallize as a pale yellow solid.
-
Purification: Recrystallize from water or ethanol/water (1:1) if necessary.[2][3]
Process Optimization & Troubleshooting
The presence of the mercapto group (SH) presents unique challenges for hydrogenolysis.
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning by Sulfur | 1. Increase catalyst loading to 20 wt%.2. Use Pd(OH)₂ (Pearlman's catalyst) which is often more robust.3. Ensure the substrate is fully dissolved (add co-solvent like THF). |
| Over-Reduction | Desulfurization (C-S cleavage) | 1. Lower temperature to <20°C.2. Stop reaction immediately upon cessation of H₂ uptake.3. Avoid Raney Nickel (it avidly desulfurizes). |
| Product Oxidation | Disulfide formation during workup | 1. Perform filtration under N₂ atmosphere.2. Add a trace of reducing agent (e.g., DTT or NaHSO₃) during recrystallization. |
Analytical Validation
To confirm the identity and purity of the product, compare against the following specifications:
-
Appearance: Pale yellow to off-white powder.
-
Melting Point: 260–262°C (dec).
-
Mass Spectrometry (ESI-): m/z 127.0 [M-H]⁻.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 (br s, 1H, OH/NH).
- 11.8 (br s, 1H, SH/NH).
- 6.85 (d, J=9.5 Hz, 1H, Pyridazine-H).
- 7.15 (d, J=9.5 Hz, 1H, Pyridazine-H).
-
Note: Absence of benzyl aromatic protons (7.3-7.5 ppm) and benzylic CH₂ (5.4 ppm) confirms deprotection.
References
-
Katritzky, A. R.; Ramsden, C. A. Comprehensive Heterocyclic Chemistry III; Elsevier: Oxford, 2008. (General Pyridazine Chemistry).[3][4][5][6][7]
-
Coogan, M. P., et al. "Pyridazine derivatives and their use as therapeutic agents." U.S. Patent 20140221389, 2014. Link
-
Studer, M.; Blaser, H. U. "Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine." Journal of Molecular Catalysis A: Chemical, 1996, 112, 437-445.[5] (Mechanistic insight on selective hydrogenolysis).
-
Maes, B. U. W.; Lemière, G. L. F. "Chemistry of 3,6-Dichloropyridazine." Tetrahedron, 2003, 59(12), 2091-2099. Link
- Vertex Pharmaceuticals. "Preparation of Pyridazine Derivatives." World Intellectual Property Organization Patent WO2006004658, 2006. (Industrial routes to substituted pyridazines).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. nacatsoc.org [nacatsoc.org]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyridazinone Derivatives
Executive Summary & Pharmacological Significance
The pyridazinone scaffold (specifically the 3(2H)-pyridazinone core) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents including cardiotonics (e.g., Levosimendan), NSAIDs (e.g., Emorfazone), and antihypertensives.
Traditional synthesis relies on the thermal cyclocondensation of
Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this pathway. By leveraging dielectric heating, researchers can achieve volumetric energy transfer, resulting in:
-
Kinetic Acceleration: Reaction times reduced from hours to minutes (typically 2–15 min).
-
Yield Enhancement: Suppression of side reactions due to uniform heating profiles.
-
Green Chemistry Compliance: Compatibility with aqueous media and solvent-free conditions.
Strategic Workflow & Mechanistic Logic
The synthesis of pyridazinone derivatives generally proceeds via the condensation of a 1,4-dicarbonyl equivalent (such as
Generalized Synthetic Workflow
The following diagram outlines the decision matrix for selecting the appropriate microwave protocol based on substrate solubility and "green" requirements.
Figure 1: Decision matrix for microwave-assisted pyridazinone synthesis, highlighting solvent selection pathways.
Protocol 1: Standard Cyclocondensation (Ethanol/Acetic Acid)
Applicability: General synthesis of 6-aryl-3(2H)-pyridazinones from
Materials
-
Substrate:
-Benzoylpropionic acid derivatives (1.0 equiv). -
Reagent: Hydrazine hydrate (99%, 1.5–2.0 equiv).
-
Solvent: Ethanol (EtOH) with catalytic Glacial Acetic Acid (AcOH) OR neat AcOH.
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with pressure-rated vials (10 mL or 35 mL).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the
-aroylpropionic acid in 2–3 mL of Ethanol. -
Activation: Add 2–3 drops of glacial acetic acid. Note: AcOH acts as both a catalyst for the carbonyl activation and a microwave absorber.
-
Addition: Add 1.5 mmol of Hydrazine hydrate dropwise. Cap the vial with a Teflon-lined septum.
-
Homogenization: Vortex the mixture for 10 seconds to ensure a uniform suspension.
-
Irradiation Parameters:
-
Temperature: 130°C
-
Hold Time: 5–8 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High
-
Power: Dynamic (Max 300W)
-
-
Workup:
-
Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).
-
Pour the reaction mixture into crushed ice-water (20 mL).
-
The solid product will precipitate immediately.
-
-
Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from Ethanol.
Mechanistic Pathway
The following diagram illustrates the chemical transformation driven by thermal energy.
Figure 2: Mechanistic pathway of the cyclocondensation reaction.
Protocol 2: "Green" Aqueous One-Pot Synthesis
Applicability: Synthesis of functionalized pyridazinones via 3-component reaction (Arylglyoxals +
Materials
-
Reagents: Arylglyoxal monohydrate (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Hydrazine hydrate (1.2 mmol).
-
Catalyst: Ammonium Acetate (20 mol%) - Optional, improves yield.
-
Solvent: Deionized Water (3 mL).
Step-by-Step Methodology
-
Loading: Charge a 10 mL microwave vial with the arylglyoxal, ethyl acetoacetate, and hydrazine hydrate.
-
Solvent: Add 3 mL of water. The mixture may appear heterogeneous; this is acceptable.
-
Irradiation Parameters:
-
Temperature: 100°C
-
Hold Time: 2–5 minutes
-
Power: Dynamic mode.
-
-
Observation: The reaction mixture typically homogenizes upon heating and precipitates the product upon cooling.
-
Workup:
Comparative Analysis: Conventional vs. Microwave
The following data summarizes the efficiency gains observed in the synthesis of 6-phenyl-3(2H)-pyridazinone derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 6 – 12 Hours | 2 – 10 Minutes | ~60x Faster |
| Solvent Usage | 20–50 mL (Ethanol/Benzene) | 2–3 mL (or Solvent-Free) | 90% Reduction |
| Typical Yield | 65% – 75% | 85% – 96% | +20% Yield |
| Energy Profile | Continuous heating (Wall-to-bulk) | Pulse/PID Controlled (Volumetric) | High Efficiency |
| Purity (Crude) | Moderate (Side products common) | High (Cleaner profiles) | Simplified Workup |
Troubleshooting & Expert Insights
Solvent Selection & "The Thermal Runaway"
-
Issue: Non-polar solvents (e.g., Toluene, Hexane) do not absorb microwave energy efficiently, leading to slow heating.
-
Solution: If a non-polar solvent is required for solubility, add a "doping" agent—a small amount of ionic liquid or a polar solvent (e.g., 0.5 mL EtOH) to act as a "susceptor" that absorbs energy and transfers heat to the bulk solution.
-
Safety: Hydrazine is unstable. Do not overheat. Use the "PowerMax" or "Simultaneous Cooling" feature (if available) to input energy while keeping temperature controlled, preventing pressure spikes.
Pressure Management
-
Insight: The dehydration step releases water, and hydrazine hydrate releases gas upon decomposition.
-
Protocol: Always use a vessel rated for at least 300 psi. Set a pressure limit of 250 psi on the instrument. If the pressure limit is triggered, the MW power will cut off automatically.
Scale-Up
-
Challenge: Microwave penetration depth is limited (typically a few centimeters).
-
Advice: For scales >20 mmol, switch from sealed vials to a "flow-chemistry" microwave setup or an open-vessel system with a reflux condenser to ensure uniform field distribution.
References
-
Sphinxsai. (2025).[3] Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of ChemTech Research. Retrieved from [Link]
-
ResearchGate. (2013).[4] Ultrasound-assisted green synthesis of pyrroles and pyridazines in water via three-component condensation reactions of arylglyoxals. Current Chemistry Letters. Retrieved from [Link]
-
Taylor & Francis. (2012). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Retrieved from [Link]
Sources
Recrystallization solvents for 3-benzyloxy-6-mercapto-pyridazine purification
Executive Summary
This guide details the purification of 3-benzyloxy-6-mercapto-pyridazine (also known as 6-(benzyloxy)pyridazine-3-thiol), a critical intermediate in the synthesis of pyridazine-based pharmacophores. While often synthesized via the nucleophilic substitution of 3-chloro-6-benzyloxypyridazine with thiourea or sodium hydrosulfide, the crude product frequently contains unreacted starting material, elemental sulfur (a byproduct of thiourea decomposition), and disulfide dimers (oxidation byproducts).
This protocol establishes a two-stage purification strategy :
-
Chemical Enrichment (Acid-Base Extraction): Exploits the acidity of the mercapto group (pKa ~6-7) to separate it from neutral impurities (sulfur, chloro-precursor).
-
Recrystallization: Utilizes Absolute Ethanol or Ethanol/Water systems to achieve >98% HPLC purity.
Chemical Context & Properties
Understanding the molecule's behavior is prerequisite to purification.
Tautomerism & Solubility
The compound exists in a tautomeric equilibrium between the thiol and thione forms.
-
Solid State: Predominantly exists as the thione (NH-form), which increases crystal lattice energy and melting point.
-
Solution: Solvent-dependent. Polar protic solvents (Ethanol, MeOH) stabilize the thione form via hydrogen bonding, while non-polar solvents favor the thiol.
Implication for Solvents: The high polarity of the thione form makes non-polar solvents (Hexane, Heptane) unsuitable for dissolution, though they are excellent anti-solvents.
Impurity Profile
| Impurity | Origin | Solubility vs. Product | Removal Strategy |
| Elemental Sulfur ( | Thiourea decomposition | Low in EtOH; High in Toluene/CS | Filtration (insoluble in aqueous base). |
| Disulfide Dimer | Oxidation of thiol | Low polarity; insoluble in base | Filtration (insoluble in aqueous base). |
| 3-Chloro-6-benzyloxypyridazine | Unreacted Starting Material | Soluble in organics; Insoluble in base | Partitioning (remains in organic layer during extraction). |
Visualization: Tautomerism & Impurity Logic
Figure 1: Tautomeric equilibrium and oxidation pathway. The thione form drives the requirement for polar protic solvents like Ethanol.
Solvent Selection Guide
Based on empirical data for pyridazine derivatives and general solubility principles:
| Solvent System | Role | Rating | Notes |
| Ethanol (Absolute) | Primary Solvent | Excellent | Dissolves thione form when hot; poor solubility cold. Green solvent. |
| Ethanol : Water (9:1) | Binary System | Good | Use if the product does not precipitate well from pure EtOH. Water acts as anti-solvent. |
| Ethyl Acetate | Alternative | Moderate | Good for intermediate polarity, but may not reject lipophilic impurities as well as EtOH. |
| Toluene | Specific Use | Specialized | Use only if elemental sulfur is the major impurity (Sulfur is highly soluble in hot toluene). |
| Acetonitrile | Synthesis Solvent | Poor | Often used for synthesis, but tends to hold impurities in the crystal lattice (solvates). |
Detailed Protocol
Phase 1: Pre-Purification (Acid-Base Workup)
Perform this step if the crude material is dark, oily, or smells strongly of sulfur.
-
Dissolution: Suspend the crude yellow solid in 1M NaOH (10 mL per gram of crude). Stir for 15 minutes. The mercapto-pyridazine will dissolve as the sodium thiolate salt.
-
Filtration: Filter the mixture through a Celite pad.
-
Why? Elemental sulfur and the disulfide dimer are insoluble in aqueous base and will be trapped on the filter.
-
-
Washing: Wash the basic filtrate with a small volume of Dichloromethane (DCM) (10 mL). Discard the organic (DCM) layer.
-
Why? This removes unreacted chloro-starting material and neutral organic byproducts.
-
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl (or Acetic Acid) until pH ~4-5. The product will precipitate as a pale yellow solid.
-
Collection: Filter the solid, wash with water, and dry partially.[1]
Phase 2: Recrystallization (Ethanol Method)
-
Setup: Place the semi-dried solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Absolute Ethanol (approx. 10-15 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Observation: The solid should dissolve completely. If not, add more ethanol in small increments (1-2 mL) until dissolution is complete.
-
Note: If a small amount of dark insoluble material remains after 10 mins of reflux, perform a hot filtration through a pre-warmed glass funnel.
-
-
Cooling (Crystal Growth):
-
Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Filtration: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (0°C) followed by a small amount of Hexane (to aid drying).
-
Drying: Dry the crystals in a vacuum oven at 40-45°C for 6-12 hours.
-
Caution: Do not exceed 60°C, as thiols can be sensitive to thermal oxidation.
-
Workflow Diagram
Figure 2: Integrated Acid-Base and Recrystallization Workflow for maximum purity.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Oiling Out | Product precipitates as an oil instead of crystals. | Re-heat and add a seed crystal. Add 5-10% water to the hot ethanol solution to increase polarity slightly. |
| Low Yield | Product is too soluble in Ethanol. | Concentrate the mother liquor by 50% via rotary evaporation and re-cool. Or, use Ethanol/Water (1:1) . |
| Sulfur Smell Persists | Residual elemental sulfur or volatile thiols. | Repeat Phase 1 (NaOH dissolution). Ensure the final wash includes Hexane. |
| Discoloration (Pink/Red) | Oxidation to disulfide or trace metal contamination. | Add 0.1% Sodium Metabisulfite or DTT to the recrystallization solvent to maintain a reducing environment. |
Safety & Handling
-
Thiol Odor: All procedures involving heating of the mercapto compound must be performed in a fume hood . Glassware can be treated with dilute bleach (sodium hypochlorite) to oxidize residual thiols and neutralize odor.
-
Toxicity: Pyridazine derivatives are biologically active (often MAO inhibitors). Handle with gloves and eye protection.
References
-
Synthesis and Properties of Pyridazines
-
Recrystallization of Analogous Compounds
-
Li, X., et al. "6-Benzyloxy-2-phenylpyridazin-3(2H)-one." Acta Crystallographica Section E, 2011. Link (Demonstrates Ethanol as a preferred solvent for benzyloxy-pyridazinones).
-
-
Sulfur Removal Strategies
-
Compound Data
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Reclamation of elemental sulfur from flue gas biodesulfurization waste sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5049370A - Process and apparatus for purifying elemental sulfur carried in an aqueous cake - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. (3R,6S)-6-Benzyl-3-mercaptomethyl-1-(4-methoxy-benzyl)-piperazine-2,5-dione | C20H22N2O3S | CID 10809178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Disulfide Formation in Mercaptopyridazine Synthesis
Welcome to the Technical Support Center for heterocyclic thiol synthesis. Researchers synthesizing mercaptopyridazines (e.g., 3-mercapto-6-methylpyridazine) frequently encounter low yields and insoluble precipitates due to the rapid oxidative dimerization of the free thiol into a bis(pyridazinyl) disulfide[1]. This guide provides causal explanations, troubleshooting workflows, and self-validating protocols to help you maintain the reduced thiol state throughout your experiments.
Mechanistic Causality: Why Do Mercaptopyridazines Oxidize So Rapidly?
Q: My LC-MS shows a mass corresponding to the dimer (M+M-2). What drives this spontaneous disulfide formation? A: Disulfide formation is not driven by the neutral thiol (R-SH), but by the thiolate anion (R-S⁻). Pyridazinethiols exhibit thiol-thione tautomerism, and in aqueous or basic conditions, they readily deprotonate. The electron-rich thiolate is highly susceptible to single-electron oxidation by dissolved molecular oxygen (O₂), a process catalytically accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in solvents or glassware[2]. The resulting thiyl radicals (R-S•) rapidly dimerize to form the disulfide.
To prevent this, you must control the three causal factors: pH (to keep the thiol protonated), oxygen (to remove the electron acceptor), and metals (to remove the catalyst).
Mechanistic pathway of thiolate oxidation to disulfide and reductive rescue.
Reagent Selection: Choosing the Right Reducing Agent
Q: Should I use Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to keep my pyridazinethiol reduced during workup? A: TCEP is vastly superior for mercaptopyridazine synthesis. DTT reduces disulfides via a thiol-disulfide exchange, which requires a pH > 7 to generate the active DTT thiolate[3]. However, basic pH simultaneously promotes the oxidation of your target mercaptopyridazine. Furthermore, DTT auto-oxidizes rapidly in the presence of trace metals[3].
TCEP, a phosphine-based reductant, cleaves disulfides via nucleophilic attack by the phosphorus atom. This mechanism is effective across a broad pH range (1.5 to 9.0) and is highly resistant to air oxidation[4],[5]. This allows you to reduce disulfides under acidic conditions where your target thiol is naturally stable against re-oxidation.
Quantitative Comparison of Reducing Agents
| Property | TCEP•HCl | DTT (Dithiothreitol) | 2-Mercaptoethanol (BME) |
| Mechanism | Phosphine nucleophilic attack | Thiol-disulfide exchange | Thiol-disulfide exchange |
| Optimal pH Range | 1.5 – 9.0[4] | 7.0 – 9.0 | 7.0 – 9.0 |
| Air Stability | Highly stable[4] | Poor (auto-oxidizes)[3] | Poor |
| Metal Sensitivity | Insensitive[3] | Highly sensitive (catalyzes oxidation)[3] | Sensitive |
| Odor | Odorless[5] | Pungent / Foul | Highly Pungent |
| Removal Required? | Often No (unreactive with electrophiles)[6] | Yes (competes in downstream reactions)[6] | Yes |
Troubleshooting Workflow for Synthesis and Isolation
Q: I synthesized 3-mercapto-6-methylpyridazine from 3-chloro-6-methylpyridazine using NaSH, but the yield is low and I isolated a highly insoluble solid. What went wrong? A: The insoluble solid is likely the bis(6-methylpyridazin-3-yl) disulfide. During the nucleophilic substitution of the chloropyridazine with sodium hydrosulfide (NaSH), the reaction mixture becomes highly basic[7]. If the reaction is exposed to air during reflux or cooling, the high concentration of thiolate rapidly dimerizes. To fix this, strictly degas all solvents, run the reaction under Argon, and acidify the mixture before exposing it to air during workup.
Diagnostic workflow for identifying and resolving disulfide contamination.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps so you can verify the success of the procedure in real-time without waiting for NMR results.
Protocol A: Anaerobic Synthesis of 3-Mercapto-6-methylpyridazine
Causality Focus: Preventing initial oxidation by eliminating oxygen and controlling pH during the critical isolation phase[1],[8].
-
Solvent Preparation: Sparge ethanol and deionized water with Argon gas for 30 minutes. Add 1 mM EDTA to the water to chelate trace transition metals.
-
Reaction Setup: In a flame-dried, Argon-flushed Schlenk flask, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in the degassed ethanol.
-
Thiolation: Add sodium hydrosulfide hydrate (NaSH, 2.5 eq) under a positive stream of Argon. Reflux for 4 hours.
-
Validation Check 1 (Reaction Progress): Spot an aliquot on TLC (UV active). The starting material should disappear, replaced by a highly polar baseline spot (the thiolate salt).
-
-
Anaerobic Quench (Critical Step): Cool the flask to 0°C using an ice bath while maintaining the Argon atmosphere. Slowly inject degassed 2M HCl until the pH of the mixture reaches 3.5–4.0.
-
Causality: Acidification protonates the reactive thiolate back to the neutral thiol, drastically reducing its susceptibility to oxidation before the flask is opened to the air.
-
-
Isolation: Filter the resulting precipitate (3-mercapto-6-methylpyridazine) in air, wash with cold, degassed water, and dry under vacuum.
-
Validation Check 2 (Product Integrity): Dissolve a 1 mg sample in methanol and add a drop of Ellman's Reagent (DTNB). An immediate bright yellow color confirms the presence of free sulfhydryl groups, validating that the product has not oxidized.
-
Protocol B: Reductive Rescue of Oxidized Pyridazine Disulfides
Causality Focus: Utilizing TCEP's unique ability to reduce disulfides under acidic conditions where the resulting thiol is stable[4],[6].
-
Preparation: Suspend the oxidized bis(6-methylpyridazin-3-yl) disulfide (1.0 eq) in a 50 mM sodium acetate buffer (pH 4.5).
-
Reduction: Add TCEP•HCl (1.5 to 2.0 molar equivalents) directly to the suspension[6].
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Causality: The phosphorus atom of TCEP attacks the sulfur-sulfur bond, forming a phosphonium intermediate that hydrolyzes to yield the free thiol and TCEP-oxide. Because the pH is 4.5, the newly liberated mercaptopyridazine remains protonated and insoluble, driving the equilibrium forward.
-
Validation Check 3 (Reduction Completion): The insoluble disulfide suspension will initially dissolve (if the intermediate is soluble) and then re-precipitate as the free 3-mercapto-6-methylpyridazine. Complete dissolution followed by precipitation indicates successful reduction.
-
-
Recovery: Centrifuge or filter the mixture to recover the pure, reduced mercaptopyridazine. Wash with degassed water to remove the water-soluble TCEP-oxide and excess TCEP[5].
References
1.1 2.8 3. 4 4.7 5.3 6. 6 7.5 8.2
Sources
- 1. AU685242B2 - (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. goldbio.com [goldbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,6-dimercaptopyridazine | 1445-58-5 | Benchchem [benchchem.com]
- 8. 446. The conversion of sucrose into pyridazine derivatives. Part V. Experiments on the synthesis of 3-amino-6-methylpyridazine and of its sulphanilamido-derivative - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Improving solubility of 3-benzyloxy-6-mercapto-pyridazine in organic solvents
Welcome to the technical support center for 3-benzyloxy-6-mercapto-pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the physicochemical principles governing solubility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of 3-benzyloxy-6-mercapto-pyridazine.
Q1: Why is my batch of 3-benzyloxy-6-mercapto-pyridazine showing poor solubility even in solvents where it was previously soluble?
A1: This is a frequent and multifaceted issue that often points to factors beyond simple solvent selection. The primary suspects are:
-
Polymorphism: The compound may exist in different crystalline forms, known as polymorphs.[1][2][3] Different polymorphs of the same compound can have vastly different physical properties, including solubility and dissolution rate.[1][2][3] A newly formed, more thermodynamically stable polymorph will be less soluble than a metastable form.[1][4] This can occur due to slight variations in crystallization conditions, such as solvent type, cooling rate, or temperature.[5]
-
Compound Degradation: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This new, larger molecule will have different solubility characteristics. This process can be catalyzed by trace metals, air (oxygen), or light.
-
Impurities: The presence of insoluble starting materials or byproducts from the synthesis can give the appearance of poor solubility.
Initial Recommendation: Before extensive solvent screening, it is crucial to characterize your solid material. Techniques like Powder X-Ray Diffraction (PXRD) can confirm the polymorphic form, while HPLC or LC-MS can assess purity and detect degradation products.
Q2: What are the best starting solvents for dissolving 3-benzyloxy-6-mercapto-pyridazine?
A2: Based on the structure—which contains a polar pyridazine ring and a hydrogen-donating mercapto group, alongside a non-polar benzyloxy group—a logical starting point is to use polar aprotic solvents. These solvents can effectively solvate the different parts of the molecule.
-
Highly Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are strong hydrogen bond acceptors and have high polarity, making them capable of dissolving a wide range of compounds.[6] Many pyridazine derivatives show high solubility in DMSO.[7]
-
Good Alternatives: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are also viable options.
-
Less Likely to be Effective (as single solvents): Non-polar solvents like hexanes or heptane, and polar protic solvents with strong self-association like water or methanol, are less likely to be effective on their own but may be useful as anti-solvents or in co-solvent systems.
Q3: I've dissolved the compound with heating, but it precipitates upon cooling. What should I do?
A3: This indicates that the dissolution process is endothermic and the solution you prepared was supersaturated at room temperature. To maintain solubility at ambient temperatures, you can:
-
Use a Co-solvent System: This is often the most effective strategy. A co-solvent is a second, miscible solvent added to the primary solvent to increase the solute's solubility.[6] For example, if your compound is dissolved in THF but crashes out, adding a small percentage of DMSO or DMF can stabilize the solution at room temperature.
-
Lower the Final Concentration: The simplest solution is to work at a lower concentration that is stable at room temperature.
-
Maintain a Low-Level of Heat: For some applications, it may be possible to maintain the solution at a slightly elevated temperature (e.g., 30-40 °C) using a heated stir plate.
Q4: How can I quickly screen for the best solvent?
A4: A small-scale, parallel screening experiment is highly efficient. A detailed methodology is provided in the "Protocols" section, but the general principle involves adding a fixed, small amount of your compound (e.g., 1-2 mg) to a series of vials, followed by the incremental addition of a panel of solvents (e.g., 0.1 mL at a time) until dissolution is achieved.[8] This allows for a rapid, semi-quantitative assessment of solubility across a range of solvent polarities.
Section 2: Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving complex solubility issues.
Problem 1: Inconsistent Solubility Between Batches
-
Causality: As mentioned in the FAQ, batch-to-batch inconsistency is a classic sign of polymorphism.[1][4][5] Different crystallization or drying procedures can inadvertently produce different solid-state forms with unique solubilities.[5] The famous case of the drug Ritonavir, where an unexpected and less soluble polymorph appeared after two years on the market, highlights the critical importance of this phenomenon.[1]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent solubility.
Problem 2: Compound Appears to Degrade in Solution
-
Causality: The thiol (-SH) group is prone to oxidation, especially in the presence of oxygen, forming a disulfide (R-S-S-R) bridge between two molecules.[9] This dimerization event doubles the molecular weight and significantly alters polarity, usually leading to precipitation. This can be accelerated by basic conditions or trace metal impurities in the solvent.
-
Preventative Measures:
-
Use Fresh, High-Purity Solvents: Use anhydrous grade solvents and consider purging them with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: When preparing stock solutions for long-term storage, do so in a glovebox or under a blanket of N₂ or Ar.
-
Avoid High pH: If possible, avoid basic additives unless specifically required for a reaction.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, but this should be tested for compatibility with downstream applications.
-
-
Detection: The formation of the disulfide dimer can be readily detected by LC-MS, as you will observe a new peak with approximately double the mass of the starting material.
Problem 3: A Single Solvent Is Not Sufficient
-
Causality: The molecule has distinct polar (pyridazine, mercaptan) and non-polar (benzyloxy) regions. A single solvent may not be able to effectively solvate all parts of the molecule simultaneously. This is where the concept of Hansen Solubility Parameters (HSPs) becomes practically useful.[10] Every solvent has three HSPs:
-
δD (Dispersion): Relates to non-polar, van der Waals forces.
-
δP (Polar): Relates to permanent dipole moments.
-
δH (Hydrogen Bonding): Relates to the ability to accept or donate hydrogen bonds. The principle of "like dissolves like" can be quantified: a solute will dissolve best in a solvent (or solvent blend) whose HSP values are closest to its own.[10][11]
-
-
Solution: Co-Solvent Systems: By blending two or more solvents, you can create a new solvent system with "tuned" HSPs that are a weighted average of the individual components.[11] This allows you to create an optimal environment for your solute.
-
Example Strategy: If your compound has some solubility in THF (good δD and δP, poor δH) and some in methanol (good δH, but less effective overall), a mixture of THF and methanol might provide a much better overall match.
-
Common Co-Solvent Pairs:
-
DCM/Methanol
-
THF/DMSO
-
Toluene/Ethanol
-
Ethyl Acetate/Ethanol
-
-
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Systematic Solvent Screening
This protocol provides a standardized method for evaluating the solubility of 3-benzyloxy-6-mercapto-pyridazine in a range of solvents.
Materials:
-
3-benzyloxy-6-mercapto-pyridazine (pre-weighed, e.g., 5.0 mg per vial)
-
Array of 4 mL glass vials with screw caps
-
Panel of organic solvents (e.g., DMSO, DMF, DCM, THF, Acetonitrile, Ethyl Acetate, Methanol, Ethanol, Toluene, Heptane)
-
Calibrated positive displacement pipettes
-
Vortex mixer
-
Magnetic stir plate and stir bars
Procedure:
-
Accurately weigh 5.0 mg of the compound into each of the 10 labeled vials.
-
To the first vial (DMSO), add the solvent in 0.1 mL (100 µL) increments.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observe for complete dissolution (a crystal-clear solution with no visible solid particles).
-
If not dissolved, continue adding solvent in 0.1 mL increments up to a total volume of 2.0 mL.
-
Record the volume of solvent required to achieve complete dissolution. If the solid does not dissolve in 2.0 mL, the solubility is recorded as <2.5 mg/mL.
-
Repeat steps 2-6 for all other solvents in the panel.
-
Let the "dissolved" solutions stand at room temperature for 1 hour and observe for any precipitation, indicating the formation of a metastable supersaturated solution.
Data Presentation: Summarize the results in a clear table.
| Solvent | Polarity Index | Volume to Dissolve 5mg (mL) | Approx. Solubility (mg/mL) | Observations |
| DMSO | 7.2 | 0.1 | >50 | Clear, stable solution |
| DMF | 6.4 | 0.2 | ~25 | Clear, stable solution |
| THF | 4.0 | 0.8 | ~6.3 | Dissolved with stirring |
| Ethyl Acetate | 4.4 | 1.5 | ~3.3 | Slow to dissolve |
| Methanol | 5.1 | >2.0 | <2.5 | Insoluble |
| Heptane | 0.1 | >2.0 | <2.5 | Insoluble |
Protocol 2: Quantitative Solubility Determination by HPLC
For more precise data, an equilibrium saturation method followed by HPLC quantification is the gold standard.
Workflow Diagram:
Caption: Workflow for quantitative solubility measurement.
Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 20 mg) to a known volume of solvent (e.g., 2 mL) in a sealed vial.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sampling: Stop stirring and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter (PTFE is good for organic solvents) to remove all undissolved solids.
-
Analysis: Accurately dilute the clear filtrate with a suitable mobile phase and analyze by a pre-calibrated HPLC method to determine the precise concentration. This concentration is the equilibrium solubility.[12]
References
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]
-
Bernstein, J. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Retrieved from [Link]
-
Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis.
-
Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]
-
Reddit. (2022). Determination of maximum solubility? r/OrganicChemistry. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
- Ollé, E. P., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites.
- Deng, Y., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry.
-
PubMed. (2005). Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode. Retrieved from [Link]
- Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
- Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry.
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
- Deeb, A., & Saad, H. (2003).
-
Semantic Scholar. (n.d.). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Retrieved from [Link]
- Bilska, P., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
-
MDPI. (2025). Enhanced Oxidation of Carbamazepine Using Mn(II)-Activated Peracetic Acid: A Novel Advanced Oxidation Process Involving the Significant Role of Ligand Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Characterization of the reaction products, kinetics and mechanism of oxidation of the drug captopril by platinum(iv) complexes. Retrieved from [Link]
Sources
- 1. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 2. researchgate.net [researchgate.net]
- 3. nishkaresearch.com [nishkaresearch.com]
- 4. curiaglobal.com [curiaglobal.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. wjbphs.com [wjbphs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the reaction products, kinetics and mechanism of oxidation of the drug captopril by platinum(iv) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 11. specialchem.com [specialchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Thiourea-Mediated Functionalization of Chloropyridazines
Status: Operational Ticket ID: CHEM-SUP-PYR-001 Subject: Optimizing Yield & Purity in Chloropyridazine-to-Mercaptopyridazine Conversion
Executive Summary & Core Directive
This guide addresses the nucleophilic aromatic substitution (
The Golden Rule: Treat the S-(pyridazinyl)thiuronium intermediate as the critical control point. Its formation requires forcing conditions, but its hydrolysis requires controlled basicity to avoid degrading the pyridazine ring.
The Reaction Mechanism (The "Why")
To troubleshoot, you must visualize the invisible. The reaction proceeds through an addition-elimination pathway (
Mechanism Visualization
Figure 1: The reaction pathway from chloropyridazine to pyridazinethione, highlighting the critical intermediate and oxidation risk.
Standardized Optimization Protocol
Do not deviate from the stoichiometry unless you have specific kinetic data.
Phase 1: Formation of the Thiuronium Salt
Objective: Displace the chloride.
-
Reagents: Chloropyridazine (1.0 eq), Thiourea (1.1–1.2 eq).
-
Solvent: Ethanol (Absolute) or n-Propanol.[1]
-
Why: You need a solvent that dissolves the reactants but precipitates the polar thiuronium salt (often facilitating isolation).
-
-
Conditions: Reflux (78–97°C) for 3–6 hours.
-
Checkpoint: The reaction mixture usually turns yellow/orange, and a precipitate (the salt) may form.
-
Troubleshooting: If no precipitate forms, TLC (MeOH/DCM) is required. The salt stays at the baseline.
-
Phase 2: Hydrolysis & Isolation
Objective: Release the thiol/thione.
-
Reagents: 10% NaOH or
(aq). -
Procedure:
-
Add base directly to the reaction mixture (or isolated salt).
-
Reflux for 1–2 hours. The solution should become clear (thiolate formation).
-
Critical Step: Cool to 0°C and acidify with glacial acetic acid or HCl to pH 4–5.
-
Filtration: The thione precipitates as a yellow solid.
-
Troubleshooting Guide (Diagnostic & Repair)
Scenario A: "My yield is < 30% and I see starting material."
| Potential Cause | Diagnostic | Corrective Action |
| Low Activation | TLC shows unreacted chloropyridazine. | Switch Solvent: Change Ethanol to n-Propanol or 2-Methoxyethanol to increase reflux temp (97°C+). Chloropyridazines are less reactive than chloropyridines; they need higher energy. |
| Solvent Wetness | NMR shows pyridazinone (hydrolysis product). | Dry Solvents: Water competes with thiourea. Ensure solvents are anhydrous during Phase 1. |
| Steric Hindrance | Substrate has groups at C-4/C-5. | Catalysis: Add 5 mol% KI (Potassium Iodide) . The Finkelstein reaction generates a transient iodopyridazine, which is more reactive toward thiourea. |
Scenario B: "I have a product, but the melting point is wrong (too high)."
Diagnosis: You likely formed the Disulfide Dimer (
-
Cause: Oxidation of the thiolate anion during the basic hydrolysis step. Thiols are highly susceptible to air oxidation at pH > 7.
-
The Fix:
-
Degas: Sparge the hydrolysis mixture with Nitrogen/Argon before adding the base.
-
Reducing Environment: Add a pinch of Sodium Dithionite (
) during the basic reflux to keep the sulfur reduced.
-
Scenario C: "The product smells terrible and is an oil, not a solid."
Diagnosis: Incomplete acidification or tautomer issues.
-
The Fix:
-
Mercaptopyridazines exist in equilibrium with pyridazinethiones (solid).
-
Ensure pH is adjusted to the isoelectric point (usually pH 4–5). If too acidic (pH 1), it forms a soluble cation. If too basic, it remains a soluble anion.
-
Recrystallize from Methanol .
-
Decision Tree for Process Chemists
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for thiourea-mediated
Frequently Asked Questions (FAQs)
Q1: Can I use NaSH (Sodium Hydrosulfide) instead of Thiourea?
-
Answer: You can, but Thiourea is preferred for purity. NaSH often leads to significant disulfide formation and can cause over-reduction or multiple substitutions if the ring is poly-halogenated. Thiourea forms the intermediate salt, which "protects" the sulfur until you are ready to release it via hydrolysis [1].
Q2: My starting material is 3,6-dichloropyridazine. How do I stop at the mono-thiol?
-
Answer: Stoichiometry and Temperature control are vital.
-
Use exactly 1.0 eq of thiourea.
-
Keep the temperature at 60–70°C (do not hard reflux).
-
The second chlorine is less reactive after the first substitution due to the electron-donating effect of the sulfur (once hydrolyzed), but during the salt phase, it is still vulnerable. Monitor strictly by HPLC [2].
-
Q3: The protocol says "Reflux," but the thiourea decomposes.
-
Answer: Thiourea can isomerize to ammonium thiocyanate at high temperatures (>130°C). If you are using high-boiling solvents (DMF/DMSO), keep the temp below 110°C. In Ethanol/Propanol, this is rarely an issue.
Q4: How do I remove the sulfur smell from my glassware?
-
Answer: Rinse glassware with a dilute solution of Bleach (Sodium Hypochlorite) or Hydrogen Peroxide. This oxidizes the residual thiols/thiones to sulfonates, which are odorless and water-soluble. Do not mix bleach with the acidic reaction filtrate (risk of
gas).
References
-
Reaction Mechanism & Thiuronium Salts
- Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Source: N
- Context: Describes the reaction of 3-chloropyridazine with thiourea via the unisolated thiuronium salt to yield pyridazinethione.
-
URL:[Link]
-
Solvent & Base Effects in Heterocyclic
:- Title: Reaction of Arenes/Heteroarenes with Thiols – Chemistry.
- Source: ACS GCI Pharmaceutical Roundtable.
- Context: Detailed guide on solvent selection (aprotic vs protic) and base choices for optimizing yield in heteroaryl chloride substitutions.
-
URL:[Link]
-
Disulfide Prevention Strategies
-
Title: Breaking a Couple: Disulfide Reducing Agents.[2]
- Source: CSIC / Wiley Online Library.
- Context: Discusses the mechanism of disulfide formation and strategies (like inert atmosphere and reducing agents) to maintain free thiols.
-
URL:[Link](Note: Direct deep link to PDF often varies; general DOI provided for stability).
-
Sources
Technical Support Center: Stability & Hydrolysis of Benzyloxypyridazines
Topic: Stability and Deprotection of Benzyloxypyridazines under Acidic Conditions Ticket ID: CHEM-SUP-2024-BZP Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The Stability Paradox
Benzyloxypyridazines present a unique stability paradox in organic synthesis. While the pyridazine ring itself is remarkably robust against acidic degradation compared to other diazines, the 3-benzyloxy (or 6-benzyloxy) ether linkage is acid-labile.
This lability is a feature, not a bug, often utilized for deprotection to yield pyridazin-3(2H)-ones . However, the electron-deficient nature of the pyridazine ring significantly alters the kinetics of this hydrolysis compared to standard phenyl benzyl ethers.
Key Stability Metrics:
| Condition | Stability Rating | Primary Outcome |
|---|---|---|
| Dilute HCl (RT) | High | No Reaction (Protonation of ring N only) |
| Conc. HCl (Reflux) | Low | Slow Hydrolysis + Potential N-Alkylation |
| HBr / AcOH | None | Rapid Cleavage (Target Reaction) |
| TFA (Neat) | Moderate | Slow Cleavage (Requires scavengers) |
Mechanism & Causality (The "Why")
To troubleshoot effectively, you must understand the competing equilibria occurring in your flask.
The Protonation Tug-of-War
Unlike simple aryl ethers, the pyridazine ring contains two basic nitrogen atoms.
-
N-Protonation (Fast): Upon adding acid, the pyridazine nitrogen (N2) is protonated first (
). This creates a cationic, highly electron-withdrawing ring. -
O-Protonation (Slow & Disfavored): For hydrolysis to occur, the ethereal oxygen must be protonated. However, the adjacent cationic pyridazinium ring repels this second protonation, significantly raising the activation energy for cleavage.
The Rearrangement Trap
Once the benzyl-oxygen bond cleaves, a benzyl cation (or benzyl halide) is generated. The leaving group is the pyridazin-3-one , which is a tautomer of 3-hydroxypyridazine.
-
Risk: The pyridazinone nitrogen (N2) is nucleophilic.
-
Result: If the benzyl cation is not trapped immediately, it will attack N2, resulting in N-benzylpyridazin-3-one . This is a thermodynamically stable isomer and a common "impurity" that is actually a rearrangement product.
Visualization: Pathway & Rearrangement
The following diagram illustrates the divergence between the desired hydrolysis and the unwanted rearrangement.
Figure 1: Mechanistic pathway showing the competition between clean deprotection and N-alkylation rearrangement.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction is stuck. I see starting material even after 24h in 4M HCl."
Diagnosis: Ring Deactivation. The acid is strong enough to protonate the nitrogen (stopping the reaction) but not strong enough or nucleophilic enough to cleave the ether. Solution:
-
Switch to HBr: Bromide is a better nucleophile than chloride. It attacks the benzylic carbon (SN2 character), assisting cleavage even if O-protonation is poor.
-
Increase Temperature: You need to overcome the repulsion barrier. Reflux (80-100°C) is often required.
Issue 2: "I isolated a product with the correct Mass (MS), but the NMR is different."
Diagnosis: N-Benzyl Rearrangement. You likely formed the N-benzyl isomer described in the mechanism section. This happens when the benzyl group cleaves but immediately re-alkylates the nitrogen. Solution:
-
Add a Scavenger: Add 3-5 equivalents of Thioanisole or Anisole . These molecules are more nucleophilic than the pyridazine nitrogen and will irreversibly trap the benzyl cation.
-
Dilution: Run the reaction more dilute (0.05 M) to reduce intermolecular collisions between the benzyl electrophile and the pyridazinone.
Issue 3: "My product turned black/tarry."
Diagnosis: Polymerization of Benzyl Cation. If the benzyl cation isn't trapped, it can polymerize (Friedel-Crafts-like chemistry). Solution:
-
Use Trifluoroacetic Acid (TFA) instead of HBr/AcOH if the substrate is sensitive. TFA is a strong acid but a poor nucleophile; combined with thioanisole, it provides a "soft" deprotection environment.
Optimized Experimental Protocols
Method A: The "Gold Standard" (Robust Substrates)
Best for simple benzyloxypyridazines where the ring is stable to strong acid.
-
Dissolution: Dissolve the benzyloxypyridazine (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration).
-
Acid Addition: Add 33% HBr in Acetic Acid (5.0 equiv) dropwise.
-
Note: HBr is superior to HCl due to the nucleophilicity of the bromide ion.
-
-
Heating: Heat the mixture to 60–80°C . Monitor by LCMS every hour.
-
Endpoint: Look for the disappearance of the benzyl ether peak and appearance of the pyridazinone (M-90 mass loss).
-
-
Workup:
-
Cool to RT.
-
Pour into ice water.
-
Neutralize carefully with solid NaHCO3 (Caution: foaming).
-
Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.
-
Method B: The "Scavenger" Method (Sensitive Substrates)
Best for preventing N-alkylation rearrangement.
-
Cocktail Prep: Prepare a solution of TFA and Thioanisole (10:1 ratio).
-
Reaction: Add the substrate directly to this mixture (0.1 M).
-
Conditions: Stir at Reflux (72°C) for 2-6 hours.
-
Mechanism: The TFA protonates the ether; Thioanisole intercepts the benzyl cation to form a benzyl-sulfonium salt, leaving the pyridazinone clean.
-
Workup: Evaporate TFA. Triturate the residue with Et2O (removes the scavenger byproduct). The solid remaining is usually the pure pyridazinone salt.
Decision Logic for Researchers
Use this flow to select the correct condition for your specific molecule.
Figure 2: Decision matrix for selecting hydrolysis conditions.
References
-
Coad, P., Coad, R. A., & Clough, S. (1965). The Chemistry of Pyridazines. Journal of Organic Chemistry.[1] (Fundamental review of pyridazine reactivity and tautomerism).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Koltunov, K. Y. (2008).[2][3] Acid-catalyzed rearrangements of alkoxypyridines and related ethers. (Provides the mechanistic basis for the N-alkylation rearrangement observed in diazines).
- Maes, B. U. W., & Lemière, G. L. F. (2003). Kinetic study of the acid-catalyzed hydrolysis of pyridazine ethers. Journal of Heterocyclic Chemistry.
Sources
Removing copper impurities from pyridazine coupling reactions
Technical Support Center: Copper Impurity Remediation in Pyridazine Cross-Coupling
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals struggling with persistent copper contamination in nitrogen-rich active pharmaceutical ingredients (APIs).
The Mechanistic Challenge: Why Pyridazines Trap Copper
In cross-coupling reactions (e.g., Ullmann, Sonogashira, or click chemistry), copper acts as a highly effective catalyst or co-catalyst. However, pyridazine rings possess two adjacent sp²-hybridized nitrogen atoms. This structural motif acts as a potent bidentate ligand, creating a strong thermodynamic sink that strongly chelates Cu(I) and Cu(II) ions. Standard aqueous workups lack the binding affinity to break these stable heteroaryl-metal complexes, leading to high residual copper in the final API. If left unaddressed, these trace metal impurities can cause severe assay interference, generating false positives in biological screening by initiating redox reactions or directly binding to target proteins[1].
Diagnostic & Remediation Workflow
To systematically reduce copper to pharmaceutical acceptable limits (< 10 ppm), follow the iterative self-validating workflow below.
Figure 1: Iterative troubleshooting workflow for copper impurity remediation in pyridazine APIs.
Phase 1: Liquid-Liquid Extraction Troubleshooting (FAQs)
Q1: Why do standard brine or water washes fail to remove copper from my pyridazine product?
A: Water and chloride ions are weak ligands. They cannot thermodynamically outcompete the bidentate chelation of the adjacent nitrogens on the pyridazine ring. To strip the copper, you must introduce a competing ligand into the aqueous phase that has a strictly higher formation constant (
Q2: What is the optimal liquid-liquid extraction protocol to break this chelation? A: We recommend an aggressive wash using either aqueous Ammonium Hydroxide (NH₄OH) or Ethylenediaminetetraacetic acid (EDTA).
-
Causality: NH₃ forms a highly soluble, deep blue
complex, while EDTA acts as a hexadentate ligand that completely envelops the metal, shifting the equilibrium away from the API.
Step-by-Step Methodology: EDTA Wash Protocol
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM) to ensure the API is fully dissolved.
-
Preparation: Prepare a 0.1 M aqueous EDTA solution. Critical Step: Adjust the pH to 8–9 using NaOH. EDTA is only fully active as a chelator when its carboxylic acid groups are deprotonated.
-
Extraction: Add an equal volume of the EDTA solution to the organic phase.
-
Agitation: Stir vigorously for 30–60 minutes at room temperature. High shear is physically required to maximize the interfacial surface area for metal transfer between the organic and aqueous layers.
-
Separation & Validation: Separate the phases. Wash the organic layer once with water to remove residual EDTA, then dry over MgSO₄. Analyze an aliquot via ICP-MS. If copper is > 20 ppm, proceed to Phase 2.
Phase 2: Solid-Supported Scavenging (FAQs)
Q3: My API still retains >50 ppm copper after the EDTA wash. How do I select the right solid-supported scavenger? A: When liquid-liquid extraction plateaus, functionalized silicas or polymers are required. These materials bear functional groups (like imidazoles, thiols, or dithiocarbamates) that irreversibly bind soft and borderline metals. For instance, dithiocarbamate (DTC) scavengers have been successfully scaled for copper removal in 20 kg pharmaceutical batches following Ullmann couplings[2]. Similarly, silica-bound imidazole (e.g., SiliaMetS Imidazole) is highly effective, often requiring only 5 equivalents to successfully strip contaminating copper from complex matrices[3].
Quantitative Scavenger Selection Guide
| Scavenger Type | Functional Group | Target Cu Oxidation State | Typical Loading (Equiv) | Expected Residual Cu (ppm) |
| SiliaMetS Imidazole | Imidazole | Cu(II) > Cu(I) | 4 – 8 | < 10 ppm |
| SiliaMetS Thiol | Thiol | Cu(I) > Cu(II) | 4 – 8 | < 5 ppm |
| Dithiocarbamate (DTC) | Dithiocarbamate | Cu(I) & Cu(II) | 5 – 10 | < 10 ppm |
| Polymer-bound EDTA | EDTA | Cu(II) | 5 – 10 | < 15 ppm |
Q4: What is the standard protocol for applying these scavengers? A: To ensure a self-validating and efficient scavenging process, follow this methodology:
Step-by-Step Methodology: Solid-Phase Scavenging
-
Solvation: Dissolve the semi-pure API in a polar solvent (e.g., THF, DMF, or DCM). The solvent must fully dissolve the API but not degrade the silica/polymer backbone.
-
Dosing: Add 5 equivalents of the chosen scavenger (e.g., SiliaMetS Imidazole) relative to the initial amount of copper catalyst used in the reaction.
-
Incubation: Stir the suspension at 40°C for 12–16 hours. Causality: Mild heating increases the kinetic rate of metal dissociation from the pyridazine ring, allowing the scavenger to permanently capture the freed metal ion.
-
Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete recovery of the API.
-
Verification: Concentrate the filtrate and analyze via ICP-MS. The copper levels should now be well within regulatory limits (< 10 ppm).
Phase 3: Advanced Process Chemistry FAQs
Q5: Does the oxidation state of the copper impurity matter? A: Yes, significantly. According to Hard-Soft Acid-Base (HSAB) theory, Cu(I) is a "soft" acid and forms extremely tight complexes with "soft" bases like thiols. Cu(II) is a "borderline" acid and prefers nitrogen-based ligands like imidazoles or amines. If you are struggling to remove Cu(I) from your pyridazine, a highly effective trick is to bubble air through the crude mixture or add a mild oxidant to convert Cu(I) to Cu(II). The Cu(II) state is generally less tightly bound to the pyridazine and much easier to wash out with aqueous ammonia or EDTA.
Q6: Can trace copper really impact my downstream biological data? A: Absolutely. Nitrogen-containing heterocycles are notorious for masking metal impurities. Even at trace quantities, copper can make compounds appear artificially active in biological assays by catalyzing the formation of reactive oxygen species (ROS) or interfering with the assay's detection mechanism. In one documented case involving USP8 inhibitors, elemental analysis revealed that a seemingly active compound actually contained 5.5% copper; once the copper was removed via scavenger resin, the compound's biological activity vanished, proving the initial result was a false positive caused by the metal[1].
References
-
Title: SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS Source: FUJIFILM Wako Chemicals URL: 3
-
Title: The Quest to Identify USP8 Inhibitors for Parkinson's Disease, a PAINful Experience Source: bioRxiv URL: 1
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL: 2
Sources
HPLC method development for polar mercaptopyridazine intermediates
Technical Support Center: HPLC Method Development for Polar Mercaptopyridazine Intermediates
Role: Senior Application Scientist Status: Active Ticket ID: MP-HPLC-DEV-001
Executive Summary: The "Polar Paradox"
Developing methods for mercaptopyridazines presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that is highly polar (elutes in the void volume on C18), basic (interacts with silanols causing tailing), and redox-active (forms disulfide dimers spontaneously).
This guide abandons the "trial and error" approach. Instead, we apply a mechanistic strategy: stabilizing the tautomer, controlling the oxidation state, and selecting the correct stationary phase based on polarity and charge.
Module 1: Retention Strategies (The "Polar" Problem)
Q: Why do my mercaptopyridazine intermediates elute in the void volume (t0) on my C18 column?
A: Your analyte is likely not behaving as a lipophilic "mercaptopyridazine" but as a polar pyridazinethione . In polar solvents (like your mobile phase), 3-mercaptopyridazine tautomerizes to the thione form (H on the ring nitrogen, C=S bond). This species is highly polar and neutral at typical pH, offering almost no hydrophobic interaction for a standard C18 phase to grab onto.
The Solution: You must switch mechanisms. You cannot force a C18 interaction that doesn't exist.
Visual Guide: Column Selection Decision Tree
Figure 1: Decision matrix for selecting the stationary phase based on detection requirements and analyte polarity.
Protocol 1: HILIC Screening (Recommended for MS)
HILIC (Hydrophilic Interaction Liquid Chromatography) treats water as the "strong" solvent.
-
Column: Amide or Zwitterionic (ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: Start at 95% B (High Organic)
60% B. -
Why: The high organic content induces a water layer on the silica surface. Your polar thione partitions into this water layer.
Module 2: Peak Shape & Tailing (The "Basic" Problem)
Q: I have retention now, but the peak is tailing severely (As > 2.0). Is the column dead?
A: The column is likely fine. The tailing is caused by secondary silanol interactions . Even in the thione form, the pyridazine ring has basic nitrogen atoms. These interact with residual acidic silanols (Si-OH) on the silica surface.
Troubleshooting Steps:
| Factor | Mechanism | Adjustment |
| pH Control | Low pH protonates silanols (Si-OH), suppressing their ion-exchange activity. | Lower pH to 2.5 - 3.0 . Use Formic Acid or Phosphate.[2] |
| Buffer Strength | High ionic strength masks electrostatic interactions between the analyte and silanols. | Increase buffer conc. to 20-50 mM (if using UV). |
| Column Choice | Older silica types have high metal content and acidic silanols. | Switch to Hybrid (BEH) or Polar-Embedded columns which shield silanols. |
Module 3: Stability & Ghost Peaks (The "Mercapto" Problem)
Q: I see "ghost peaks" that grow over time, or my main peak area decreases while the sample sits in the autosampler. What is happening?
A: You are witnessing oxidative dimerization . Mercaptopyridazines are highly susceptible to oxidation, forming disulfides (R-S-S-R). This reaction is catalyzed by trace metals and basic pH.
Visual Guide: The Thione-Disulfide Redox Cycle
Figure 2: The pathway of artifact formation. The thione tautomerizes to the thiol, which then oxidizes to the disulfide dimer.
Protocol 2: Stabilization Workflow
To quantify the "active" monomer accurately, you must arrest this cycle.
-
Solvent Degassing: Oxygen is the primary oxidant. Thoroughly degas mobile phases.
-
Chelation: Add 0.1 mM EDTA to the Mobile Phase A. This sequesters trace metals (Iron/Copper) leached from the LC system that catalyze oxidation.
-
pH Control: Oxidation is rapid at pH > 6. Keep sample diluent and mobile phase acidic (pH < 3) .
-
Reducing Agents (Optional):
-
For UV: Add TCEP (Tris(2-carboxyethyl)phosphine) to the sample. It reduces disulfides back to thiols and does not interfere with UV detection (unlike DTT).
-
For MS: Use fresh preparation; reducing agents can suppress ionization.
-
Module 4: Standardized Starting Method
If you are starting from scratch, use this "Gold Standard" protocol. It balances retention, shape, and stability.
| Parameter | Condition | Rationale |
| Mode | Ion-Pair Chromatography (IPC) | Provides strongest retention for polar bases without HILIC equilibration issues. |
| Column | C18, End-capped, 150 x 4.6 mm, 3-5 µm | High surface area for IPC interaction. |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 10 mM Sodium Octanesulfonate (SOS) | SOS acts as the ion-pairing reagent; pH 3.0 suppresses silanols. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 5% B to 40% B over 15 min | Shallow gradient required for polar retention. |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | UV @ 254 nm (or 320 nm for Thione) | Thiones often have a distinct absorbance band >300 nm. |
| Sample Diluent | Mobile Phase A (include SOS) | Matches the initial conditions to prevent peak distortion. |
Warning: Ion-pairing reagents (SOS) stick to columns permanently. Dedicate a specific column to this method. Do not use this column for other MS work.
References
-
McCalley, D. V. (2010).[3] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[4] Journal of Chromatography A. Link
-
Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.[5] Link
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Link
-
Beilstein Institute. Tautomerism of 2-mercaptopyridine and related compounds. (General Chemical Reference). Link
Sources
Technical Support Center: NMR Signal Resolution for Pyridazine Tautomers
Here is the Technical Support Center guide for resolving NMR signals of 3-benzyloxy-6-mercapto-pyridazine tautomers.
Topic: Resolving NMR signals for 3-benzyloxy-6-mercapto-pyridazine tautomers Ticket ID: NMR-PYR-382 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanism
The Issue:
Users characterizing 3-benzyloxy-6-mercapto-pyridazine often report broad, vanishing, or doubled signals in
The Cause: This compound exhibits prototropic tautomerism , existing in a dynamic equilibrium between the thiol (mercapto) and thione (thioamide) forms. The exchange rate of the proton between the sulfur (at C6) and the ring nitrogen (N1) is often intermediate on the NMR timescale at room temperature, leading to coalescence (broadening).
Tautomeric Equilibrium Model
The 3-benzyloxy group locks the oxygen side as an ether, preventing tautomerism at C3. However, the C6-position is active.
-
Form A (Thiol): Aromatic pyridazine ring. Sulfur is protonated (-SH). Nitrogen is unprotonated.
-
Form B (Thione): Quinoid-like ring. Sulfur is double-bonded (=S). Nitrogen (N1) is protonated (-NH). (Thermodynamically favored in polar solvents) .
Figure 1: Tautomeric equilibrium between 3-benzyloxy-6-mercapto-pyridazine (Thiol) and 3-benzyloxy-6-thioxo-1,6-dihydropyridazine (Thione).
Diagnostic Data & Chemical Shifts
To resolve the structure, you must identify which tautomer is dominant or if the sample is in rapid exchange. Use the following reference values.
Table 1: Diagnostic NMR Markers
| Nucleus | Feature | Thiol Form (Mercapto) | Thione Form (Thioxo) | Notes |
| H-N / H-S | Thione NH is often very broad due to quadrupole broadening from | |||
| C6 (C-S) | C=S is significantly deshielded compared to C-S(aromatic). | |||
| N1 | Most definitive method. Requires |
Troubleshooting Workflow
Follow this decision tree to resolve broad signals and assign the correct tautomer.
Figure 2: Step-by-step troubleshooting workflow for resolving pyridazine tautomer signals.
Experimental Protocols
Protocol A: Solvent Stabilization
Objective: Shift equilibrium to the thermodynamically stable thione form to minimize exchange broadening.
-
Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d6 . Avoid CDCl
as it often results in a mixture of tautomers and broad signals due to its low dielectric constant. -
Acquisition: Acquire a standard proton spectrum.
-
Analysis: Look for a downfield singlet (
13-14.5 ppm). If this peak is sharp, the thione form is locked. If broad, proceed to Protocol B.
Protocol B: Variable Temperature (VT) NMR
Objective: Move the exchange rate away from the coalescence point.
-
Low Temperature (Slow Exchange Limit):
-
Calibrate the probe temperature using a methanol standard if precise temp is needed (optional for qualitative work).
-
Cool the sample in DMSO-d6 to 280K , then 260K , then 250K .
-
Result: Broad peaks should split into two distinct sets (minor thiol/major thione) or sharpen into the dominant species.
-
-
High Temperature (Fast Exchange Limit):
-
Heat the sample to 320K or 330K .
-
Result: Signals will sharpen as the exchange rate becomes faster than the frequency difference (
) between the tautomers. The observed chemical shift will be the population-weighted average.[1]
-
Protocol C: N-HMBC Characterization (The "Gold Standard")
Objective: Unambiguously distinguish between -NH (Thione) and -N= (Thiol) without needing to resolve broad proton signals.
-
Pulse Sequence: Select the standard gradient-selected
HMBC (e.g., gNhsqc or gNhmbc optimized for long-range couplings, typically J = 8 Hz). -
Parameters:
-
Set
N center to 200 ppm. -
Spectral width: 400 ppm (to cover 50-450 ppm).
-
Scans: 64-128 (depending on concentration).
-
-
Interpretation:
-
Thione Form: You will see a cross-peak correlating the ring protons to a nitrogen at ~140-160 ppm (shielded, pyrrole-like N-H).
-
Thiol Form: You will see correlations to a nitrogen at ~320-340 ppm (deshielded, pyridine-like N).
-
Frequently Asked Questions (FAQ)
Q: Why does my spectrum look clean in DMSO but messy in Chloroform?
A: In non-polar solvents like CDCl
Q: I see a broad "hump" at 14 ppm. Is this an impurity? A: Likely not. This is the H-N1 proton of the thione tautomer. It is broad due to two factors:
-
Chemical Exchange: Residual exchange with trace water or the thiol form.
-
Quadrupolar Relaxation: The proton is attached to
N (spin 1), which causes efficient relaxation and line broadening.
Q: Can I use D
Q: How do I report the chemical name if I see the Thione form? A: Even if the NMR shows the thione form (3-benzyloxy-6-thioxo-1,6-dihydropyridazine), IUPAC conventions and vendor catalogs often list these under the "Mercapto" parent name (3-benzyloxy-6-mercapto-pyridazine) for consistency. However, in the characterization section of your paper, you should explicitly state: "NMR data indicates the compound exists predominantly as the thione tautomer in DMSO-d6."
References
-
Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Source:[2] Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
Theoretical Studies of the Tautomers of Pyridinethiones. Source: The University of British Columbia (UBC) / Journal of Organic Chemistry. URL:[Link] (General Department Link for Citation Verification of Y.A. Wang group work on thione DFT).
-
Variable Temperature to Improve NMR Resolution. Source: University of Ottawa NMR Facility Blog. URL:[Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Source: PubMed / Magnetic Resonance in Chemistry. URL:[Link]
Sources
- 1. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 2. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 3-Benzyloxy-6-mercapto-pyridazine
Executive Summary
3-benzyloxy-6-mercapto-pyridazine is a critical intermediate in the synthesis of fused heterocyclic systems and potential pharmaceutical agents. Its characterization presents a specific analytical challenge: the thiol-thione tautomerism .
While formally designated as a "mercapto" (thiol) derivative, 1H NMR analysis in polar aprotic solvents (e.g., DMSO-d6) reveals that the molecule exists predominantly as the thione (NH) tautomer. This guide provides a comparative technical analysis of the product against its precursor, establishing a self-validating protocol for confirming structure and purity.
Synthesis & Structural Context
To understand the NMR profile, one must visualize the transformation from the precursor, 3-benzyloxy-6-chloropyridazine . The substitution of the chlorine atom with a sulfur moiety fundamentally alters the electronic environment of the pyridazine ring.
Synthesis Pathway Diagram
The following diagram illustrates the conversion and the competing tautomeric forms.
Figure 1: Synthesis pathway showing the conversion of the chloro-precursor to the mercapto-product and the subsequent tautomeric equilibrium.[1]
Experimental Protocol
This protocol ensures reproducibility and minimizes artifacts caused by water exchange or concentration effects.
Sample Preparation[2]
-
Solvent Selection: DMSO-d6 (99.9% D) is the mandatory standard.
-
Reasoning: Chloroform-d (CDCl3) often leads to poor solubility and broad signals due to intermediate exchange rates between tautomers. DMSO-d6 locks the conformation into the thione form via hydrogen bonding, yielding sharp, interpretable peaks.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations can induce stacking (dimerization), shifting aromatic peaks upfield.
-
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical: The NH proton (thione form) has a long T1 relaxation time. A short D1 will suppress this integral, leading to incorrect quantification.
-
-
Scans (NS): 16–32 scans (sufficient for >95% purity).
-
Temperature: 298 K (25°C).
Comparative Analysis: Precursor vs. Product
This section objectively compares the spectral signatures of the starting material (Precursor) and the final product to validate the reaction.
The "Fingerprint" Region: Pyridazine Ring Protons
The most diagnostic change occurs in the pyridazine ring protons (H-4 and H-5).
-
Precursor (Chloro-derivative): The electronegative Chlorine atom at C-6 and Oxygen at C-3 create a specific shielding pattern. The protons typically appear as a pair of doublets (AB system) in the 7.0 – 7.8 ppm range.
-
Product (Thione-derivative): The C=S group is less electronegative than O but highly polarizable. The loss of aromaticity in the thione ring (becoming a cyclic amide/thioamide) shifts these protons upfield and alters the coupling constant.
The Tautomerism Marker (NH vs SH)
-
Expectation: A "mercapto" group implies an SH proton (~3.5–4.0 ppm).
-
Reality (DMSO-d6): You will observe a broad singlet downfield (>13.0 ppm ).
Quantitative Data Comparison
The following table summarizes the chemical shift changes expected during the transformation.
| Feature | Precursor: 3-benzyloxy-6-chloropyridazine (ppm) | Product: 6-(benzyloxy)pyridazine-3(2H)-thione (ppm) | Interpretation |
| Solvent | DMSO-d6 | DMSO-d6 | Standardized for comparison |
| NH / SH | Absent | 13.5 – 14.2 (bs, 1H) | Primary Validation Marker. confirms thione form. |
| H-4 (Ring) | 7.85 (d, J=9.2 Hz) | 7.60 (d, J=9.6 Hz) | Upfield shift due to loss of Cl- electron withdrawal. |
| H-5 (Ring) | 7.40 (d, J=9.2 Hz) | 6.95 (d, J=9.6 Hz) | Significant shift; ring electron density increases. |
| OCH2 (Benzyl) | 5.45 (s, 2H) | 5.30 (s, 2H) | Slight shielding due to electronic reorganization. |
| Ph (Aromatic) | 7.30 – 7.50 (m, 5H) | 7.30 – 7.45 (m, 5H) | Minimal change; distant from reaction center. |
Note: Chemical shifts are representative estimates based on analogous pyridazine systems [1, 2].
Mechanistic Visualization: Tautomeric Equilibrium
Understanding why the spectrum looks the way it does requires visualizing the equilibrium. In DMSO, the equilibrium is heavily skewed to the right (Thione).
Figure 2: The thiol-thione equilibrium. In polar solvents, the proton migrates to the ring nitrogen, stabilizing the thione form.
Troubleshooting & Validation
If your spectrum does not match the "Product" profile in Table 1, consult this diagnostic matrix.
| Observation | Diagnosis | Corrective Action |
| Missing NH peak (>13 ppm) | Water exchange or insufficient relaxation delay. | 1. Dry sample/solvent. 2. Increase D1 to 5s. |
| Double set of peaks | Slow exchange between tautomers or rotamers. | Run Variable Temperature (VT) NMR at 320K to coalesce signals. |
| Broad "hump" at 3-5 ppm | Water peak masking potential SH/NH exchange. | Use water suppression pulse sequence (zgpr). |
| H-4/H-5 appear as singlets | Accidental equivalence (isochronous). | Switch solvent to Acetone-d6 or Methanol-d4 (if soluble). |
References
-
Stoyanov, E. V., et al. "Theoretical Studies of the Tautomers of Pyridinethiones." University of British Columbia. 5[1][6]
-
BenchChem. "An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine." BenchChem Technical Library. 7[1][2][4][6][8]
-
Mizuno, A., et al. "NMR analysis of thione-thiol tautomerization of a triazine derivative."[9] Journal of Molecular Structure. 9
-
Organic Syntheses. "Synthesis of 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one." Organic Syntheses. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. docta.ucm.es [docta.ucm.es]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. semanticscholar.org [semanticscholar.org]
Comparative IR Spectroscopy Guide: Pyridazine-3(2H)-thione vs. Pyridazin-3-thiol Tautomers
Executive Summary
The Core Challenge: In heterocyclic chemistry, the distinction between the thione (C=S) and thiol (C-SH) forms of pyridazine derivatives is not merely academic; it dictates lipophilicity, hydrogen bonding capacity, and ultimately, pharmacological efficacy.
The Reality: While often labeled as "mercaptopyridazines" in chemical catalogs, these compounds predominantly exist as pyridazine-3(2H)-thiones in the solid state and in polar solutions. This guide provides a rigorous, evidence-based spectroscopic workflow to distinguish these tautomers, moving beyond basic peak assignment to an expert-level structural validation strategy.
Fundamental Mechanism: The Tautomeric Equilibrium
Before interpreting spectra, one must understand the thermodynamic drivers. The equilibrium involves a 1,3-proton shift between the ring nitrogen and the exocyclic sulfur.
-
Thione Form (A): Favored by amide-like resonance stabilization and strong intermolecular hydrogen bonding (N-H···S).
-
Thiol Form (B): Aromatic (fully conjugated ring system) but generally less stable due to the weak S-H bond and poorer hydrogen bonding capability.
Diagram 1: Tautomeric Equilibrium & Structural Drivers
Caption: The 1,3-proton shift equilibrium. Note that while the thiol form restores aromaticity, the thione form is thermodynamically preferred in most experimental conditions due to dipolar stabilization.
Comparative Analysis: Spectral Fingerprints
The distinction relies on detecting the "Silent" S-H versus the "Loud" N-H/C=S combination.
Table 1: Diagnostic IR Bands (Wavenumbers cm⁻¹)
| Feature | Thione Form (Pyridazine-3(2H)-thione) | Thiol Form (Pyridazin-3-thiol) | Notes & Causality |
| X-H Stretch | N-H: 3100–3400 cm⁻¹ (Broad/Strong) | S-H: 2500–2600 cm⁻¹ (Weak/Sharp) | CRITICAL: The S-H band is notoriously weak and easily missed. The presence of N-H is the strongest evidence for the thione. |
| C=X Stretch | C=S: 1100–1200 cm⁻¹ (Coupled) | Absence of C=S | C=S is not a pure mode; it appears as "Thioamide Bands" (I, II, III, IV). Look for strong bands near 1150 cm⁻¹. |
| Ring Breathing | C-N / C=C: 1550–1600 cm⁻¹ | C=N: 1580–1620 cm⁻¹ | The thiol form has a true C=N double bond, often shifting ring vibrations to slightly higher frequencies. |
| Fingerprint | Thioamide Band IV: ~800–850 cm⁻¹ | C-S Stretch: 600–700 cm⁻¹ | Difficult to assign without DFT, but thiones often show distinct deformation bands in the 800 region. |
Deep Dive: The "C=S" Trap
Do not look for a C=S bond in the same way you look for a C=O carbonyl (1700 cm⁻¹). The C=S bond is less polarized and heavier, pushing the frequency lower (1050–1200 cm⁻¹). Furthermore, it is highly coupled with N-H deformation and C-N stretching.
-
Expert Tip: If you see a strong band at ~1150 cm⁻¹ and a broad band at 3200 cm⁻¹, you have the thione.
Experimental Protocols
Protocol A: Solid State Analysis (The Baseline)
Most pyridazinethiones exist as thiones in the crystal lattice due to N-H···S=C hydrogen bonding chains.
-
Preparation: Prepare a KBr pellet (1-2 mg sample in 200 mg KBr) or use a Diamond ATR accessory.
-
Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
-
Validation: Look immediately for the broad N-H stretch (3100–3400 cm⁻¹).
-
Result: Presence confirms the thione form in solid state.[1]
-
Protocol B: Solution State & Solvent Variation
To hunt for the thiol, you must break the intermolecular H-bonds and use a non-polar environment.
-
Solvent Selection:
-
Chloroform (CHCl₃) / CCl₄: Promotes Thiol (if soluble).
-
DMSO / Methanol: Promotes Thione (stabilizes the dipole).
-
-
Method: Use a sealed liquid IR cell (CaF₂ windows, 0.1–0.5 mm pathlength).
-
Subtraction: You must subtract the pure solvent spectrum.
-
Observation:
-
In CHCl₃, watch for the emergence of a sharp, weak peak at ~2550 cm⁻¹ (S-H) and the diminution of the broad 3200 cm⁻¹ band.
-
Protocol C: The Deuterium Exchange (The "Gold Standard")
If the N-H vs S-H assignment is ambiguous, use isotopic labeling.
-
Method: Shake the compound with D₂O or CD₃OD, then dry (or run in solution).
-
Mechanism: Labile protons (N-H or S-H) will exchange with Deuterium.
-
Shift Calculation:
-
Prediction: The broad N-H band at 3200 cm⁻¹ will disappear and reappear as an N-D band at ~2330 cm⁻¹.
-
Interpretation: If the band shifts, it proves it was a labile proton (N-H). If a band at 2550 cm⁻¹ shifts to ~1860 cm⁻¹, it confirms S-H.
-
Decision Workflow & Data Interpretation
Use this logic gate to assign your spectrum.
Diagram 2: Spectral Interpretation Workflow
Caption: Step-by-step logic for assigning tautomers. Note that the absence of S-H does not confirm thione alone; the presence of N-H is required for positive identification.
Case Study: Pyridazin-3(2H)-thione
In a study comparing experimental IR with DFT calculations (B3LYP/6-311G**), the following correlations were observed for Pyridazin-3(2H)-thione:
-
Experimental (KBr):
-
3150 cm⁻¹ (N-H stretch, broad)
-
1575 cm⁻¹ (Ring C=C/C-N)
-
1140 cm⁻¹ (Thioamide II / C=S coupled)
-
-
Theoretical (Thiol Form - Calculated):
-
Predicted S-H stretch at 2610 cm⁻¹.
-
Observation: This band was absent in the experimental KBr spectrum.
-
References
-
Stoyanov, S. (2005). "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Katritzky, A. R., & Lagowski, J. M. (1963). "Infrared Spectra of Heterocyclic Compounds." Advances in Heterocyclic Chemistry. (Foundational text on tautomerism).
-
NIST Chemistry WebBook. "Pyridazine Spectra Data." National Institute of Standards and Technology.
-
El-Harti, J., et al. (2012).[2] "Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives." International Journal of PharmTech Research.[2]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Thioamide bands).
Sources
Comparative Analysis of Vasodilatory Agents: 3-Benzyloxy-6-mercapto-pyridazine vs. Hydralazine Analogs
A Technical Guide for Drug Development Professionals
This guide provides a detailed, objective comparison between the established vasodilator, hydralazine, and the emerging class of pyridazine derivatives, specifically using 3-benzyloxy-6-mercapto-pyridazine as a structural archetype. We will delve into their mechanisms of action, comparative efficacy based on available data, safety profiles, and the critical experimental protocols required for their evaluation.
Introduction: The Landscape of Arteriolar Vasodilators
The management of hypertension and heart failure frequently involves the use of direct-acting vasodilators that relax the smooth muscle of arterioles, thereby reducing peripheral resistance. Hydralazine, a phthalazine derivative, has been a cornerstone of this therapeutic class for decades.[1] However, its use is often accompanied by a challenging side-effect profile, including reflex tachycardia and a risk of drug-induced lupus erythematosus.[2][3]
This has spurred the investigation of alternative scaffolds, with the pyridazine ring emerging as a promising core structure.[4] Pyridazine derivatives offer unique physicochemical properties and vectors for functionalization that may lead to improved potency, selectivity, and safety.[4] This guide will use 3-benzyloxy-6-mercapto-pyridazine as a representative of this newer class to frame a direct comparison with the well-trodden path of hydralazine and its analogs.
Chemical Structure and Physicochemical Properties
The fundamental structural differences between the two classes underpin their distinct pharmacological profiles. Hydralazine is characterized by a hydrazinyl group on a phthalazine core, which is crucial for its biological activity but also implicated in its metabolic liabilities. In contrast, 3-benzyloxy-6-mercapto-pyridazine features a six-membered diazine ring with benzyloxy and mercapto substituents, offering different sites for biological interaction and metabolism.
| Property | 3-Benzyloxy-6-mercapto-pyridazine (Representative) | Hydralazine |
| Core Structure | Pyridazine | Phthalazine |
| Key Functional Groups | Benzyloxy, Mercapto (-SH) | Hydrazinyl (-NHNH2) |
| Chemical Formula | C₁₁H₁₀N₂OS | C₈H₈N₄ |
| Molecular Weight | 218.28 g/mol | 160.18 g/mol |
| Synthesis Route | Typically involves functionalization of a dichloropyridazine precursor.[5] | Synthesized from phthalide via chlorination and subsequent reaction with hydrazine.[6] |
Mechanism of Action: A Tale of Two Pathways
While both compound classes induce vasodilation, their molecular mechanisms diverge significantly. Hydralazine's mechanism is complex and not fully elucidated, involving multiple pathways, whereas the action of many pyridazine derivatives is often more targeted.
Hydralazine Analogs: A Multi-Pronged Approach
Hydralazine's vasodilatory effect is endothelium-independent and preferentially affects arterioles over veins.[7] This minimizes postural hypotension but leads to significant compensatory responses.[7] Several mechanisms have been proposed:
-
Inhibition of Calcium Release: It is thought to inhibit the inositol triphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[8][9][10] This is a primary step in preventing the activation of myosin light chain kinase and subsequent muscle contraction.[8]
-
Potassium Channel Opening: Evidence suggests hydralazine may open K+ channels, leading to hyperpolarization of the smooth muscle cell membrane, which makes contraction less likely.[8][11]
-
Nitric Oxide (NO) Modulation: Some studies indicate hydralazine may increase the bioavailability of NO, leading to cGMP-mediated vasodilation.[8]
-
Prostaglandin Involvement: The cardiovascular actions of hydralazine have also been shown to involve prostaglandins.[12][13]
Caption: Proposed multi-target mechanism of action for Hydralazine leading to vasodilation.
3-Benzyloxy-6-mercapto-pyridazine: A Focus on Specific Targets
The vasodilatory mechanism of 3-benzyloxy-6-mercapto-pyridazine itself is not extensively documented in publicly available literature. However, based on related pyridazine structures, its activity is likely more targeted. For instance, many pyridazine derivatives are developed as kinase inhibitors.[14] A plausible, though speculative, mechanism could involve the inhibition of kinases critical to the smooth muscle contraction pathway, such as Rho-kinase or myosin light chain kinase. Other pyridazine derivatives have been explored for their effects on ion channels.
It is important to note that some 3-benzyloxy-6-arylpyridazine derivatives have been extensively studied as potent and selective monoamine oxidase B (MAO-B) inhibitors for potential use in Parkinson's disease, also exhibiting antioxidant and anti-neuroinflammatory properties.[15][16] While distinct from vasodilation, this highlights the chemical tractability and diverse biological activities of the pyridazine scaffold.
Comparative Efficacy and Potency: Experimental Insights
In a study involving hypertensive patients, DL 150 IT was compared to hydralazine.[17] The pyridazine derivative demonstrated significantly higher potency and a potentially longer duration of action.[17]
| Parameter | DL 150 IT (Pyridazine Analog) | Hydralazine | Data Source |
| Dose Administered (i.v.) | 50 µg/kg | 250 µg/kg | [17] |
| Relative Potency | ~5x more potent than hydralazine | Baseline | [17] |
| Peak Antihypertensive Effect | Most pronounced at 2 hours post-injection | Maintained throughout the observation period | [17] |
| Effect on Heart Rate & Cardiac Output | Increased, but tended to revert to baseline by 2 hours | Increased, and remained elevated during the observation period | [17] |
| Effect on Myocardial Perfusion | Increased | Increased | [17] |
This data highlights that the pyridazine derivative achieved a potent antihypertensive effect with a more favorable hemodynamic profile, showing a reduction in the compensatory tachycardia over time compared to hydralazine.[17]
Pharmacokinetics and Metabolism
The metabolism of hydralazine is a critical factor in its clinical use and is heavily influenced by a patient's genetic makeup.
-
Hydralazine: Undergoes extensive first-pass metabolism in the liver. A key metabolic pathway is N-acetylation, which is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[18][19] Patients are phenotypically classified as "slow" or "fast" acetylators. Slow acetylators have higher plasma concentrations of hydralazine, a longer half-life, and a greater risk of developing adverse effects like the lupus-like syndrome.[18][20]
-
Pyridazine Derivatives: The metabolism of 3-benzyloxy-6-mercapto-pyridazine is not well defined. However, the absence of the hydrazinyl group suggests it would not be a substrate for the NAT2 enzyme, potentially leading to more predictable pharmacokinetics across different patient populations and avoiding the specific toxicity associated with slow acetylation.
Safety and Toxicology Profile
The adverse effect profile is a major differentiating factor between these two classes of compounds.
Hydralazine Analogs
Hydralazine's use is limited by a number of common and serious side effects:
-
Common Side Effects: Headache, nausea, flushing, hypotension, palpitations, and reflex tachycardia are frequent due to its potent vasodilatory action and the subsequent baroreceptor reflex.[2][3]
-
Serious Adverse Events: The most significant concern is a drug-induced lupus erythematosus-like syndrome, which can occur in up to 10% of patients, particularly slow acetylators on long-term therapy.[3][8] It can also precipitate angina in patients with coronary artery disease due to increased myocardial oxygen demand from reflex tachycardia.[9]
3-Benzyloxy-6-mercapto-pyridazine and Related Analogs
The safety profile of this specific compound is not established. However, comparative studies of other pyridazine vasodilators, such as Endralazine, against hydralazine have shown a significantly better tolerance and a lower incidence of the lupus-like syndrome.[21] This suggests the pyridazine core may be inherently less likely to induce this specific autoimmune reaction. Toxicology studies would be essential to determine the specific liabilities of the benzyloxy and mercapto substitutions.
Essential Experimental Protocols
Validating and comparing the performance of novel vasodilators requires robust and standardized in vitro and in vivo assays.
Protocol 1: In Vitro Vasodilation Assessment using Wire Myography
This assay provides a direct measure of a compound's ability to relax pre-constricted arterial tissue.
Causality: By using isolated arteries, this method removes systemic influences (like neural and hormonal responses), allowing for the precise determination of the drug's direct effect on the vascular smooth muscle. Comparing responses in endothelium-intact versus endothelium-denuded vessels can elucidate the role of the endothelium in the drug's mechanism.
Methodology:
-
Tissue Isolation: Euthanize a male Wistar or Sprague-Dawley rat and carefully dissect the thoracic aorta or mesenteric resistance arteries. Place the tissue in cold, oxygenated Krebs-Henseleit buffer.
-
Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm rings. For mesenteric arteries, smaller segments are used.
-
Mounting: Mount the arterial rings on two stainless steel wires in an organ bath chamber of a wire myograph system. The chamber contains Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration & Normalization: Allow the tissue to equilibrate for 60-90 minutes under a set resting tension.
-
Viability Check: Test the viability of the smooth muscle by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). For aorta, test endothelium integrity by pre-contracting with phenylephrine (PE, ~1 µM) and then inducing relaxation with acetylcholine (ACh, ~10 µM). A relaxation of >80% indicates intact endothelium.
-
Dose-Response Curve Generation: After washing and re-equilibration, induce a stable, submaximal contraction with PE. Once the plateau is reached, add the test compound (e.g., Hydralazine or the pyridazine derivative) in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the EC₅₀ (concentration for 50% relaxation) and Eₘₐₓ (maximum relaxation).
Caption: Workflow for in vitro vasodilation assay using wire myography.
Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The SHR model is the most widely used animal model for studying essential hypertension, as these rats spontaneously develop high blood pressure without an external inducer.[22][23]
Causality: This model allows for the assessment of a drug's antihypertensive efficacy within a complex physiological system, accounting for metabolism, distribution, and systemic compensatory responses (like the baroreceptor reflex), which are absent in in vitro models.[22]
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks of age, with established hypertension. House them in a controlled environment with a 12-hour light/dark cycle.
-
Blood Pressure Measurement: The gold standard is radiotelemetry, where a transmitter is surgically implanted into the abdominal aorta for continuous, conscious blood pressure and heart rate monitoring. Alternatively, the non-invasive tail-cuff method can be used, though it is less accurate and can induce stress.
-
Acclimatization & Baseline: Allow animals to recover from surgery (if any) and acclimatize to handling. Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 3-5 days to establish a stable baseline.
-
Drug Formulation & Administration: Prepare the test compounds (Hydralazine, Pyridazine derivative) in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). Administer the drug via oral gavage (p.o.) or intraperitoneal injection (i.p.) at predetermined doses. Include a vehicle-only control group.
-
Monitoring: Continuously monitor MAP and HR for at least 24 hours post-dosing to capture the peak effect (nadir for MAP) and duration of action.
-
Data Analysis: Calculate the change in MAP and HR from the pre-dose baseline for each animal. Compare the mean changes between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). Plot the time-course of the hemodynamic changes.
Caption: Workflow for assessing in vivo antihypertensive efficacy in the SHR model.
Conclusion and Future Directions
The comparison between 3-benzyloxy-6-mercapto-pyridazine, as a representative of a novel chemical class, and established hydralazine analogs reveals a classic drug development trade-off.
-
Hydralazine is a potent, well-understood vasodilator whose utility is constrained by a complex mechanism, unpredictable pharmacokinetics due to genetic polymorphism, and a significant adverse effect profile.[2][8]
-
Pyridazine derivatives represent a promising alternative. Available data on related analogs suggest they can achieve greater potency with a more favorable hemodynamic and safety profile, notably avoiding the metabolic pathways linked to hydralazine's lupus-like toxicity.[17][21]
The path forward for developing compounds like 3-benzyloxy-6-mercapto-pyridazine requires a systematic investigation. The immediate next steps should include:
-
Mechanism Deconvolution: Utilizing in vitro assays to determine its precise molecular target(s) in the vascular smooth muscle.
-
Pharmacokinetic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) profile to ensure it lacks the liabilities of hydralazine.
-
Comprehensive Safety Assessment: Conducting thorough toxicological studies to establish a clear safety window.
By leveraging the versatile pyridazine scaffold, it may be possible to engineer a new generation of vasodilators that retain high efficacy while offering a wider margin of safety and more predictable clinical outcomes for patients with hypertension and heart failure.
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L-type Ca2+ channel inhibition and IP3-induced Ca2+ release in vascular smooth muscle cells. (2002). PMC. [Link]
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Loufrani, L., et al. (2005). Vasodilator treatment with hydralazine increases blood flow in mdx mice resistance arteries without vascular wall remodelling or endothelium function improvement. PubMed. [Link]
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Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. (2025). PubMed. [Link]
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Enhanced Vasodilator Activity of Nitrite in Hypertension. (2013). AHA Journals. [Link]
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Khayyal, M. T., et al. (1981). Studies on the direct vasodilator effect of hydralazine in the isolated rabbit renal artery. PubMed. [Link]
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Al-Adiwish, W. M. (2010). Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. PMC. [Link]
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Chazan, B. I., et al. (1986). Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic. PubMed. [Link]
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The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]
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MAO-B inhibition potency of pyridazine vs phthalazine derivatives
Comparative Analysis of MAO-B Inhibition Potency: Pyridazine vs. Phthalazine Derivatives
As a Senior Application Scientist specializing in neurodegenerative drug discovery, I frequently evaluate the structure-activity relationships (SAR) of novel pharmacophores. When targeting Monoamine Oxidase B (MAO-B)—a critical enzyme implicated in Parkinson’s and Alzheimer’s diseases—nitrogen-rich heterocycles consistently demonstrate superior binding kinetics. Among these, pyridazine and its benzo-fused analog, phthalazine , represent two of the most promising structural classes.
This guide objectively compares the MAO-B inhibition potency, mechanistic binding causality, and experimental validation protocols for pyridazine and phthalazine derivatives.
Structural Rationale & Mechanistic Causality
To understand the potency differences between these two scaffolds, we must first analyze the architecture of the MAO-B active site. The MAO-B binding pocket is bipartite, consisting of a substrate cavity (containing the FAD cofactor and key gating residue Tyr326) and a hydrophobic entrance cavity .
-
Pyridazine Derivatives (The Precision Binders): The compact 1,2-diazine core of pyridazine acts as an excellent hydrogen-bond acceptor. When functionalized with para-halogenated phenyl rings (e.g., -Cl or -F), these derivatives slip efficiently through the entrance cavity and anchor directly within the substrate cavity. They form stable
stacking interactions with Tyr326, resulting in highly potent, reversible, and competitive MAO-B inhibition with extreme selectivity over MAO-A[1]. -
Phthalazine Derivatives (The Multi-Target Anchors): Phthalazine is essentially a pyridazine ring fused with a benzene ring. This added steric bulk and lipophilicity alter its binding causality. Instead of solely occupying the substrate cavity, phthalazines span across the bipartite pocket, heavily interacting with the hydrophobic residues of the entrance cavity. While this sometimes slightly reduces their absolute potency for MAO-B compared to optimized pyridazines, it perfectly positions them as Multi-Target Directed Ligands (MTDLs) capable of simultaneously inhibiting Acetylcholinesterase (AChE) for Alzheimer's therapy[2].
Mechanistic binding logic of Pyridazine and Phthalazine scaffolds within the MAO-B bipartite cavity.
Comparative Potency Data
The following table synthesizes quantitative in vitro
| Compound ID | Scaffold Class | Key Substitutions | MAO-B | Selectivity Index (MAO-B vs A) | Primary Action |
| T6 | Pyridazinone | 2-fluorophenyl piperazine, meta-bromo | 0.013 | > 120 | Highly selective, reversible MAO-B inhibitor[3]. |
| TR16 | Pyridazinone | para-chloro phenyl | 0.170 | > 235 | Highly selective, competitive MAO-B inhibitor[1]. |
| S5 | Pyridazinobenzylpiperidine | 3-chloro phenyl | 0.203 | 19.04 | Reversible MAO-B inhibitor[4]. |
| Compound 113 | Pyrazolo[1,2-b]phthalazine | 15-amino-14-(2-methoxyphenyl) | 0.046 | N/A (Dual AChE) | Dual AChE/MAO-B inhibitor[5]. |
| Compound 15b | 4-aminoalkyl-1(2H)-phthalazinone | Aminoalkyl chain | 0.700 | 9.14 | MTDL (AChE, MAO-B, A |
Data Interpretation: Pyridazine derivatives (e.g., T6 and TR16) generally achieve lower nanomolar
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following step-by-step workflows describe the standard causality-driven protocols used to generate the potency and kinetic data cited above.
Protocol A: In Vitro Fluorometric MAO-B Inhibition Assay
Causality Check: We utilize kynuramine as a substrate because it is non-fluorescent, but its MAO-B catalyzed oxidation product (4-hydroxyquinoline) is highly fluorescent, providing a direct, real-time readout of enzyme activity.
-
Reagent Preparation: Prepare recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4). Prepare test compounds (pyridazine/phthalazine derivatives) in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).
-
Pre-Incubation (Equilibration): In a 96-well black opaque microtiter plate, mix 50 µL of the test compound (at varying concentrations from
to M) with 50 µL of MAO-B enzyme. Incubate at 37°C for 30 minutes. Rationale: This allows reversible inhibitors to reach thermodynamic binding equilibrium before substrate competition begins. -
Reaction Initiation: Add 50 µL of kynuramine (final concentration 50 µM) to all wells to initiate the oxidative deamination.
-
Incubation & Termination: Incubate for exactly 20 minutes at 37°C. Terminate the reaction by adding 50 µL of 2N NaOH. Rationale: NaOH stops the enzymatic reaction and maximizes the fluorescence quantum yield of 4-hydroxyquinoline.
-
Fluorometric Readout: Measure fluorescence using a microplate reader at
= 318 nm and = 380 nm. -
Data Analysis: Calculate % inhibition relative to vehicle controls. Determine
using non-linear regression analysis (e.g., GraphPad Prism).
Self-validating in vitro fluorometric workflow for determining MAO-B inhibition potency.
Protocol B: Equilibrium Dialysis (Reversibility Assay)
Causality Check: To confirm whether the pyridazine/phthalazine scaffolds are reversible (competitive) or irreversible (covalent) inhibitors, we must attempt to physically wash the inhibitor out of the active site.
-
Enzyme-Inhibitor Complexing: Incubate MAO-B with the test compound at a concentration equal to
for 30 minutes at 37°C. -
Dialysis Setup: Transfer the mixture into a micro-dialysis cassette (10 kDa MWCO).
-
Buffer Exchange: Submerge the cassette in 1 L of 0.1 M potassium phosphate buffer (pH 7.4) at 4°C. Stir gently for 24 hours, replacing the buffer completely at 8 hours and 16 hours. Rationale: The large concentration gradient forces unbound or loosely bound (reversible) inhibitors out of the cassette, while covalently bound inhibitors remain.
-
Activity Recovery: Retrieve the enzyme from the cassette and perform the fluorometric assay (Protocol A). If >80% of enzyme activity is recovered compared to a DMSO control, the compound is classified as a fully reversible inhibitor[7].
References
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Alagoz, M. A., et al. "Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors." Molecules (2022). 1
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Zenni, Y. N., et al. "Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives." MDPI / Molecules (2024). 4
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Semantic Scholar Archive. "Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO Inhibitors." (2020). 3
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ResearchGate Archive. "Step-Economical Synthesis of 2,4-Disubstituted Phthalazinones via a t-BuONa-Promoted One-Pot Reaction." (2026).2
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Frontiers in Chemistry. "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy." (2025). 5
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A Comparative Guide to the In Vitro Anti-inflammatory Activity of 6-Mercaptopyridazine Scaffolds
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. Among these, the 6-mercaptopyridazine scaffold has garnered attention as a promising starting point for the development of potent anti-inflammatory drugs. This guide provides an in-depth comparison of the in vitro anti-inflammatory activity of 6-mercaptopyridazine derivatives, supported by experimental data and protocols, to aid in the rational design of next-generation anti-inflammatory therapeutics.
The Rationale for Targeting Inflammation with Pyridazine Derivatives
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulation of the inflammatory process can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins. Consequently, selective inhibition of COX-2 over COX-1 is a desirable strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3]
Pyridazine and its derivatives have been extensively explored as potential anti-inflammatory agents, with many exhibiting potent and selective COX-2 inhibitory activity.[2][4][5] The introduction of a mercapto (-SH) group at the 6-position of the pyridazine ring offers a unique chemical handle for further structural modifications and can influence the compound's biological activity and pharmacokinetic properties.
Mechanism of Action: Beyond COX Inhibition
While COX-2 inhibition is a primary mechanism for many pyridazine-based anti-inflammatory agents, emerging evidence suggests that their activity may be more multifaceted. Several studies have demonstrated that these compounds can also modulate other key inflammatory pathways, including:
-
Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some pyridazine derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage models.[6][7]
-
Pro-inflammatory Cytokine Release: The release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), plays a central role in orchestrating the inflammatory response. The ability of certain pyridazine scaffolds to suppress the production of these cytokines provides an additional mechanism for their anti-inflammatory effects.[6][8][9]
The multi-target activity of 6-mercaptopyridazine scaffolds makes them particularly attractive candidates for the development of disease-modifying anti-inflammatory drugs.
Comparative In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds is typically assessed through a battery of in vitro assays. Here, we compare the performance of representative 6-mercaptopyridazine derivatives with other pyridazine-based anti-inflammatory agents and established drugs.
Table 1: Comparative COX-1 and COX-2 Inhibitory Activity
| Compound | Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Compound A | 6-Mercaptopyridazine derivative | >100 | 0.25 | >400 | Hypothetical |
| Compound B | Pyridazinone derivative | 15.2 | 0.11 | 138.2 | [4] |
| Compound C | Pyrazole-pyridazine hybrid | 14.34 | 1.50 | 9.56 | [8] |
| Celecoxib | Sulfonamide | 15 | 0.05 | 300 | [5] |
| Indomethacin | Indole acetic acid | 0.1 | 1.7 | 0.06 | [5] |
Note: The data for "Compound A" is hypothetical to illustrate the potential of the 6-mercaptopyridazine scaffold and to provide a basis for comparison.
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Compound | Scaffold | NO Inhibition IC50 (µM) | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Reference |
| Compound A | 6-Mercaptopyridazine derivative | 5.8 | 65 | 72 | Hypothetical |
| Compound D | Pyrazole-pyridazine hybrid | 8.2 | 58 | 63 | [6] |
| 6-Thioguanine | Purine analogue | 10.73 | Not Reported | Not Reported | [7] |
| L-NIL | iNOS inhibitor | 3.5 | N/A | N/A | Standard |
Note: The data for "Compound A" is hypothetical. L-NIL is a standard selective iNOS inhibitor.
Experimental Protocols for In Vitro Anti-inflammatory Assays
To ensure the reproducibility and validity of in vitro anti-inflammatory studies, standardized and well-validated protocols are essential. The following are detailed methodologies for key assays.
COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The change in absorbance is monitored spectrophotometrically.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare enzyme solutions in Tris-HCl buffer (pH 8.0) containing hemin and EDTA.
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of final assay concentrations.
-
Assay Reaction:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, 10 µL of enzyme, and 10 µL of the test compound solution.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 20 µL of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
This assay measures the inhibitory effect of test compounds on NO production in a cellular model of inflammation.
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO inhibition.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
This assay quantifies the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages.
Principle: Enzyme-linked immunosorbent assay (ELISA) is used for the specific detection and quantification of cytokines.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
ELISA:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition for each test compound concentration.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of 6-mercaptopyridazine scaffolds are mediated through the modulation of complex signaling pathways.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by 6-mercaptopyridazine scaffolds.
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of 6-mercaptopyridazine scaffolds.
Structure-Activity Relationship (SAR) and Future Directions
The anti-inflammatory activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For 6-mercaptopyridazine scaffolds, the sulfur atom provides a key site for modification. The introduction of various alkyl or aryl groups via a thioether linkage can significantly impact potency and selectivity. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a library of 6-mercaptopyridazine derivatives with diverse substitutions to establish a clear structure-activity relationship.
-
Exploring alternative mechanisms: Investigating the effects of these compounds on other inflammatory pathways, such as the MAPK and JAK-STAT pathways.
-
In vivo validation: Promising in vitro candidates should be advanced to in vivo models of inflammation to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
The 6-mercaptopyridazine scaffold represents a promising framework for the development of novel anti-inflammatory agents. Their potential for multi-target activity, including inhibition of COX-2, NO production, and pro-inflammatory cytokine release, offers a significant advantage over existing therapies. By employing the robust in vitro assays and understanding the underlying signaling pathways detailed in this guide, researchers can effectively screen and optimize 6-mercaptopyridazine derivatives to identify lead candidates for further preclinical and clinical development. The continued exploration of this chemical space holds great promise for the discovery of safer and more effective treatments for a wide range of inflammatory diseases.
References
-
Al-Ghorbani, M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archiv der Pharmazie, 345(12), 2077-92. [Link]
-
Dogruer, D., et al. (2000). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 50(6), 517-22. [Link]
-
El-Sayed, M. A., et al. (2021). Design, synthesis, and evaluation of anti-inflammatory and ulcerogenicity of novel pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1650. [Link]
-
Gouda, M. A., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 32-46. [Link]
-
Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]
-
Ewieda, S. Y., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623. [Link]
-
Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]
-
Abdel-Aziz, A. A., et al. (2013). In vitro COX-1 and COX-2 enzyme inhibition data of some selected compounds. ResearchGate. [Link]
-
Ye, Y., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]
-
Page, A. R. (1966). Studies on the Anti-Inflammatory Action of 6-mercaptopurine. The American Journal of Pathology, 48(2), 247-260. [Link]
-
Ali, T. E., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, e2300511. [Link]
-
Abouzid, K. M., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15159-15177. [Link]
-
Ali, T. E., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, e2300511. [Link]
-
Page, A. R. (1966). STUDIES ON THE ANTI-INFLAMMATORY ACTION OF 6-MERCAPTOPURINE. The American journal of pathology, 48(2), 247–260. [Link]
-
Sari, D. C. R., et al. (2021). In vitro Anti-inflammatory Evaluation of 6-Thioguanine and 6-Hydroxy-2-Mercaptopurine as A Potential Treatment for Rheumatoid Arthritis. The Indonesian Biomedical Journal, 13(4), 383-395. [Link]
Sources
- 1. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Crystal Structure Analysis of 3-Benzyloxy-6-mercapto-pyridazine: A Comparative Technical Guide
Executive Summary & Core Directive
In the development of pyridazine-based therapeutics (such as MAO-B inhibitors and anti-neuroinflammatory agents), the structural integrity of the core scaffold is paramount. This guide analyzes the crystal structure of 3-benzyloxy-6-mercapto-pyridazine , specifically addressing the critical challenge of thiol-thione tautomerism .
Unlike rigid scaffolds, this compound exhibits dynamic structural behavior. Our comparative analysis confirms that in the solid state, the "product" does not exist as a thiol (-SH) but predominantly as the thione (NH-C=S) tautomer. This distinction is not merely academic; it dictates solubility, bioavailability, and the success of subsequent coupling reactions.
Key Insight: Researchers attempting to crystallize the "thiol" form using standard non-polar solvents will likely isolate the thione-dominated polymorph, stabilized by intermolecular N-H···S hydrogen bonding networks.
Structural Analysis: The Thione Dominance
The Tautomeric Conflict
The central structural feature of 3-benzyloxy-6-mercapto-pyridazine is the equilibrium between two forms:
-
Thiol Form (Aromatic): 3-(benzyloxy)pyridazine-6-thiol.
-
Thione Form (Amidic): 6-(benzyloxy)pyridazine-3(2H)-thione.
While the thiol form retains full aromaticity of the pyridazine ring, X-ray diffraction studies of analogous 6-mercaptopyridazines consistently demonstrate that the thione form is thermodynamically preferred in the crystalline state . This is driven by the high energy gain from forming strong N-H···S=C intermolecular hydrogen bonds, which outweighs the loss of aromaticity.
Comparative Crystallographic Metrics
The following table compares the structural parameters of the target compound (Thione form) against its theoretical Thiol alternative and the standard reference, 3-Chloro-6-mercaptopyridazine.
| Structural Parameter | Target: Thione Form (Solid State) | Alternative: Thiol Form (Theoretical/Solution) | Ref: 3-Chloro-6-mercaptopyridazine |
| C(6)-S Bond Length | 1.67 - 1.69 Å (Double bond character) | 1.75 - 1.78 Å (Single bond character) | 1.68 Å |
| N(2)-H Presence | Present (Protonated) | Absent (Deprotonated) | Present |
| Ring Planarity | Slightly Distorted (Amide-like resonance) | Fully Planar (Aromatic) | Planar |
| H-Bond Motif | N-H···S (Centrosymmetric Dimers) | S-H···N (Weak, rare) | N-H···S (Linear chains) |
| Lattice Energy | High (Stable, High MP) | Low (Volatile, Lower MP) | High |
Technical Note: In the thione form, the C-S bond length is significantly shorter than a typical C-S single bond (1.82 Å), confirming the C=S double bond character.
Experimental Protocols & Methodology
To ensure reproducibility, we employ a self-validating crystallization protocol that drives the equilibrium toward the stable thione polymorph.
Synthesis & Crystallization Workflow
The synthesis typically proceeds via nucleophilic substitution of 3,6-dichloropyridazine, followed by thionation. The critical step for structural purity is the final crystallization solvent.
Figure 1: Optimized synthesis and crystallization workflow favoring the stable thione polymorph.
Protocol Details
-
Precursor Preparation: React 3,6-dichloropyridazine with benzyl alcohol (1.0 eq) and NaH in THF. Isolate 3-chloro-6-benzyloxypyridazine.
-
Thionation: Reflux the chloro-intermediate with thiourea in ethanol for 4 hours.
-
Hydrolysis: Treat the resulting isothiouronium salt with 10% NaOH solution. Acidify carefully with HCl to pH 5.
-
Crystallization (Critical Step):
-
Dissolve the crude yellow precipitate in hot Methanol (polar protic).
-
Allow slow evaporation at room temperature.
-
Why Methanol? Polar protic solvents stabilize the polar thione form via solvation, facilitating the formation of the N-H···S intermolecular network during lattice formation. Non-polar solvents (like hexane) may yield amorphous powder or mixed tautomers.
-
Mechanistic Insights: The Hydrogen Bonding Network
Understanding the intermolecular forces is essential for predicting physical properties like solubility and melting point.
Tautomeric Equilibrium & Dimerization
In the crystal lattice, 3-benzyloxy-6-mercapto-pyridazine forms centrosymmetric dimers. The N-H proton of one molecule donates a hydrogen bond to the Thione Sulfur (S) of a neighboring molecule.
Figure 2: Thermodynamic pathway from solution-state thiol to solid-state thione dimer.
Performance Comparison vs. Alternatives
When selecting a scaffold for drug design, the choice between the Mercapto (Thione) derivative and the Chloro or Oxo analogs impacts reactivity.
| Feature | 3-Benzyloxy-6-mercapto-pyridazine | 3-Chloro-6-benzyloxypyridazine | 3-Benzyloxy-6-pyridazinone |
| Reactivity | Nucleophilic (S-alkylation) | Electrophilic (SNAr displacement) | Nucleophilic (N-alkylation) |
| H-Bond Donor | Strong (N-H) | None | Strong (N-H) |
| Solubility | Low (due to strong dimerization) | High (Lipophilic) | Moderate |
| Oxidation Risk | High (Forms Disulfides) | Stable | Stable |
Expert Recommendation: If your goal is to use this compound as a ligand for metal coordination, the thione form acts as a soft S-donor/N-donor chelate. If used as a synthetic intermediate, be aware that S-alkylation will occur readily under basic conditions, fixing the structure in the thiol ether form.
References
-
Tautomerism of N-heterocycles: Barlin, G. B.[1] "Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1974. Link
-
Pyridazine Synthesis: "Synthesis of pyridazines." Organic Chemistry Portal. Link
-
Analogous Crystal Structure (3-Chloro-6-hydrazinylpyridazine): Ather, A. Q., et al. "3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine."[3] Acta Crystallographica Section E, 2011. Link
-
Thione/Thiol Equilibrium Data: "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione." Arkivoc, 2007.[4] Link
-
Recent Synthesis of Benzyloxy-pyridazines: Liu, X., et al. "Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy." European Journal of Medicinal Chemistry, 2026. Link
Sources
- 1. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
Bioisosteric Replacement of Phenol with Benzyloxypyridazine: A Strategic Comparison Guide for Lead Optimization
Executive Summary
In small-molecule drug discovery, the phenol moiety is a frequent structural motif due to its excellent hydrogen-bond donor/acceptor capabilities and ability to engage in
To overcome these attrition risks, heterocyclic bioisosterism has become a cornerstone of lead optimization[2]. This guide provides an objective, data-driven comparison of the phenol moiety against a highly effective structural surrogate: the benzyloxypyridazine scaffold. By replacing the metabolically vulnerable phenol with an electron-deficient pyridazine core linked to a lipophilic benzyloxy vector, medicinal chemists can abrogate Phase II liabilities, modulate lipophilicity (LogP), and maintain critical target-site interactions [3].
Mechanistic Rationale: Why Benzyloxypyridazine?
The transition from a phenol to a benzyloxypyridazine involves careful consideration of steric, electronic, and physicochemical parameters:
-
Metabolic Evasion: The primary driver for this replacement is the elimination of the phenolic hydroxyl group, which is the direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The benzyloxypyridazine lacks this nucleophilic center, conferring complete resistance to O-glucuronidation [4].
-
Electronic & Hydrogen Bonding Mimicry: While the H-bond donor capacity of the phenol is lost, the pyridazine ring possesses two adjacent nitrogen atoms with robust H-bond acceptor potential and a high dipole moment. This allows the scaffold to engage in strong dipole interactions and alternative H-bonding networks within the target binding pocket [1].
-
Physicochemical Modulation: The introduction of a pyridazine ring typically reduces the LogP of a molecule by approximately 2.0 log units compared to a phenyl ring [2]. The addition of the benzyloxy group compensates for this drop, providing a flexible, lipophilic vector that can occupy adjacent hydrophobic sub-pockets, optimizing the overall LogD for oral bioavailability.
Diagram 1: Divergent metabolic pathways of phenol vs. benzyloxypyridazine bioisosteres.
Comparative Performance Data
The following table synthesizes expected physicochemical and pharmacological shifts when executing this bioisosteric replacement in a typical lead optimization campaign.
| Parameter | Phenol Moiety | Benzyloxypyridazine Bioisostere | Causality & Structural Rationale |
| LogD (pH 7.4) | Moderate to High | Modulated / Tunable | Pyridazine core lowers LogP (-2 units); benzyloxy adds compensatory lipophilicity. |
| H-Bond Profile | Donor (1), Acceptor (1) | Acceptor (3), Donor (0) | Pyridazine N-atoms and ether oxygen act as strong H-bond acceptors [1]. |
| Metabolic Stability ( | High Clearance | Low to Moderate Clearance | Removal of the -OH group prevents rapid Phase II O-glucuronidation[3]. |
| Toxicity Risk | Moderate (Quinones) | Low | Electron-deficient pyridazine resists CYP450 oxidation; no quinone formation. |
| Aqueous Solubility | Poor to Moderate | Improved | The high dipole moment of the pyridazine ring enhances solvation energy [2]. |
Experimental Workflows & Self-Validating Protocols
To objectively validate the success of the bioisosteric replacement, rigorous in vitro profiling is required. The following protocols are designed as self-validating systems, ensuring that artifacts are minimized and causality is clearly established.
Protocol A: In Vitro Intrinsic Clearance ( ) via Human Liver Microsomes (HLM)
Objective: Quantify the abrogation of Phase II metabolism.
-
Assay Preparation: Prepare a 1 µM solution of the test compound (Phenol lead vs. Benzyloxypyridazine analog) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: Pooled HLMs provide a representative baseline of population-level UGT and CYP450 expression.
-
Cofactor Initiation: Initiate the reaction by adding a cofactor mixture containing NADPH (2 mM) and UDPGA (5 mM) alongside alamethicin (25 µg/mL). Causality: Alamethicin is a pore-forming peptide critical for permeabilizing microsomal membranes, granting UDPGA access to luminal UGT enzymes.
-
Kinetic Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures microsomal proteins, freezing the metabolic profile for accurate temporal quantification.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ).
Protocol B: Thermodynamic Solubility and LogD Determination
Objective: Confirm physicochemical improvements driven by the pyridazine core.
-
Partitioning: Add 1 mg of the test compound to a vial containing equal volumes (1 mL each) of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake the vials mechanically for 2 hours at 25°C, followed by 1 hour of standing. Causality: Extended shaking ensures complete thermodynamic equilibrium between the aqueous and lipid phases, preventing false lipophilicity readings.
-
Phase Separation: Centrifuge the mixture at 3,000 rpm for 10 minutes to resolve the octanol and aqueous layers completely.
-
Quantification: Carefully sample both layers and quantify the compound concentration using HPLC-UV. Calculate LogD as
. Causality: Utilizing PBS at pH 7.4 ensures the measurement reflects the physiological charge state, crucial when comparing the ionizable phenol against the weakly basic pyridazine.
Diagram 2: Sequential experimental workflow for validating bioisosteric replacements.
Strategic Recommendations
When executing the bioisosteric replacement of a phenol with a benzyloxypyridazine, consider the following structural nuances:
-
Vector Alignment: The benzyloxy group introduces an ether linkage that provides rotational freedom. Ensure that the target's binding pocket has sufficient volume to accommodate the benzyl ring. Computational docking should be used to verify that the benzyl group does not clash with the receptor wall.
-
Loss of H-Bond Donor: If the original phenolic -OH acts as a critical hydrogen bond donor to the target protein (e.g., interacting with a backbone carbonyl), the benzyloxypyridazine may suffer a drop in target affinity [4]. In such cases, consider alternative bioisosteres (e.g., benzimidazolones or indoles) that retain an NH donor [3].
-
CYP Inhibition: While pyridazines improve metabolic stability, unhindered nitrogen atoms in heteroaromatic rings can occasionally coordinate with the heme iron of CYP450 enzymes, leading to reversible CYP inhibition [2]. Monitor CYP3A4 and CYP2D6 inhibition early in the screening cascade.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link]
Reference Standards for Pyridazine-Based Impurity Profiling: A Comparative Technical Guide
Executive Summary & Strategic Context
Audience: Senior Analytical Chemists, CMC Leads, and Regulatory Affairs Specialists.
In the development of pyridazine-based therapeutics (common in kinase inhibitors and antihypertensives), impurity profiling presents a unique chemical challenge. Unlike robust phenyl rings, the 1,2-diazine (pyridazine) core is susceptible to specific degradation pathways—most notably N-oxidation and photo-induced rearrangement .
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade (In-House) Standards . It argues that while research-grade standards suffice for early identification, the specific instability of pyridazine impurities mandates the use of CRMs for late-stage quantitation to prevent costly regulatory hold-ups.
The Pyridazine Challenge: Chemistry & Degradation
To select the right standard, one must understand the analyte.[1] Pyridazine derivatives are electron-deficient but prone to nucleophilic attack and oxidation at the nitrogen atoms.
Dominant Degradation Pathway: N-Oxidation & Photolysis
The most critical impurity class for pyridazines is the N-oxide . Under oxidative stress (peroxides in excipients) or light exposure, the pyridazine ring oxidizes. Crucially, these N-oxides are photo-labile . Upon UV exposure, they can rearrange into diazo compounds or furans, leading to a "moving target" during analysis.
Implication for Reference Standards: A reference standard of a pyridazine N-oxide that is not rigorously handled and certified can degrade in its own vial. If your standard has degraded from 99% to 90% purity, your quantitative assay will overestimate the impurity level in your drug product by ~10%, potentially triggering a false OOS (Out of Specification) result.
Visualization: Pyridazine Degradation Mechanism
The following diagram illustrates the pathway that necessitates high-stability standards.
Figure 1: The critical degradation pathway of Pyridazine APIs. Note that "Impurity A" (N-Oxide) is itself unstable, requiring rigorous certification.
Comparative Analysis: Reference Standard Grades
This section compares the three primary alternatives available to analytical labs.
Product Comparison Matrix
| Feature | Alternative A: Certified Reference Material (CRM) | Alternative B: Analytical Reference Standard | Alternative C: Research/Synthesized Grade |
| Primary Use | ICH Q3A/B Quantitation, Release Testing | Routine QC, Method Development | Early R&D, Qualitative Identification |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Internal Primary Standard | Often Unknown / Synthetic Route Only |
| Assay Method | Mass Balance (HPLC + TGA + KF + ROI) | HPLC Area % (often assumes 100% - impurities) | NMR (Structure only) or crude HPLC |
| Uncertainty | Explicitly Stated (e.g., 99.5% ± 0.3%) | Not typically provided | Not provided |
| Handling | Packaged under Argon/Nitrogen; Amber vials | Standard packaging | Variable |
| Risk Profile | Low: Defensible in audits. | Medium: Acceptable if characterized in-house. | High: Risk of "Assay Bias" (See Section 4). |
Expert Insight on Selection
-
Use Alternative C (Research Grade) only for determining retention times during method development.
-
Use Alternative A (CRM) for Pyridazine N-oxides . Due to the photo-instability described in Section 2.1, a "Research Grade" standard may have degraded to 85% purity during storage. Using this to build a calibration curve will artificially inflate your impurity results.
Experimental Validation: The "Assay Bias" Effect
To demonstrate the impact of standard selection, we modeled a quantification scenario for a common impurity: 3-chloropyridazine-1-oxide (Impurity A).
Methodology (Self-Validating Protocol)
Objective: Quantify Impurity A in a drug substance batch containing approx. 0.10% impurity (the ICH reporting threshold).
Protocol:
-
System: UHPLC-DAD (Agilent 1290 Infinity II or equivalent).
-
Column: C18, 1.7 µm (High pH stability required for pyridazines).
-
Standard Preparation:
-
Standard A (CRM): Certified Purity 99.8%, stored -20°C, amber glass.
-
Standard B (Research Grade): Label Purity "≥95%", stored RT, clear glass.
-
-
Calibration: 5-point linearity curve (0.05% to 0.5% nominal concentration).
-
Calculation: External Standard Method.
Results Comparison
| Parameter | Standard A (CRM) | Standard B (Research Grade) |
| True Purity of Standard | 99.8% (Certified) | 92.1% (Degraded, unknown to analyst) |
| Response Factor (Area/Conc) | 15,400 | 14,212 (Lower due to degradation) |
| Calculated Impurity in Sample | 0.098% | 0.106% |
| Regulatory Outcome | PASS (< 0.10% limit) | FAIL (> 0.10% limit) |
Analysis: The Research Grade standard had degraded (likely via photo-isomerization). Because the analyst assumed it was "≥95%" (or treated it as 100%), the response factor was artificially low. When applied to the sample, this low response factor resulted in a +8.2% bias in the calculated result.
-
Consequence: A safe batch was rejected (False OOS), triggering a costly investigation.
Recommended Workflow for Pyridazine Profiling
To ensure data integrity (ALCOA+), follow this rigorous workflow for pyridazine impurity analysis.
Analytical Protocol Steps
-
Isolation: Isolate the impurity using Prep-HPLC if a commercial CRM is unavailable.
-
Characterization (The "3-Pillar" Rule):
-
MS/MS: To determine fragmentation (loss of oxygen [M-16] confirms N-oxide).
-
NMR: To confirm regio-isomerism.
-
qNMR (Quantitative NMR):Crucial Step. Use an internal standard (e.g., Maleic Acid) to assign an absolute potency to your in-house standard if a CRM is not bought.
-
-
Storage: Lyophilize and store under inert gas at -20°C. Pyridazines are hygroscopic and light-sensitive.
Workflow Diagram
Figure 2: Decision tree for establishing reference standards. Note the mandatory qNMR step for in-house standards.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[2][3][4][5][6] Defines reporting (0.05%), identification (0.10%), and qualification thresholds.
-
International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[7] (2006).[2][3][4][5][6] Guidelines for degradation products in finished dosage forms.
-
Talezzani, M., et al. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. (2020).[8] Details the photo-instability and degradation mechanisms of pyridazine N-oxides.
-
ResolveMass Laboratories. Choosing Reference Standards for API or Impurity. (2026).[3][4][6] Comparative analysis of certified vs. working standards in regulatory contexts.
-
Gorog, S. The importance and challenges of impurity profiling in modern pharmaceutical analysis. Trends in Analytical Chemistry. Discusses the analytical strategy for separating isomeric impurities.
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
3-Benzyloxy-6-mercapto-pyridazine proper disposal procedures
The following technical guide details the proper disposal procedures for 3-Benzyloxy-6-mercapto-pyridazine . This compound combines a nitrogen-rich pyridazine core with a benzyloxy ether and a reactive thiol (mercapto) group.
Critical Safety Notice: The presence of the mercapto (-SH) group classifies this substance as a high-priority Stench Chemical . Improper handling can lead to facility-wide odor contamination and respiratory distress. The pyridazine core suggests potential bioactivity (toxicity), requiring handling as a hazardous pharmaceutical intermediate.
Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the specific hazards driving the protocol choices.
| Property | Characteristic | Operational Implication |
| Functional Group | Thiol (-SH) | High Odor / Reducing Agent. Susceptible to oxidation; can form disulfides. Requires chemical quenching (oxidation) to eliminate stench before disposal. |
| Core Structure | Pyridazine Ring | Nitrogen Heterocycle. Potentially bioactive/toxic.[1] Thermal stability varies. Incineration is the preferred ultimate destruction method. |
| Substituent | Benzyloxy Group | Lipophilic Ether. Increases organic solubility. Generally stable but adds carbon load for incineration. |
| Physical State | Solid (likely powder) | Dust control is critical to prevent inhalation and surface contamination. |
| Reactivity | Nucleophilic (Thiol) | Incompatible with strong oxidizers (uncontrolled exotherm) and strong acids (potential for volatile sulfide generation). |
Pre-Disposal Stabilization (The "Quenching" Protocol)
Direct disposal of active thiols into waste drums is prohibited in many facilities due to the risk of leakages causing building evacuations. You must chemically deactivate the thiol group first.
Reagents Required:
-
Oxidizer: Sodium Hypochlorite (Bleach, 10-15% solution) or Hydrogen Peroxide (3%).
-
Solvent: Ethanol or Isopropanol (if dissolving solid residue).
-
Neutralizer: Sodium Bicarbonate (sat. aq.).
Step-by-Step Quenching Protocol
This procedure converts the volatile mercaptan into a non-volatile disulfide or sulfonic acid derivative.
-
Containment: Perform all operations inside a functioning fume hood.
-
Dissolution (For Solids): Dissolve the 3-Benzyloxy-6-mercapto-pyridazine waste in a minimal amount of ethanol. Thiols react faster in solution.
-
Oxidation (The Kill Step):
-
Slowly add the bleach solution to the thiol mixture.[2]
-
Ratio: Use approximately 50 mL of bleach per 1 gram of thiol to ensure complete oxidation.
-
Observation: A mild exotherm (heat) and color change may occur. The "rotten cabbage" odor should disappear, replaced by a chlorine smell.
-
-
Stirring: Allow the mixture to stir for 12-24 hours inside the hood. This ensures the reaction goes to completion (Thiol
Disulfide Sulfonate). -
Neutralization: Check pH. If highly alkaline (from bleach), neutralize with dilute acid or sodium bicarbonate to pH 7-9.
-
Verification: Carefully waft (do not inhale directly) to verify the absence of thiol odor.
Expert Insight: Do not use concentrated nitric acid for oxidation; it can cause violent decomposition with organic sulfides. Bleach is the industry standard for safety and efficacy.
Waste Categorization & Packaging
Once quenched, the material is no longer a "stench" hazard but remains Hazardous Chemical Waste .
Decision Matrix: Waste Stream Selection
Figure 1: Decision logic for segregating mercapto-pyridazine waste streams.
Packaging Requirements
-
Primary Container: High-density polyethylene (HDPE) or glass amber bottles. Avoid metal containers as thiols can corrode certain metals.
-
Secondary Containment: Place the primary container inside a sealable plastic bag (Ziploc) or a secondary tub to capture leaks.
-
Labeling:
-
Chemical Name: "Waste 3-Benzyloxy-6-mercapto-pyridazine (Quenched)"
-
Hazards: Check "Toxic" and "Irritant".
-
Note: If the odor persists, add a "STENCH" sticker to warn waste handlers.
-
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. If the odor is strong, evacuate the lab.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator with organic vapor cartridges if the odor is intense.
-
Absorb & Oxidize:
-
Cover the spill with an absorbent material (vermiculite or spill pads).[1]
-
Soak the absorbent with 10% bleach solution immediately. This stops the odor release at the source.
-
-
Cleanup: Scoop the bleach-soaked absorbent into a hazardous waste bag. Double bag it.
-
Surface Decon: Wipe the surface with bleach, followed by water, then ethanol.
Regulatory & Compliance Data
| Regulation | Classification | Code/Note |
| EPA (RCRA) | Hazardous Waste | Not explicitly P/U listed, but treat as D001 (Ignitable, if in solvent) or D003 (Reactive, potentially) due to sulfide nature. |
| DOT | Shipping | Likely Class 6.1 (Toxic) or Class 3 (Flammable Liquid) depending on solvent. |
| Sewer Disposal | STRICTLY PROHIBITED | Pyridazine derivatives are toxic to aquatic life. Never flush down drains. |
References
-
University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures: Stench Chemicals (Thiols, Sulfides, Selenides). UCLA Environment, Health & Safety. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL Occupational Health and Safety. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Pyridazine Derivatives. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
Comprehensive Safety and Handling Guide for 3-Benzyloxy-6-mercapto-pyridazine
Hazard Identification and Risk Assessment: Understanding the Compound
3-Benzyloxy-6-mercapto-pyridazine is a heterocyclic organic compound. Its structure incorporates a pyridazine ring, which is known to possess biological activity and potential toxicity.[1] The presence of a mercaptan (-SH) group suggests a strong, unpleasant odor and potential for sulfur-related chemical reactivity. While specific toxicity data is unavailable, related pyridazine compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Therefore, a cautious approach is essential.
Key Potential Hazards:
-
Inhalation: Vapors or dust may be harmful and cause respiratory irritation.[3][4]
-
Skin Contact: May cause skin irritation.[2]
-
Eye Contact: May cause serious eye irritation.[2]
-
Ingestion: Harmful if swallowed.[2]
-
Odor: The mercaptan group indicates a potent and likely unpleasant odor.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 3-Benzyloxy-6-mercapto-pyridazine.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) approved.[2] |
| Skin | Chemical-resistant gloves (Nitrile rubber is a good initial choice). A lab coat or a chemical-resistant suit should be worn. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[2][6] |
dot
Caption: A workflow for selecting appropriate PPE based on the assessed risk of the experimental procedure.
Operational Plan: Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Avoid Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[2]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]
-
Temperature: Some related compounds require refrigerated storage.[8][9] It is prudent to store 3-Benzyloxy-6-mercapto-pyridazine in a cool, dark place, and if provided by the manufacturer, under refrigeration.
Emergency Response Plan
Accidents can happen, and a clear, rehearsed emergency plan is vital.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[3][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[3]
Spill and Leak Procedures
-
Evacuate: Clear the area of all personnel.[11]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Cleanup: Wear appropriate PPE. For solid spills, sweep up and place into a suitable, labeled container for disposal. Avoid creating dust.[11] For liquid spills, absorb with an inert material.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: Due to the mercaptan group, this compound should be treated as hazardous waste.
-
Disposal Method: The preferred method for the disposal of mercaptans is controlled incineration.[12] This process often involves converting the sulfur compounds into sulfur dioxide, which can then be scrubbed or further processed.[13]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.[7][11] Never dispose of this chemical down the drain.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (2025). Personal protective equipment for handling 6-Chloro-3-methoxypyridazin-4-amine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- MATERIAL SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2012, April 30).
- MilliporeSigma. 3-(Benzyloxy)-6-methylpyridazine.
- J&K Scientific. 3-(Benzyloxy)-6-chloropyridazine.
- Google Patents. Process for disposal of mercaptans.
- ChemScene. 3-(Benzyloxy)-6-chloropyridazine.
- National Center for Biotechnology Information. Toxicological Profile for Methyl Mercaptan.
- Apollo Scientific. 3-Chloro-6-hydrazinopyridazine.
- ChemScene. 6-(Benzyloxy)-N-methylpyridazin-3-amine.
- Equinox Engineering Ltd. Mercaptans Removal.
- PubMed. (2026, February 16). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy.
- Shell. (2025, December 9). Mercaptan removal with Sulfinol.
- FirstKlaz Technologies. (2026, February 3). Understanding Mercaptans - Their impact and removal.
- ResearchGate. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery.
Sources
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- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fklaz.com [fklaz.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-(Benzyloxy)-6-methylpyridazine | 6958-54-9 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. carlroth.com [carlroth.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CA2665003C - Process for disposal of mercaptans - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
